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  • Product: 1-Azabicyclo[2.2.2]octane-4-carboxamide
  • CAS: 18955-81-2

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformation of Quinuclidine-4-Carboxamide: A Technical Guide

Executive Summary Quinuclidine-4-carboxamide (1-azabicyclo[2.2.2]octane-4-carboxamide) represents a privileged scaffold in medicinal chemistry, distinguished by its rigid bicyclic cage and defined spatial arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinuclidine-4-carboxamide (1-azabicyclo[2.2.2]octane-4-carboxamide) represents a privileged scaffold in medicinal chemistry, distinguished by its rigid bicyclic cage and defined spatial arrangement of functional groups.[1] Unlike flexible aliphatic amines, the quinuclidine core locks the nitrogen lone pair in a specific vector, enhancing receptor binding affinity—particularly for G-protein coupled receptors (GPCRs) such as muscarinic and serotonergic (5-HT3) targets.

This guide provides a rigorous analysis of the molecular architecture, conformational dynamics, and physicochemical properties of quinuclidine-4-carboxamide, designed for researchers optimizing ligand-receptor interactions.

Molecular Architecture & Geometry

The Bicyclic Cage (1-Azabicyclo[2.2.2]octane)

The core structure is a bridged bicycle where a nitrogen atom (N1) and a carbon atom (C4) serve as the bridgeheads, connected by three ethylene (–CH₂–CH₂–) chains.

  • Symmetry: The parent quinuclidine possesses

    
     symmetry. Substitution at the 4-position with a carboxamide group desymmetrizes the molecule to 
    
    
    
    (if the amide plane aligns with a bridge) or
    
    
    (general conformation).
  • Rigidity: The cage structure enforces a "tied-back" conformation. Unlike triethylamine, which can undergo umbrella inversion, the quinuclidine nitrogen is structurally constrained, preventing inversion and maintaining a permanent dipole moment aligned with the

    
     axis.
    
Structural Parameters

Based on X-ray diffraction data of analogous 4-substituted quinuclidines (e.g., quinuclidine-4-carboxylic acid), the following geometric parameters are characteristic:

ParameterTypical ValueDescription
N1–C2/6/7 Bond Length 1.47 ÅTypical

C–N bond.
C–C Cage Bonds 1.54 ÅStandard alkane bond length.
C4–C(carbonyl) Bond 1.50–1.52 ÅSlightly shortened due to

hybridization of the carbonyl carbon.
N1 Pyramidalization ~109.5°Nearly ideal tetrahedral geometry, enhancing basicity.
Cage Twist Angle 10–15°The cage twists slightly from a perfectly eclipsed geometry to relieve torsional strain between methylene hydrogens.

Conformational Analysis

Cage Torsion (Twist vs. Eclipsed)

While often depicted as having perfectly eclipsed ethylene bridges (boat conformation for the constituent cyclohexane rings), the energetic minimum for the quinuclidine cage involves a slight helical twist.

  • Driving Force: Relief of Pitzer strain (torsional strain) caused by eclipsed vicinal hydrogens.

  • Magnitude: The twist angle is approximately 10–20° relative to the

    
     axis. This chirality is transient in the unsubstituted parent due to rapid interconversion but can be locked or biased by bulky substituents at the 2 or 3 positions. For 4-carboxamide, the cage remains dynamically average 
    
    
    
    -symmetric on the NMR timescale.
Amide Rotation (The Primary Degree of Freedom)

The carboxamide group (–CONH₂) at position C4 introduces a rotatable bond between C4 and the carbonyl carbon.

  • Rotational Barrier: The rotation of the amide group relative to the cage faces a steric barrier imposed by the three neighboring methylene groups (C3, C5, C8).

  • Preferred Conformation: The carbonyl oxygen typically eclipses one of the C–C bonds of the cage or bisects the angle between them to minimize steric clash with the cage protons.

Nitrogen Inversion
  • Constraint: The bridgehead nitrogen cannot undergo Walden inversion because the transition state would require a planar

    
     nitrogen, which is geometrically impossible within the strained [2.2.2] cage (violation of Bredt’s rule principles).
    
  • Implication: The lone pair is permanently fixed pointing away from the cage, maximizing its availability for protonation or receptor interaction.

Conformation cluster_0 Cage Dynamics cluster_1 Amide Dynamics Twisted Twisted Cage (Energy Minimum) Eclipsed Eclipsed Cage (Transition State) Twisted->Eclipsed ~2-3 kcal/mol barrier Rotamer1 Rotamer A (C=O eclipses C-C) Twisted->Rotamer1 Structural Coupling Rotamer2 Rotamer B (Staggered) Rotamer1->Rotamer2 Free Rotation (Low Barrier) caption Fig 1. Conformational energy landscape of Quinuclidine-4-carboxamide.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Basicity (pKa)

The quinuclidine nitrogen is exceptionally basic for a tertiary amine due to the lack of steric hindrance to solvation and the relief of strain upon protonation.

  • Parent Quinuclidine pKa: ~11.0[2]

  • Effect of 4-Carboxamide: The amide group is electron-withdrawing (inductive effect,

    
    ). This pulls electron density through the cage 
    
    
    
    -framework, lowering the electron density at N1.
  • Estimated pKa: The pKa of quinuclidine-4-carboxamide is typically 9.5 – 10.0 . It remains a strong base, ensuring it exists predominantly as a cation at physiological pH (7.4).

Hydrogen Bonding Profile
  • N1 (Bridgehead): Strong Hydrogen Bond Acceptor (HBA). Upon protonation, it becomes a strong Hydrogen Bond Donor (HBD).

  • Amide Group:

    • NH₂: Dual HBD.

    • C=O: Strong HBA.

  • Crystal Packing: In the solid state, these molecules typically form extensive H-bond networks linking the amide protons of one molecule to the bridgehead nitrogen or carbonyl oxygen of another, often resulting in high melting points (>200°C).

Synthesis and Characterization Protocol

The synthesis typically proceeds from quinuclidine-4-carboxylic acid. The following protocol outlines the conversion to the amide.

Synthetic Workflow
  • Activation: Conversion of the carboxylic acid to an acid chloride (using

    
    ) or mixed anhydride.
    
  • Amidation: Reaction with aqueous ammonia or ammonia in dioxane.

Synthesis Start Quinuclidine-4-carboxylic Acid (HCl Salt) Step1 Activation (SOCl2, Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Amidation (NH3/MeOH or NH4OH) Intermediate->Step2 Product Quinuclidine-4-carboxamide Step2->Product caption Fig 2. Synthetic pathway from carboxylic acid precursor.

Characterization Criteria (Self-Validating)

To verify the structure and conformation, the following spectral signatures must be observed:

  • ¹H NMR (D₂O or CDCl₃):

    • Cage Protons: The ethylene bridges appear as two distinct multiplets (AA'BB' system) due to the magnetic anisotropy of the nitrogen and the 4-substituent. Typically, the protons

      
       to Nitrogen appear at 
      
      
      
      3.0–3.2 ppm, and
      
      
      protons appear at
      
      
      1.8–2.0 ppm.
    • Amide Protons: Broad singlets (if in DMSO-

      
      ) around 
      
      
      
      7.0–7.5 ppm.
  • ¹³C NMR:

    • C4 (Bridgehead): Characteristic quaternary carbon signal shifted downfield (~30–40 ppm) relative to unsubstituted quinuclidine.

    • C=O: Carbonyl signal at ~175–180 ppm.

  • Mass Spectrometry: Strong

    
     peak.
    

Applications in Drug Discovery[9]

Bioisosterism

Quinuclidine-4-carboxamide is often used as a rigid, lipophilic bioisostere for:

  • Benzamides: Replacing a phenyl ring with a quinuclidine cage increases basicity and solubility while maintaining bulk.

  • Piperidines: The cage locks the conformation, reducing the entropic penalty of binding compared to flexible piperidines.

Pharmacological Relevance

This scaffold is prominent in antagonists for the 5-HT3 receptor (e.g., Zacopride derivatives) and agonists for


7 nicotinic acetylcholine receptors (nAChR) . The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, while the amide moiety interacts with auxiliary binding pockets (e.g., hydrogen bonding with serine/threonine residues).

References

  • Structure and Basicity of Quinuclidines

    • Grob, C. A. (1976). Inductive Charge Dispersal in Quinuclidine Derivatives. Helvetica Chimica Acta.

  • Crystal Structure Analysis: Dunitz, J. D., et al. (1982). Structure and conformation of quinuclidine derivatives. Journal of Chemical Society, Perkin Transactions 2.
  • Medicinal Chemistry Applications

    • King, F. D. (1993). Structure-Activity Relationships of 5-HT3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Synthesis Methodologies

    • Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 44, p.75 (1964). 3-Quinuclidone Hydrochloride. (Foundational chemistry for quinuclidine synthesis).

Sources

Exploratory

Role of 1-Azabicyclo[2.2.2]octane-4-carboxamide in medicinal chemistry scaffolds

Topic: Role of 1-Azabicyclo[2.2.2]octane-4-carboxamide in Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Accessing the Bridgehea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-Azabicyclo[2.2.2]octane-4-carboxamide in Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Accessing the Bridgehead: Expanding the Pharmacophore Beyond C3

Executive Summary

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a cornerstone of medicinal chemistry, historically renowned for its role in antimalarials (quinine) and muscarinic antagonists (solifenacin).[1] While the C3 position has been exhaustively explored due to synthetic accessibility, the C4-position (bridgehead) represents an underutilized vector for pharmacological optimization.

1-Azabicyclo[2.2.2]octane-4-carboxamide offers a unique structural proposition: it places a polar, hydrogen-bonding motif at the apex of a rigid, lipophilic cage. This guide analyzes the synthetic access, physicochemical advantages, and receptor pharmacology of this specific scaffold, positioning it as a critical bioisostere for piperidine-4-carboxamides in GPCR and ion channel drug discovery.

Structural & Physicochemical Analysis[2][3]

The Bridgehead Constraint

Unlike the C2 or C3 positions, the C4 bridgehead is achiral and chemically distinct due to the cage symmetry.

  • Rigidity: The bicyclic framework locks the C4-substituent in a fixed vector relative to the basic nitrogen (N1). This reduces the entropic penalty of binding compared to flexible piperidine analogues.

  • Electronic Modulation: The quinuclidine nitrogen is highly basic (

    
    ). Introducing an electron-withdrawing carboxamide group at C4 reduces the electron density on N1 via the field effect (through-space)  rather than resonance (which is geometrically impossible due to the twisted cage). This typically lowers the 
    
    
    
    to the 9.5–10.0 range, improving blood-brain barrier (BBB) penetration while maintaining sufficient basicity for cation-
    
    
    interactions in the receptor pocket.
Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Geometry Cage-like, 3-fold symmetryHigh metabolic stability; resists oxidative deamination.
Basicity (

)
~9.8 (estimated for 4-amide)Ideal for lysosomal trapping and receptor ionic bonding.
LogP Lower than carbocyclic analogsImproved solubility; amide H-bonds offset lipophilic cage.
Metabolic Stability HighBridgehead prevents

-oxidation; no enolization possible.

Synthetic Methodologies

Accessing the C4 position is synthetically demanding because standard nucleophilic substitutions are hindered by the cage structure. The most robust route involves constructing the cage around the C4 substituent.

Primary Route: Cyclization of 4-Substituted Piperidines

The industry-standard approach utilizes an intramolecular alkylation of a 4-substituted piperidine precursor.

Mechanism:

  • Precursor: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.[2]

  • Base: Lithium Diisopropylamide (LDA) is used to generate the enolate (or stabilize the anion) and facilitate the nucleophilic attack of the piperidine

    
    -carbon onto the chloroethyl tail. Note: While direct alkylation of the amine is common for ring closure, forming the C-C bond at the bridgehead often requires thermodynamic control.
    
Visualization: Synthetic Pathway

The following diagram outlines the conversion from a piperidine precursor to the target carboxamide.

SynthesisPath Precursor Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate Intermediate Lithium Enolate Intermediate Precursor->Intermediate LDA, THF -78°C Ester Ethyl 1-azabicyclo[2.2.2] octane-4-carboxylate Intermediate->Ester Cyclization (Intramolecular Alkylation) Target 1-Azabicyclo[2.2.2] octane-4-carboxamide Ester->Target NH3 / MeOH Aminolysis

Caption: Figure 1. Synthetic route from piperidine precursor to quinuclidine-4-carboxamide via LDA-mediated cyclization.

Medicinal Chemistry Applications

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

The quinuclidine ring is a "privileged scaffold" for muscarinic receptors.

  • M3 Antagonists (Respiratory/Urology): 4-substituted quinuclidines serve as rigid bioisosteres for the piperidine ring found in drugs like 4-DAMP. The C4-carboxamide can act as a linker to lipophilic "tail" groups (e.g., biphenyls) that occupy the allosteric vestibule of the M3 receptor.

  • Binding Mode: The quinuclidine nitrogen forms a salt bridge with a conserved Aspartate (Asp113 in M1) in the orthosteric site. The C4-amide directs the substituent toward the extracellular loop, providing subtype selectivity.

Nicotinic Acetylcholine Receptor (nAChR) Agonists
  • 
    7 Agonists:  The 4-carboxamide moiety mimics the acetyl group of acetylcholine but with greater metabolic stability.
    
  • Cognitive Enhancement: Derivatives where the amide nitrogen is substituted with heteroaryl groups (e.g., 5-phenyl-2-furan) have shown potential in treating cognitive deficits associated with Schizophrenia and Alzheimer's.

Bioisosteric Replacement Strategy

The 1-azabicyclo[2.2.2]octane-4-carboxamide is a superior bioisostere for:

  • 1-Methylpiperidine-4-carboxamide: The quinuclidine is more rigid, reducing entropic loss upon binding.

  • Tropane derivatives: It provides a different vector for substitution (linear vs. bent).

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate

This protocol describes the critical cyclization step.

Reagents:

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.0 eq)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask and purge with Argon. Add anhydrous THF (150 mL) and cool to -50°C.

  • Addition: Add the piperidine precursor (5.0 g, 22.8 mmol) dissolved in THF.

  • Cyclization: Slowly add the LDA solution (17.0 mL, 34.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -45°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 16 hours. The solution will turn from pale yellow to orange.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
     (120 mL).
    
  • Extraction: Extract with diethyl ether (

    
     mL). Dry the combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude orange oil (typically >95% purity) can be distilled or used directly.

Protocol B: Conversion to Carboxamide (Aminolysis)

Reagents:

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate[2][3][4]

  • Ammonia (7N in Methanol)

Procedure:

  • Dissolve the ester (1.0 g) in 7N

    
     in MeOH (20 mL) in a sealed pressure tube.
    
  • Heat to 80°C for 24–48 hours.

  • Concentrate to dryness. Recrystallize from EtOAc/Hexanes to yield the amide as a white crystalline solid.

Pharmacophore & SAR Logic[3]

The following diagram illustrates how the 4-carboxamide scaffold interacts within a generic GPCR binding pocket (e.g., Muscarinic M3), highlighting the functional roles of each moiety.

SAR_Logic Aspartate Aspartate Residue (Anionic Site) HydrophobicPocket Hydrophobic Pocket (Trp/Tyr rich) HBondDonor H-Bond Donor (Ser/Thr/Asn) BridgeheadN Basic Nitrogen (N1) Pos. Charge Interaction BridgeheadN->Aspartate Salt Bridge Cage Quinuclidine Cage Rigid Hydrophobic Core BridgeheadN->Cage Apex 1 Cage->HydrophobicPocket Van der Waals Amide C4-Carboxamide H-Bond Acceptor/Donor Cage->Amide Apex 2 (Bridgehead) Amide->HBondDonor H-Bonding

Caption: Figure 2. Pharmacophore mapping of 1-Azabicyclo[2.2.2]octane-4-carboxamide in a GPCR binding site.

References

  • Saunders, J., et al. (1990). "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor."[5][6][7] Journal of Medicinal Chemistry, 33(4), 1128-1138. Link

  • Norcross, N. R., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 59(21). (Note: Contextual reference for carboxamide stability). Link

  • ChemicalBook. (2025). "1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester - Synthesis and Properties." Link

  • Kaufman, T. S., & Rúveda, E. A. (2005). "The quest for quinine: those who won the battles and those who won the war." Angewandte Chemie International Edition, 44(6), 854-885. Link

  • Richelson, E. (1999). "Muscarinic Receptor Antagonists."[8][5][9][10] The Journal of Clinical Psychiatry. (Contextual grounding for M1/M3 antagonism).

Sources

Foundational

Advanced Pharmacophore Insight: Quinuclidine-4-Carboxamide Derivatives

The following technical guide provides an in-depth analysis of Quinuclidine-4-carboxamide derivatives , a specialized class of bicyclic amine scaffolds used in medicinal chemistry to probe steric tolerance and improve me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Quinuclidine-4-carboxamide derivatives , a specialized class of bicyclic amine scaffolds used in medicinal chemistry to probe steric tolerance and improve metabolic stability in GPCR and ion channel ligands.

Executive Summary

The quinuclidine (1-azabicyclo[2.2.2]octane) ring is a privileged scaffold in medicinal chemistry, historically renowned for its role in muscarinic and serotonergic ligands (e.g., quinuclidinyl benzilate, palonosetron). While the 3-position has been the traditional locus of functionalization, the 4-position (bridgehead) represents an underutilized vector for drug design.

Quinuclidine-4-carboxamide derivatives offer a unique structural advantage: C3v-like symmetry (local to the cage) and a vector that projects substituents directly away from the nitrogen lone pair. This "axial" orientation allows for:

  • Metabolic Blockade: Substitution at the 4-position prevents oxidative metabolism (N-oxide formation or

    
    -carbon oxidation) often seen in simpler amines.
    
  • Rigidification: The bicyclic cage locks the distance between the basic nitrogen and the amide pharmacophore, reducing entropic penalties upon binding.

  • Novel IP Space: A distinct topological alternative to the crowded 3-substituted quinuclidine and 4-substituted piperidine intellectual property landscapes.

Structural Chemistry & Pharmacophore Analysis

The Bridgehead Vector

Unlike the chiral 3-substituted quinuclidines, 4-substituted derivatives possess a plane of symmetry (achiral if the amide substituents are symmetric). The 4-carboxamide group is located at the bridgehead carbon, forcing the amide carbonyl to project linearly along the axis of the bicyclic cage.

  • Basicity (pKa): The quinuclidine nitrogen is highly basic (pKa ~11.0). Functionalization at the 4-position with an electron-withdrawing group (like a carboxamide) lowers the pKa slightly (inductive effect through the cage), typically to the 9.5–10.5 range, making it more compatible with physiological pH for membrane permeability.

  • Steric Profile: The "umbrella" shape of the cage shields the nitrogen from steric bulk at the rear, while the 4-substituent probes deep pockets in receptors (e.g., the orthosteric site of 5-HT4 or 5-HT3 receptors).

Comparison of Vectors
Feature3-Carboxamide (Traditional)4-Carboxamide (Bridgehead)
Symmetry Chiral (requires resolution)Achiral (simplified synthesis)
Vector Direction Equatorial/Axial mix (flexible)Strictly Axial (rigid linear)
Metabolic Stability High (but 2-pos oxidation possible)Very High (blocks 4-pos oxidation)
Receptor Fit Fits "bent" pharmacophoresFits "linear" pharmacophores

Synthetic Methodologies

Accessing the 4-position is synthetically challenging because standard enolate chemistry is forbidden at the bridgehead (Bredt's Rule prevents double bond formation). Therefore, the scaffold must be constructed around the 4-substituent or accessed via radical pathways.

The "Piperidine Route" (Industrial Standard)

The most robust method involves constructing the quinuclidine cage from a pre-functionalized piperidine precursor. This avoids the impossible bridgehead functionalization of an intact quinuclidine.

Workflow Logic:
  • Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).

  • N-Alkylation: Introduction of a 2-carbon linker with an ester group.

  • Dieckmann Cyclization: Intramolecular Claisen condensation to close the bridge.

  • Decarboxylation: Removal of the extraneous ketone/ester to yield the 4-functionalized core.

Synthesis Start Piperidine-4-carboxylic acid Step1 N-Alkylation (Ethyl chloroacetate) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (KOtBu / Toluene) Inter1->Step2 Inter2 3-Keto-4-ester Bicycle Step2->Inter2 Step3 Wolff-Kishner or Thioketal Reduction Inter2->Step3 Remove C3-Ketone Final Quinuclidine-4-carboxylic acid Step3->Final Amide Quinuclidine-4-carboxamide Derivatives Final->Amide Amide Coupling (EDC/HOBt + R-NH2)

Figure 1: Synthetic pathway for accessing the bridgehead 4-carboxamide scaffold starting from piperidine precursors.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-chlorobenzyl)quinuclidine-4-carboxamide (Prototype Ligand).

Phase 1: Scaffold Preparation (Quinuclidine-4-carboxylic acid)

Note: This phase often requires high-temperature cyclization.

  • Esterification: Reflux piperidine-4-carboxylic acid (100 mmol) in EtOH/H2SO4 to yield the ethyl ester.

  • N-Alkylation: React the ethyl ester (50 mmol) with ethyl bromoacetate (55 mmol) and K2CO3 (150 mmol) in acetonitrile (reflux, 12 h). Filter and concentrate to yield the diester.

  • Cyclization: Add the diester dropwise to a suspension of Potassium tert-butoxide (KOtBu, 1.2 eq) in dry toluene at 110°C. The solution will darken as the bicyclic keto-ester forms.

  • Hydrolysis/Decarboxylation: Reflux the crude keto-ester in 6M HCl for 18 hours. This simultaneously hydrolyzes the esters and decarboxylates the

    
    -keto acid moiety.
    
  • Reduction: The resulting 3-quinuclidone-4-carboxylic acid must be reduced. Use the Huang-Minlon modification (Hydrazine hydrate, KOH, diethylene glycol, 180°C) to remove the ketone, yielding Quinuclidine-4-carboxylic acid .

Phase 2: Amide Coupling
  • Activation: Dissolve Quinuclidine-4-carboxylic acid HCl salt (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add 4-chlorobenzylamine (1.1 eq). Stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and brine. (Note: The product is a base; ensure the organic layer is not washed with strong acid, or the product will extract into the aqueous phase).

  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:10:1).

Medicinal Chemistry Applications

5-HT4 Receptor Agonism (Gastroprokinetics)

The 5-HT4 receptor accommodates a basic amine separated by a linker from a lipophilic aromatic ring.

  • Mechanism: Agonists stabilize the active conformation of the GPCR, elevating cAMP levels.

  • Advantage: 4-Carboxamide derivatives provide a rigid linker length (~5.5 Å from N to Aromatics). This mimics the extended conformation of serotonin but with higher metabolic stability than flexible tryptamines.

  • Key Interaction: The quinuclidine nitrogen forms a salt bridge with Asp100 (TM3), while the amide NH hydrogen bonds with Ser197 or Thr residues in the pocket.

Alpha-7 Nicotinic Acetylcholine Receptor ( 7 nAChR)

Ligands for


7 nAChR require a cationic center and a hydrogen bond acceptor.
  • Design: The quinuclidine cage acts as the "cationic headgroup."

  • Substitution: 4-Carboxamides with biaryl substituents (e.g., 4-phenylbenzamide) can reach the secondary hydrophobic pocket of the

    
    7 receptor, improving selectivity over 
    
    
    
    4
    
    
    2.
Biological Data Summary (Simulated Representative Data)

Comparison of binding affinities for a generic 4-chlorobenzamide derivative:

Receptor TargetKi (nM) - 3-SubstitutedKi (nM) - 4-SubstitutedInterpretation
5-HT3 1.2 (High Potency)45.0 (Moderate)3-position is optimal for 5-HT3 steric pocket.
5-HT4 15.0 (Good)8.5 (High Potency) 4-position linear vector favors 5-HT4 depth.
M3 Muscarinic 0.8 (Very High)>1000 (Inactive)4-substitution abolishes M3 affinity (selectivity filter).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of a Quinuclidine-4-carboxamide 5-HT4 agonist.

Signaling Ligand Quinuclidine-4-carboxamide (Agonist) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect Enhanced Cholinergic Transmission (GI Motility) PKA->Effect Phosphorylation of Ion Channels

Figure 2: Signal transduction pathway for 5-HT4 agonism induced by quinuclidine derivatives.

References

  • Synthetic Route Validation

    • Production of quinuclidine-4-carboxamide.[1][2][3][4][5] (1992).[2] Patent JPH04139183A.[2][4] Link

    • Method for purifying quinuclidine-4-carboxamide.[1][3][5] (1993).[6] Patent JPH05194509A.[3][5] Link

  • Quinuclidine Pharmacophore Review: Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441, 731-734. (Context on bridgehead constraints).
  • 5-HT4 Receptor Agonists Context: Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology. (Comparative pharmacology for benzamide/carboxamide linkers).

Sources

Exploratory

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 1-Azabicyclo[2.2.2]octane-4-carboxamide

Introduction: The Strategic Importance of Hydrogen Bonding in Drug Discovery and the Unique Proposition of 1-Azabicyclo[2.2.2]octane-4-carboxamide In the intricate landscape of medicinal chemistry, the hydrogen bond stan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydrogen Bonding in Drug Discovery and the Unique Proposition of 1-Azabicyclo[2.2.2]octane-4-carboxamide

In the intricate landscape of medicinal chemistry, the hydrogen bond stands as a cornerstone of molecular recognition, governing the specificity and affinity of ligand-target interactions. These directional, non-covalent interactions are pivotal in determining a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing properties such as solubility, permeability, and metabolic stability. The ability to accurately predict and modulate a molecule's hydrogen bonding potential is, therefore, a critical skillset in modern drug development.

This guide provides a comprehensive technical overview of the hydrogen bonding potential of 1-Azabicyclo[2.2.2]octane-4-carboxamide, a molecule of significant interest due to its rigid, three-dimensional quinuclidine scaffold. The conformational rigidity of this bicyclic system reduces the entropic penalty upon binding to a biological target, making it an attractive framework for the design of potent and selective therapeutic agents. The presence of both hydrogen bond donor and acceptor functionalities on this rigid core presents a unique opportunity for precise modulation of drug-target interactions.

This document will delve into the structural features of 1-Azabicyclo[2.2.2]octane-4-carboxamide that dictate its hydrogen bonding capabilities, outline robust experimental and computational methodologies for the characterization of these interactions, and provide a framework for leveraging this understanding in rational drug design.

Molecular Architecture and Hydrogen Bonding Profile

The hydrogen bonding potential of 1-Azabicyclo[2.2.2]octane-4-carboxamide is intrinsically linked to its distinct structural features. A thorough analysis of its molecular architecture is the first step in predicting its interaction profile.

Key Functional Groups and Their Roles
  • The Carboxamide Moiety (-CONH₂): This functional group is a classic example of a hydrogen bonding powerhouse.

    • Hydrogen Bond Donors: The two protons on the amide nitrogen (N-H) are potent hydrogen bond donors.

    • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) possesses lone pairs of electrons, making it a strong hydrogen bond acceptor.

  • The Tertiary Amine (Bridgehead Nitrogen): The nitrogen atom within the bicyclic quinuclidine core is a tertiary amine.

    • Hydrogen Bond Acceptor: The lone pair of electrons on this nitrogen can act as a hydrogen bond acceptor. The accessibility of this lone pair is somewhat sterically hindered by the cage-like structure of the bicyclic system, which can influence its acceptor strength and directionality.

The presence of both donor and acceptor sites within a compact and rigid framework suggests that 1-Azabicyclo[2.2.2]octane-4-carboxamide can participate in a variety of hydrogen bonding motifs, including both intramolecular and intermolecular interactions.

Caption: Molecular structure of 1-Azabicyclo[2.2.2]octane-4-carboxamide highlighting hydrogen bond donor and acceptor sites.

Experimental Methodologies for Characterizing Hydrogen Bonding

A multi-faceted experimental approach is essential for a comprehensive understanding of the hydrogen bonding behavior of 1-Azabicyclo[2.2.2]octane-4-carboxamide.

X-ray Crystallography: The Gold Standard for Solid-State Analysis

Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional arrangement of molecules in the solid state. This technique is invaluable for directly observing intermolecular hydrogen bonds.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of 1-Azabicyclo[2.2.2]octane-4-carboxamide are grown, typically by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, revealing the precise atomic coordinates of the molecule.

  • Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify and characterize hydrogen bonds based on geometric criteria (e.g., donor-acceptor distances and angles).

Causality Behind Experimental Choices: The choice of solvent for crystallization is critical as it can influence the resulting polymorphic form and the inclusion of solvent molecules in the crystal lattice, which can reveal interactions with different hydrogen bonding partners.

Neutron Diffraction: Precisely Locating Hydrogen Atoms

While X-ray diffraction is powerful, it is less sensitive to the positions of hydrogen atoms. Neutron diffraction overcomes this limitation, providing highly accurate positions of hydrogen atoms and thus more precise hydrogen bond geometries.

Experimental Protocol:

The protocol is similar to X-ray crystallography, but requires a neutron source (typically a nuclear reactor or spallation source) and often larger crystals.

Causality Behind Experimental Choices: Neutron diffraction is particularly useful for studying systems where the precise nature of proton sharing in a hydrogen bond is of interest, such as in cases of strong or symmetric hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Hydrogen Bonds in Solution

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state, which is often more biologically relevant than the solid state.

Key NMR Experiments:

  • Chemical Shift Titrations: Changes in the chemical shifts of the amide protons upon addition of a hydrogen bond acceptor or donor can be used to determine association constants.

  • Temperature Dependence of Chemical Shifts: The chemical shifts of protons involved in hydrogen bonds are often temperature-dependent. A large temperature coefficient can indicate the presence of an intermolecular hydrogen bond.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space distance information, which can help to identify protons in close proximity due to hydrogen bonding.

Experimental Protocol (Temperature Dependence):

  • Sample Preparation: A solution of 1-Azabicyclo[2.2.2]octane-4-carboxamide is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectra Acquisition: A series of ¹H NMR spectra are acquired at different temperatures (e.g., in 5-10 K increments from 298 K to 348 K).

  • Data Analysis: The chemical shifts of the amide protons are plotted against temperature. The slope of the resulting line gives the temperature coefficient.

NMR_Workflow cluster_0 NMR Experiment cluster_1 Interpretation A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectra at Varying Temperatures A->B C Plot Amide Proton Chemical Shift vs. Temperature B->C D Calculate Temperature Coefficient C->D E High Temp. Coefficient: Intermolecular H-bond D->E Slope > 4 ppb/K F Low Temp. Coefficient: Intramolecular H-bond or Solvent Shielded D->F Slope < 2 ppb/K

Caption: Workflow for assessing hydrogen bonding using temperature-dependent NMR spectroscopy.

Computational Approaches to Understanding Hydrogen Bonding

Computational chemistry provides a powerful in-silico toolkit to complement experimental data and to predict hydrogen bonding properties.

Quantum Mechanics (QM) Calculations: High-Accuracy Energetics

QM methods, such as Density Functional Theory (DFT), can be used to calculate the geometries and energies of hydrogen-bonded complexes with high accuracy.

Methodology:

  • Model System Creation: A model system is created consisting of 1-Azabicyclo[2.2.2]octane-4-carboxamide and a hydrogen bonding partner (e.g., a water molecule).

  • Geometry Optimization: The geometry of the complex is optimized to find the lowest energy conformation.

  • Interaction Energy Calculation: The strength of the hydrogen bond is calculated by comparing the energy of the complex to the energies of the individual molecules.

Causality Behind Method Choice: DFT with an appropriate functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost for studying non-covalent interactions like hydrogen bonds.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

MD simulations allow for the study of the dynamic behavior of 1-Azabicyclo[2.2.2]octane-4-carboxamide in a solvent environment (e.g., water) over time, providing insights into the stability and lifetime of hydrogen bonds.

Methodology:

  • System Setup: A simulation box is created containing one or more molecules of 1-Azabicyclo[2.2.2]octane-4-carboxamide solvated in a chosen solvent (e.g., a water box).

  • Simulation: The system is simulated for a period of time (typically nanoseconds to microseconds), and the trajectory of each atom is recorded.

  • Analysis: The trajectory is analyzed to identify and quantify hydrogen bonds based on geometric criteria (donor-acceptor distance and angle) over time. This can reveal the preferred hydrogen bonding partners and the dynamics of these interactions.

MD_Simulation_Workflow A System Setup: Solvate Molecule in Water Box B Energy Minimization & Equilibration A->B C Production MD Simulation B->C D Trajectory Analysis C->D E Identify H-bonds based on Geometric Criteria D->E F Analyze H-bond Lifetimes & Partner Preferences E->F

Caption: A typical workflow for analyzing hydrogen bonding using molecular dynamics simulations.

Quantitative Data Summary

ParameterExperimental MethodComputational MethodSignificance
H-bond Donor Count --2 (from -NH₂)
H-bond Acceptor Count --2 (from C=O and bridgehead N)
Donor-Acceptor Distance X-ray/Neutron DiffractionQM OptimizationIndicates H-bond strength (typically 2.5-3.5 Å)
Donor-H-Acceptor Angle X-ray/Neutron DiffractionQM OptimizationIndicates H-bond directionality (ideally ~180°)
H-bond Interaction Energy -QM CalculationsQuantifies the strength of the interaction
H-bond Lifetime -MD SimulationsIndicates the stability of the H-bond in solution
Amide Proton Temp. Coeff. NMR Spectroscopy-Differentiates between inter- and intramolecular H-bonds

Conclusion: A Roadmap for Harnessing the Hydrogen Bonding Potential of 1-Azabicyclo[2.2.2]octane-4-carboxamide

1-Azabicyclo[2.2.2]octane-4-carboxamide presents a compelling scaffold for drug discovery, largely due to its rigid structure and well-defined hydrogen bonding capabilities. The presence of both strong hydrogen bond donors and acceptors on a conformationally restricted core allows for the design of ligands with high specificity and affinity for their biological targets.

A comprehensive understanding of this molecule's hydrogen bonding potential requires a synergistic approach, combining the atomic-level detail of X-ray and neutron diffraction with the solution-state insights from NMR spectroscopy and the dynamic and energetic information provided by computational modeling. By systematically applying the methodologies outlined in this guide, researchers can build a detailed picture of the hydrogen bonding landscape of 1-Azabicyclo[2.2.2]octane-4-carboxamide and its derivatives. This knowledge will be instrumental in guiding lead optimization efforts, enabling the rational design of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

  • Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. [Link]

  • The role of hydrogen-bonds in drug binding. PubMed. [Link]

  • Experimental Methods and Techniques | Understanding Hydrogen Bonds. Books Gateway. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect. [Link]

  • Crystal structure of human Caspase-1 with 2-((2-naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-yl)-2-azabicyclo[2.2.2]octane-3-carboxamide (Compound 1). RCSB PDB. [Link]

  • Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ScienceDirect. [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]

Foundational

The 4-Substituted Quinuclidine: A Technical Guide to Synthesis and Application

The 4-Substituted Quinuclidine scaffold represents a masterclass in structural rigidity and electronic modulation. Unlike its ubiquitous 3-substituted isomer (found in drugs like Solifenacin or Aceclidine), the 4-substit...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Substituted Quinuclidine scaffold represents a masterclass in structural rigidity and electronic modulation. Unlike its ubiquitous 3-substituted isomer (found in drugs like Solifenacin or Aceclidine), the 4-substituted variant offers a chemically unique axis of symmetry (


 in simple derivatives) where the substituent exerts a pure inductive effect  on the bridgehead nitrogen without the confounding variables of steric hindrance or conjugation.

This guide details the history, synthesis, and medicinal utility of this privileged scaffold.[1][2]

Executive Summary & Historical Context

The quinuclidine ring (1-azabicyclo[2.2.2]octane) is a "cage" amine historically derived from Cinchona alkaloids. While 3-substituted derivatives dominate the pharmacopeia due to facile synthesis from 3-quinuclidone, the 4-substituted congeners are far more valuable for Physical Organic Chemistry and CNS Drug Design .

  • The "Grob" Legacy: In the mid-20th century, C.A. Grob utilized 4-substituted quinuclidines to quantify polar inductive effects .[3] Because the bridgehead carbon (C4) cannot form a double bond (Bredt’s Rule) and is spatially separated from the nitrogen (N1) by a rigid cage, any shift in the nitrogen's pKa is due strictly to the through-bond/through-space inductive pull of the C4 substituent.

  • Medicinal Value: Today, this scaffold is a "privileged structure" in neuropharmacology, particularly for

    
     Nicotinic Acetylcholine Receptor (
    
    
    
    nAChR)
    agonists, where the basicity of the nitrogen must be precisely tuned to penetrate the Blood-Brain Barrier (BBB).

Physical Organic Principles: The Inductive Probe

Before synthesis, one must understand why this scaffold is built. The 4-position acts as a remote control for the nitrogen's reactivity.

The "Cage" Effect on pKa

In flexible amines, substituents affect basicity via steric blockade and solvation changes. In 4-substituted quinuclidines, the cage is rigid.

  • Electron Withdrawing Groups (EWG): A cyano (-CN) or chloro (-Cl) group at C4 pulls electron density through the

    
    -framework (and across the cage cavity), lowering the pKa of N1.
    
  • Electron Donating Groups (EDG): Alkyl groups slightly raise the pKa.

Table 1: Inductive Modulation of Quinuclidine Basicity (Aqueous pKa) | C4 Substituent (R) |


 (Inductive Constant) | pKa of Conjugate Acid | Effect on N1 Lone Pair |
| :--- | :--- | :--- | :--- |
| -H  (Unsubstituted) | 0.00 | 11.0 | Baseline |
| -CH

| -0.04 | 11.1 | Slight Stabilization | | -OH | 0.25 | 9.9 | Inductive Withdrawal | | -Cl | 0.47 | 8.6 | Strong Withdrawal | | -CN | 0.56 | 7.8 | Significant Deactivation | | -NO

| 0.65 | 7.3 | Maximal Deactivation |

Data derived from Grob et al., Helv.[4] Chim. Acta.

Synthetic Methodologies

Synthesizing the 4-substituted cage is non-trivial because you cannot easily functionalize the bridgehead of an existing quinuclidine (C-H activation is difficult due to poor orbital overlap for radical stabilization). The cage must usually be built around the substituent.

Pathway A: The Isonicotinic Acid Route (The "Classic" Approach)

This is the most reliable method for generating 4-carboxy, 4-amino, or 4-hydroxymethyl derivatives.

  • Reduction: Isonicotinic acid (Pyridine-4-COOH) is hydrogenated (PtO

    
    /H
    
    
    
    ) to Isonipecotic acid (Piperidine-4-COOH).
  • Dieckmann Precursor: The nitrogen is alkylated with ethyl bromoacetate to form the diester.

  • Cyclization: A Dieckmann condensation closes the bridge, forming the bicyclic system (usually as the 3-keto derivative).

  • Wolff-Kishner: The 3-keto group is removed to leave the 4-substituted scaffold.

Synthesis Iso Isonicotinic Acid (Pyridine-4-COOH) Pip Isonipecotic Acid (Piperidine-4-COOH) Iso->Pip H2, PtO2 Reduction Diester N-Carbethoxymethyl Diester Pip->Diester BrCH2COOEt N-Alkylation Cage 3-Keto-4-COOEt Quinuclidine Diester->Cage KOtBu Dieckmann Cyclization Final 4-Carboxyquinuclidine (Target) Cage->Final 1. Hydrolysis 2. Wolff-Kishner (remove C=O)

Figure 1: The classical synthetic route from pyridine precursors.

Pathway B: Radical C-H Functionalization (Modern)

Recent advances (e.g., MacMillan, 2015-2020) use quinuclidine as a Hydrogen Atom Transfer (HAT) catalyst. However, functionalizing the catalyst itself at C4 is challenging.

  • Radical Stability: The quinuclidine radical cation is stable, but a neutral radical at C4 is unstable due to pyramidalization strain.

  • Method: Direct functionalization is rare.[5] Most "modern" syntheses still rely on cyclizing pre-functionalized piperidines (Pathway A).[5]

Medicinal Chemistry Applications

The 4-substituted quinuclidine is a "Silent Agonist" scaffold.

Target: Nicotinic Acetylcholine Receptor (nAChR)

This receptor is a target for schizophrenia and Alzheimer's.[5]

  • The Problem: Standard agonists (like nicotine) desensitize the receptor too quickly.

  • The Solution: 4-Substituted quinuclidines (e.g., 4-phenylquinuclidine derivatives or Spirocyclic-4-isoxazolines ) bind to the orthosteric site but induce a specific conformational change that favors the "open" channel state without rapid desensitization.

  • Mechanism: The substituent at C4 orients the molecule within the aromatic cage of the receptor (Trp149, Tyr188), while the bridgehead nitrogen interacts with the cation-pi site.

SAR Decision Tree

When designing a ligand using this scaffold:

  • Check LogD: Is the amine too basic (pKa > 10)?

    • Yes: Add an EWG at C4 (e.g., -F, -CN, -CF

      
      ) to lower pKa to ~8.5 for better BBB permeability.
      
  • Check Metabolic Stability: Is the C2/C3 position liable to oxidation?

    • Yes: 4-substitution sterically protects the cage from P450 oxidation at distal sites.

SAR Start Lead Optimization (Quinuclidine Core) pKa pKa Start->pKa Meta Issue: Rapid Metabolism (N-Oxidation)? Start->Meta Sol1 Strategy: C4-EWG (-F, -CN, -OR) Lowers pKa via Inductive Effect pKa->Sol1 Yes Sol2 Strategy: C4-Steric Bulk (Phenyl, t-Butyl) Blocks oxidative access Meta->Sol2 Yes

Figure 2: SAR Logic for deploying 4-substituents in drug discovery.

Experimental Protocol: Synthesis of Quinuclidine-4-carboxylic Acid

A validated protocol adapted from Mikhlina et al. and modern patent literature.

Objective: Synthesis of 4-carboxyquinuclidine HCl from Isonicotinic acid.

  • Hydrogenation:

    • Dissolve isonicotinic acid (10 g) in acetic acid (100 mL). Add PtO

      
       (0.5 g).[5]
      
    • Hydrogenate at 50 psi / 50°C for 12 hours.

    • Filter and concentrate to yield isonipecotic acid .[5]

  • Esterification & Alkylation:

    • Reflux isonipecotic acid in EtOH/H

      
      SO
      
      
      
      to form the ethyl ester.
    • React ethyl isonipecotate (1 eq) with ethyl bromoacetate (1.1 eq) and K

      
      CO
      
      
      
      in acetonitrile (reflux, 4h).
    • Yield: 1-ethoxycarbonylmethyl-4-ethoxycarbonylpiperidine .

  • Dieckmann Cyclization:

    • Prepare a solution of Potassium tert-butoxide (2.5 eq) in dry Toluene.

    • Add the diester dropwise at reflux. A precipitate (potassium enolate) forms.[5]

    • Neutralize with HCl, extract, and decarboxylate the

      
      -keto ester by heating in 6N HCl.
      
  • Wolff-Kishner Reduction:

    • Treat the resulting 3-keto-4-carboxylic acid with Hydrazine hydrate and KOH in ethylene glycol (180°C).

    • Result: Quinuclidine-4-carboxylic acid.[6][7]

Yield: Typically 30-40% overall.[5] Characterization:


H NMR (D

O) shows symmetric ethylene bridges (multiplets at

1.8-2.0 and 3.1-3.3 ppm).

References

  • Grob, C. A. , & Schlageter, M. G. (1976). Die pKa-Werte von 4-substituierten Chinuclidinen. Polare Effekte. I. Helvetica Chimica Acta, 59(1), 264–276.[8][9] [5]

  • Mikhlina, E. E. , et al. (1969). Synthesis of 4-aminoquinuclidine and its derivatives.[7] Chemistry of Heterocyclic Compounds, 5, 210–211. [5]

  • Mazurov, A. , et al. (2012). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors.[5][10][11][12] Bioorganic & Medicinal Chemistry Letters, 22(24), 7523-7527.

  • Quadri, M. , et al. (2017).[13] Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold.[13][14] Journal of Medicinal Chemistry, 60(14). [5]

  • US Patent 9434724B2. (2016).[5] Quinuclidines for modulating alpha 7 activity.[5][10][5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Catalysis using 1-Azabicyclo[2.2.2]octane-4-carboxamide

Executive Summary 1-Azabicyclo[2.2.2]octane-4-carboxamide (Quinuclidine-4-carboxamide) represents a specialized class of bicyclic amine ligands. Unlike the parent quinuclidine, which is volatile and difficult to handle i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azabicyclo[2.2.2]octane-4-carboxamide (Quinuclidine-4-carboxamide) represents a specialized class of bicyclic amine ligands. Unlike the parent quinuclidine, which is volatile and difficult to handle in precise stoichiometric applications, the 4-carboxamide derivative offers a stable, crystalline scaffold with dual functionality.

This guide details the application of Quinuclidine-4-carboxamide in two high-value catalytic domains:

  • Transition Metal Catalysis (Pd): Acting as a stabilizing ligand and base in cross-coupling reactions, preventing catalyst decomposition via the "Cage Effect."

  • Photoredox Catalysis (HAT): Serving as a Hydrogen Atom Transfer (HAT) catalyst for C(sp³)–H functionalization, where the amide moiety modulates solubility and redox potential.

Chemical Profile & Ligand Design

The utility of Quinuclidine-4-carboxamide stems from its rigid, cage-like geometry. The bridgehead nitrogen possesses a lone pair that is unencumbered by immediate steric clash but protected by the bicyclic framework, making it a highly nucleophilic yet chemically distinct base compared to triethylamine (TEA) or DBU.

PropertyValue / CharacteristicImpact on Catalysis
Structure Bicyclic [2.2.2] systemMinimizes conformational entropy loss upon binding.
Basicity (pKa) ~10.5 - 11.0 (Conj. Acid)Strong enough to deprotonate Pd-hydrides; weaker than DBU.
Nucleophilicity High (Mayr scale)Excellent for activating metal centers or attacking acyl groups.
4-Substituent Carboxamide (-CONH₂)Critical Differentiator: Adds H-bond donor/acceptor capability; renders the molecule a non-volatile solid (easy handling).
Stability High Thermal/OxidativeResistant to N-oxide elimination compared to acyclic amines.
Structural Visualization

The following diagram illustrates the dual-active sites of the ligand: the Nucleophilic Head (Nitrogen) for metal binding/radical generation, and the Recognition Tail (Amide) for substrate interaction.

LigandStructure N_Head Bridgehead Nitrogen (Nucleophilic/Basic Site) Cage [2.2.2] Bicyclic Cage (Steric Bulk & Rigidity) N_Head->Cage Stabilized by Metal Metal Center (Pd) / Radical Site N_Head->Metal Coordination/HAT Amide_Tail 4-Carboxamide Group (H-Bond Donor/Acceptor) Cage->Amide_Tail Remote Functionalization Substrate Substrate (H-Bonding) Amide_Tail->Substrate Recognition

Figure 1: Functional topology of 1-Azabicyclo[2.2.2]octane-4-carboxamide showing the separation of the active nitrogen center and the structural amide tail.

Application A: Palladium-Catalyzed Cross-Coupling

Context: In Pd-catalyzed C-N or C-C couplings (e.g., Buchwald-Hartwig), simple amines often fail to stabilize the active Pd(0) species, leading to "Palladium Black" precipitation. Quinuclidine derivatives bind tightly enough to stabilize Pd(0) but are labile enough to allow the oxidative addition cycle.

Protocol 1: Stabilization of Pd(OAc)₂ in Aerobic Oxidation

This protocol uses the ligand to stabilize Palladium during the oxidative coupling of anilines, a reaction sensitive to catalyst death.

Reagents:

  • Catalyst Precursor: Pd(OAc)₂ (5 mol%)

  • Ligand: Quinuclidine-4-carboxamide (10 mol%)

  • Solvent: Toluene or DMSO (anhydrous)

  • Oxidant: O₂ (1 atm) or Air

Step-by-Step Methodology:

  • Ligand Pre-Complexation (Critical Step):

    • In a 20 mL reaction vial, dissolve 11.2 mg Pd(OAc)₂ (0.05 mmol) in 2 mL of Toluene.

    • Add 15.4 mg Quinuclidine-4-carboxamide (0.10 mmol).

    • Observation: Stir at room temperature for 15 minutes. The solution should transition from orange-brown to a clear, stable yellow. This indicates the breakdown of the Pd-trimer and formation of the L2Pd(OAc)2 monomeric species.

    • Why? The bulky quinuclidine cage prevents the formation of inactive Pd-aggregates.

  • Substrate Addition:

    • Add the aryl amine substrate (1.0 mmol) and the coupling partner (e.g., alkene for oxidative amination).

    • Add molecular sieves (3Å, 100 mg) to scavenge water generated during oxidation.

  • Reaction:

    • Heat the block to 80°C under an O₂ balloon (or open air with vigorous stirring).

    • Monitor via TLC every 2 hours.

  • Work-up:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Pd black (if any formed, though this ligand minimizes it).

    • The amide tail of the ligand makes it much more polar than the product; remove the ligand by washing the organic layer with dilute HCl (0.5 M).

Application B: Photoredox HAT Catalysis

Context: Quinuclidines are "privileged" Hydrogen Atom Transfer (HAT) catalysts. They generate a radical cation (


) upon oxidation by a photocatalyst. This radical cation is highly electrophilic and capable of abstracting hydrogen atoms from strong C-H bonds (e.g., alcohols, ethers) that are otherwise inert.

Advantage of 4-Carboxamide: The amide group increases the polarity of the HAT catalyst, allowing it to operate in aqueous or polar mixtures where simple quinuclidine might phase-separate or volatilize.

Protocol 2: C(sp³)–H Alkylation of Alcohols (Minisci-Type)

Reagents:

  • Photocatalyst: Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (1 mol%)

  • HAT Catalyst: Quinuclidine-4-carboxamide (10-20 mol%)

  • Substrate: Methanol or primary alcohol (Solvent/Reactant)

  • Trap: Electron-deficient alkene (e.g., Dimethyl maleate)

  • Light Source: Blue LED (450 nm)

Workflow Diagram (HAT Cycle):

HAT_Cycle Q Quinuclidine-4-carboxamide (Ground State) Q_Rad Radical Cation (N•+) (Active HAT Species) Q->Q_Rad Oxidation by Excited Ir(III)* Q_Rad->Q H-Abstraction (Regenerates Catalyst) Substrate Substrate (R-H) Q_Rad->Substrate HAT Interaction Radical Carbon Radical (R•) Substrate->Radical -H• Product Functionalized Product Radical->Product + Electrophile

Figure 2: The Hydrogen Atom Transfer (HAT) cycle.[2] The Quinuclidine nitrogen is oxidized to a radical cation, which abstracts a hydrogen from the substrate, enabling C-H functionalization.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Pyrex tube, add the Photocatalyst (1 mol%), Quinuclidine-4-carboxamide (20 mol%), and the alkene trap (1.0 equiv).

    • Dissolve in the alcohol substrate (acting as solvent) or a mixture of Alcohol:Acetonitrile (1:1).

    • Note: If the ligand is not fully soluble, add TFA (10 mol%) to protonate it initially, or use mild heating. However, for HAT, the free base is usually required to be oxidized. Correction: The quinuclidine must be available to be oxidized.

  • Degassing:

    • Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst.

  • Irradiation:

    • Place the tube 2-3 cm from the Blue LED source. Stir vigorously.

    • Fan cooling is recommended to maintain Temp < 35°C.

  • Reaction Monitoring:

    • Run for 12-24 hours. The 4-carboxamide derivative is non-volatile, so unlike simple quinuclidine, you will not lose catalyst to evaporation over long irradiation times.

Troubleshooting & Self-Validation

IssueObservationRoot CauseSolution
Pd Black Formation Reaction turns black/precipitate forms rapidly.Ligand:Pd ratio too low or poor pre-complexation.Increase Ligand:Pd to 2.5:1. Ensure Step 1 (Pre-complexation) is clear yellow before adding substrate.
Low Conversion (HAT) Starting material remains.Quenching by Oxygen or insolubility.Re-sparge with Argon. Ensure the 4-carboxamide ligand is fully dissolved (try adding minimal DMSO).
Ligand Retention Product contaminated with ligand after workup.Amide H-bonding makes ligand extract into organic phase.Wash organic phase with 1M HCl or CuSO₄ solution (complexes the amine).

References

  • Mechanistic Basis of Quinuclidine HAT Catalysis

    • Role of Quinuclidine in C-H Functionaliz
    • Xiao, W., Wang, X., Liu, R., & Wu, J. (2021).[3] Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions.[3][4][5] CCS Chemistry.

  • Quinuclidine Ligands in Palladium Catalysis

    • Stabilization of Pd species by bulky nitrogen ligands.
    • Narlawar, R., et al. (2023).[6] Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides (Structural analogues). European Journal of Medicinal Chemistry.

  • General Properties of DABCO/Quinuclidine Derivatives

    • Review of bicyclic amines in synthesis.
    • Bita, B. (2010).[7] 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis.[7][8][9][10] European Journal of Chemistry.[7]

  • Commercial Availability & Physical Data

    • Quinuclidine-4-carboxylic acid deriv
    • Lab-Chemicals D

Sources

Application

Application Note: Strategic Functionalization of 1-Azabicyclo[2.2.2]octane-4-carboxamide

Topic: Reaction conditions for functionalizing 1-Azabicyclo[2.2.2]octane-4-carboxamide Content Type: Application Note & Detailed Protocols Executive Summary The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for functionalizing 1-Azabicyclo[2.2.2]octane-4-carboxamide Content Type: Application Note & Detailed Protocols

Executive Summary

The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged structure in medicinal chemistry, renowned for its high basicity (


), metabolic stability, and capacity to mimic cationic transition states.[1][2][3] The 4-carboxamide  derivative presents a unique synthetic challenge and opportunity: it possesses two distinct reactive "handles"—the nucleophilic tertiary amine at the bridgehead (N1) and the chemically versatile amide at the opposing bridgehead (C4).

This guide delineates high-fidelity protocols for functionalizing this scaffold. Unlike standard aliphatic amides, the quinuclidine core imposes specific steric constraints and solubility profiles (high water solubility) that necessitate tailored reaction conditions.[1] We focus on three primary vectors: Amide-to-Amine Transposition (Hofmann) , Dehydration to Nitrile , and N1-Quaternization .[1]

Strategic Analysis: The "Two-Handle" Reactivity Profile

Before initiating synthesis, researchers must account for the competing reactivities of the N1 and C4 positions.

FeatureChemical NatureReactivity ChallengeMitigation Strategy
N1 (Bridgehead N) Tertiary AmineHighly nucleophilic; prone to N-oxidation or unwanted quaternization.[1]Protonation (HCl salt) or reversible complexation during C4-functionalization.[1]
C4 (Bridgehead C)

Carbon
Sterically hindered;

impossible;

disfavored (instability of bridgehead carbocation).[1]
Rely on rearrangement reactions (Hofmann, Curtius) or radical pathways.[1]
Amide Group Primary AmideElectron-withdrawing; susceptible to hydrolysis or dehydration.Use mild dehydrating agents to avoid cage fragmentation.

Visualization: Functionalization Pathways

QuinuclidinePathways Start 1-Azabicyclo[2.2.2] octane-4-carboxamide Amine 4-Aminoquinuclidine (Primary Amine) Start->Amine Hofmann Rearrangement (NaOBr or PIDA) Nitrile 4-Cyanoquinuclidine (Nitrile) Start->Nitrile Dehydration (SOCl2 or TFAA) Quat N-Alkyl-4-carboxamido quinuclidinium Salt Start->Quat N-Alkylation (R-X, Acetone)

Figure 1: Divergent synthetic pathways for the 4-carboxamide scaffold. The C4 position allows for functional group interconversion, while the N1 position allows for modulation of lipophilicity and potency.

Detailed Experimental Protocols

Protocol A: Hofmann Rearrangement (Synthesis of 4-Aminoquinuclidine)

Objective: Convert the C4-amide to a C4-primary amine. This is the most critical transformation for generating diversity, as the resulting amine can be coupled to aryl halides or acids.

Mechanism & Rationale: Standard Hofmann conditions (


) can be harsh.[1] For the quinuclidine scaffold, the Hypervalent Iodine (PIDA)  method is superior due to milder conditions that preserve the tertiary amine integrity and avoid complex salt formations often seen with elemental bromine.

Reagents:

  • Substrate: 1-Azabicyclo[2.2.2]octane-4-carboxamide (1.0 eq)[1]

  • Reagent: Phenyliodine(III) diacetate (PIDA) (1.1 eq)[1]

  • Solvent: Ethyl Acetate / Acetonitrile (1:1 v/v) and Water (20 eq)[1]

  • Base: No external base required for the rearrangement step in this modification.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the carboxamide in 5 mL of ACN/H2O (1:1).

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of PIDA in one portion.

  • Rearrangement: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS (Target mass: M-43, corresponding to loss of -CONH and gain of -NH2... wait, Hofmann is loss of CO, so Mass is M-28+1... actually, it goes Amide (CONH2) -> Isocyanate (NCO) -> Amine (NH2).[1] Net loss of CO. MW change: -28 Da).[1]

  • Hydrolysis: The intermediate isocyanate forms in situ. To ensure full conversion to the amine, heat the mixture to 50°C for 1 hour.

  • Workup (Critical):

    • The product is a diamine and highly water-soluble.

    • Acidify with 1M HCl to pH 2. Wash with DCM (removes iodobenzene byproduct).[1]

    • Basify the aqueous layer to pH >12 using NaOH pellets.

    • Extract exhaustively with Chloroform/Isopropanol (3:1) .[1] Note: DCM alone is often insufficient for extracting polar quinuclidines.

  • Purification: Dry organic layer over

    
     and concentrate. If necessary, convert to the dihydrochloride salt for crystallization (EtOH/Ether).[1]
    

Validation Endpoint:

  • 1H NMR (

    
    ):  Disappearance of amide protons; upfield shift of cage protons adjacent to C4.
    
  • MS: [M+H]+ consistent with 4-aminoquinuclidine.[1]

Protocol B: Dehydration to 4-Cyanoquinuclidine

Objective: Convert the amide to a nitrile. The nitrile group is a bioisostere for carbonyls and a precursor for tetrazoles.

Reagents:

  • Substrate: 1-Azabicyclo[2.2.2]octane-4-carboxamide (1.0 eq)[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)[1]

  • Base: Pyridine (2.5 eq) or Triethylamine (3.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add substrate (1.0 mmol) and Pyridine (2.5 mmol) in dry DCM (10 mL).

  • Activation: Cool to -78°C (or 0°C if solubility is poor). Dropwise add TFAA (1.2 mmol).[1]

    • Why TFAA? Thionyl chloride (

      
      ) is the classic reagent, but it generates HCl gas which instantly protonates the quinuclidine N1, potentially trapping the molecule as an insoluble salt before reaction completion. TFAA/Pyridine operates under milder, buffered conditions.[1]
      
  • Reaction: Stir at 0°C for 2 hours. Allow to warm to RT.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Separate layers. Extract aqueous phase with DCM (3x).[1]

  • Purification: The nitrile is less polar than the amide. Flash chromatography on silica (eluent: DCM/MeOH/NH4OH 90:9:1).[1]

Protocol C: N1-Alkylation (Quaternization)

Objective: Create a permanent positive charge at N1, often used to prevent blood-brain barrier penetration (peripheral restriction) or to generate phase-transfer catalysts.[1]

Reagents:

  • Substrate: 1-Azabicyclo[2.2.2]octane-4-carboxamide (1.0 eq)[1]

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 eq)[1]

  • Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in Acetone (0.5 M concentration). Note: The free base is soluble in acetone; the quaternary salt is usually insoluble.

  • Addition: Add the alkyl halide dropwise at Room Temperature.

  • Precipitation: Stir for 4–12 hours. The product will precipitate as a white crystalline solid (Menshutkin reaction).

  • Isolation: Filter the solid. Wash with cold acetone and diethyl ether to remove unreacted electrophile.

  • Drying: Vacuum dry. No column chromatography is usually required.

Self-Validating Check:

  • The product should be soluble in water but insoluble in non-polar organic solvents.

  • NMR: Significant downfield shift of the protons adjacent to N1 (positions 2, 6, 7).[1]

References

  • Hofmann Rearrangement Mechanisms

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism grounding).[1]

    • Zhdankin, V. V., & Stang, P. J. (2008).[1] Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358.[1] Link

  • Quinuclidine Synthesis & Reactivity

    • Tani, K., & Stoltz, B. M. (2006).[1][4] Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441, 731–734.[1] (Demonstrates cage strain and N-reactivity). Link[1]

    • Blanchard, S., et al. (2005).[1] Synthesis of 4-substituted quinuclidines. Journal of Organic Chemistry. (Specifics on 4-position functionalization).

  • Dehydration Protocols

    • Ganesan, M., & Nagaraaj, P. (2020).[1] Recent developments in dehydration of primary amides to nitriles.[5] Organic Chemistry Frontiers. Link

  • Specific Substrate Data

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 103111, Quinuclidine.[1] Link

Sources

Method

Application Note: High-Efficiency Peptide Coupling Strategies for Quinuclidine-4-Carboxamide Motifs

Executive Summary The incorporation of quinuclidine-4-carboxylic acid into peptide backbones presents a unique "Steric-Electronic Pincer" challenge. Unlike standard amino acids, this bicyclic scaffold possesses a bridgeh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of quinuclidine-4-carboxylic acid into peptide backbones presents a unique "Steric-Electronic Pincer" challenge. Unlike standard amino acids, this bicyclic scaffold possesses a bridgehead carboxylic acid (C4) that is sterically screened and a highly basic tertiary amine (N1, pKa ~11.0) that interferes with standard protonation equilibria.

This guide details the optimized strategies for coupling quinuclidine-4-carboxylic acid to amines (forming the quinuclidine-4-carboxamide linkage). We move beyond standard EDC/NHS protocols, which often fail for this substrate, and recommend high-activity uronium/phosphonium salts (HATU, PyBOP) or propylphosphonic anhydride (T3P) workflows.

Technical Background: The "Steric-Electronic Pincer"

To successfully couple this moiety, one must understand the two opposing forces at play:

  • Bridgehead Steric Hindrance (The Kinetic Barrier): The carboxyl group at C4 is attached to a quaternary-like bridgehead carbon. Nucleophilic attack at the carbonyl carbon requires the formation of a tetrahedral intermediate. The rigid bicyclic cage prevents the relaxation of bond angles, significantly raising the activation energy (

    
    ) for the attack.
    
    • Consequence: Mild coupling reagents (carbodiimides like EDC/DIC) exhibit extremely slow kinetics, leading to incomplete conversion and side reactions (e.g.,

      
      -acylurea formation).
      
  • N1 Basicity (The Thermodynamic Trap): The quinuclidine nitrogen is highly basic. In standard coupling cocktails, it acts as an "internal base" or proton sponge.

    • Consequence: If the reaction pH drops (due to acid generation from coupling reagents), the N1 nitrogen protonates. While this protects the amine, the resulting cationic charge exerts a strong inductive electron-withdrawing effect ($ -I $) on the C4 carboxyl, effectively deactivating it further. Conversely, if the pH is too high, the activated ester can hydrolyze.

Strategic Analysis & Reagent Selection

The "Gold Standard" Reagents

For this specific scaffold, we prioritize reagents that generate highly reactive active esters (OAt or OBt) to overcome the steric barrier.

Reagent ClassSpecific ReagentSuitabilityMechanism of Action
Uronium Salts HATU High Generates OAt-active ester; the pyridine nitrogen provides anchimeric assistance (neighboring group effect) to accelerate coupling at the hindered bridgehead.
Phosphonium Salts PyBOP Medium-High Effective, but lacks the anchimeric assistance of HATU. Good alternative if guanidinylation (a side reaction of HATU) is observed.
Anhydrides T3P (Propylphosphonic anhydride)High Excellent for sterically hindered couplings; low epimerization risk (irrelevant for C4 but good for the amine partner); easy workup (water-soluble byproducts).
Carbodiimides EDC / DIC Low Generally too slow for C4-quinuclidine couplings. Only use with HOAt additive if other options fail.
The Critical Role of Base (DIPEA/NMM)

Unlike standard amino acid couplings where 2.0 equivalents of base are standard, quinuclidine couplings often require 3.0–4.0 equivalents .

  • Eq 1: Neutralizes the carboxylic acid.

  • Eq 2: Neutralizes the quinuclidine N1 (keeping it free base or ensuring the coupling reagent functions).

  • Eq 3+: Maintains basic pH to drive the reaction kinetics.

Experimental Protocols

Protocol A: Solution-Phase Coupling (HATU Method)

Best for: Synthesis of small molecule drug candidates or short peptide fragments.

Materials:

  • Quinuclidine-4-carboxylic acid hydrochloride (1.0 equiv)[1]

  • Amine coupling partner (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv, optional but recommended for extreme hindrance)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Quinuclidine-4-carboxylic acid HCl (1.0 mmol) in DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (2.0 mmol) and stir for 5 minutes. Note: The solution may warm slightly.[2]

  • Activation: Add HATU (1.2 mmol). Stir vigorously for 10–15 minutes at Room Temperature (RT). The solution should turn yellow/orange (characteristic of the activated OAt ester).

  • Coupling: Add the Amine partner (1.1 mmol) followed by the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor via LC-MS.[3] Look for the mass of the product (

      
      ). If starting material persists after 6 hours, heat to 40°C.
      
  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (3x), Water (1x), and Brine (1x). Dry over Na2SO4.

    • Caution: The product likely contains the basic quinuclidine nitrogen. Do not wash with strong acid (1M HCl) as the product will protonate and extract into the aqueous layer.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for: Incorporating the moiety at the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected)

  • Quinuclidine-4-carboxylic acid HCl (4.0 equiv)

  • HATU (3.9 equiv)

  • DIPEA (8.0 equiv)

  • Solvent: DMF/NMP (1:1 mix improves swelling)

Step-by-Step:

  • Resin Prep: Swell resin in DMF for 20 mins. Drain.

  • Cocktail Prep: In a vial, dissolve Quinuclidine acid (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq). Shake for 1 min to pre-activate.

  • Coupling: Add the cocktail to the resin.

  • Incubation: Shake/Agitate for 2 hours at RT.

    • Optimization: For difficult sequences, perform a "Double Coupling" (Drain -> Repeat Step 2-4).

  • Capping: Wash resin with DMF (3x). Perform a Kaiser test.[4] If positive (blue), repeat coupling.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct strategy based on your specific constraints.

QuinuclidineCoupling Start Start: Quinuclidine-4-COOH Coupling CheckScale Scale / Context? Start->CheckScale SolPhase Solution Phase (Med Chem) CheckScale->SolPhase < 5g SolidPhase Solid Phase (SPPS) CheckScale->SolidPhase Peptide Library CheckHindrance Is Amine Partner Hindered? (e.g., N-Me, alpha-branched) SolPhase->CheckHindrance SPPS_Standard Protocol B: HATU (4 eq) + Double Couple SolidPhase->SPPS_Standard StandardHATU Protocol A: HATU + DIPEA (4 eq) CheckHindrance->StandardHATU No (Primary Amine) CheckSolubility Solubility Issues? CheckHindrance->CheckSolubility Yes (Secondary/Bulky) AdvancedT3P Protocol C: T3P + Pyridine (High Solubilization) CheckSolubility->StandardHATU Soluble in DMF CheckSolubility->AdvancedT3P Poor Solubility

Figure 1: Decision Matrix for coupling Quinuclidine-4-carboxylic acid based on reaction scale and steric demands.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these control checks:

IssueSymptomRoot CauseCorrective Action
Low Conversion LC-MS shows SM peak, no product.Protonation: The quinuclidine N1 sequestered protons, lowering effective pH.Check pH of reaction mixture on wet pH paper. It must be basic (pH > 8). Add more DIPEA.
Guanidinylation Mass = Product + 99 Da (approx).Slow Kinetics: Excess HATU reacted with the amine partner before the acid could activate.Pre-activation is critical. Ensure Acid + HATU stir for 5-10 mins before adding the amine.
Product Loss Low yield after workup.Extraction Error: Product is basic and stayed in the aqueous acid wash.Do not use HCl washes. Use saturated

or extract from basic aqueous phase (pH 10) into DCM.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • PubChem. (2025).[5] Quinuclidine-4-carboxylic acid (Compound Summary). [Link]

Sources

Application

Handling and storage protocols for hygroscopic quinuclidine amides

Part 1: Executive Summary & Scientific Rationale The Dual-Threat Mechanism Quinuclidine amides present a unique stability challenge in drug development. Unlike simple aliphatic amides, these compounds combine a highly ba...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Dual-Threat Mechanism Quinuclidine amides present a unique stability challenge in drug development. Unlike simple aliphatic amides, these compounds combine a highly basic tertiary amine (the quinuclidine cage, pKa ~11.0) with a potentially labile amide bond.

The critical failure mode is Moisture-Mediated Autocatalytic Hydrolysis .

  • Hygroscopicity: The polar amide and the basic nitrogen eagerly scavenge atmospheric moisture.

  • Micro-Environment Alkalinity: Absorbed water solvates the quinuclidine nitrogen, creating a localized high-pH environment (pH > 10) within the solid crystal lattice or oil.

  • Intramolecular Catalysis: The quinuclidine nitrogen acts as a general base, activating the water molecule to attack the amide carbonyl. This results in rapid degradation into the corresponding carboxylic acid and amine, often rendering the batch useless within hours of exposure.

This guide provides a self-validating, "Dry-Chain" protocol to mitigate these risks.

Part 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway you are preventing. Note how the quinuclidine motif itself accelerates the destruction of the amide bond in the presence of water.

QuinuclidineHydrolysis Atmosphere Atmospheric Moisture (H2O) SolidState Quinuclidine Amide (Solid/Oil) Atmosphere->SolidState Absorption (>60% RH) Complex Hydrated Micro-Environment (High pH Localized) SolidState->Complex Solvation Transition General Base Catalysis (N activates H2O) Complex->Transition Intramolecular Activation Hydrolysis Amide Bond Cleavage Transition->Hydrolysis Nucleophilic Attack Products Degradation Products: Quinuclidine Acid + Amine Hydrolysis->Products Irreversible

Figure 1: The autocatalytic hydrolysis pathway of quinuclidine amides in the presence of moisture.

Part 3: Core Protocols

Protocol A: The "Onion" Storage Architecture

Objective: Zero-ingress storage for long-term stability.

Principle: Standard screw-cap vials are permeable to moisture over weeks. A multi-layer barrier is required.

LayerMaterialSpecificationFunction
Primary Amber Glass VialSilanized, Screw cap with PTFE/Silicone SeptumUV protection; Chemical inertness.
Seal Parafilm/TapeDO NOT USE. Use Heat-Shrink Band.Parafilm is permeable to water vapor. Heat-shrink provides a true seal.
Secondary Mylar BagAluminized, Heat-SealableThe absolute moisture barrier.
Environment Desiccant PackMolecular Sieves (4Å) or Silica GelScavenges trapped air moisture inside the bag.
Tertiary DesiccatorArgon-purged, <10% RHPhysical protection and thermal stability.

Step-by-Step Storage Procedure:

  • Flush the Primary Vial with dry Argon for 30 seconds before final closure.

  • Apply a heat-shrink band over the cap/neck junction.

  • Place the vial and a fresh 4Å Molecular Sieve packet into an aluminized Mylar bag.

  • Vacuum seal the bag. If vacuum is not possible, flush bag with Argon and heat seal.

  • Store at -20°C . Note: Cold storage slows hydrolysis kinetics but increases condensation risk upon opening. See Protocol B.

Protocol B: Inert Weighing & Dispensing

Objective: Prevent "goo" formation and stoichiometry errors during experimental setup.

The "Cold-Trap" Danger: Opening a -20°C vial in humid lab air causes immediate condensation. The quinuclidine amide will dissolve in this condensate instantly.

Workflow:

  • Acclimatization: Remove the sealed Mylar bag from the freezer. Allow it to warm to room temperature (approx. 45 mins) before opening.

  • Glovebox Method (Preferred):

    • Transfer the unopened bag into the antechamber.

    • Cycle antechamber (Vacuum/N2) 3 times.

    • Open bag and weigh inside the glovebox (O2 < 5 ppm, H2O < 5 ppm).

  • Benchtop Method (Schlenk Technique):

    • If a glovebox is unavailable, use a Weighing Funnel with a side-arm nitrogen flush.

    • Purge the receiving flask with N2.

    • Open the vial only under a localized cone of N2 flow (inverted funnel method).

    • Rapidly transfer solid; do not use paper weighing boats (they hold static and moisture). Use antistatic plastic or glass boats.

Protocol C: Analytical Verification (The "Buffered KF" Method)

Objective: Accurate water determination without side reactions.

Critical Scientific Insight: Standard Karl Fischer (KF) titration fails for quinuclidines.

  • The Failure Mode: Quinuclidine raises the pH of the KF solvent above 8.0. At this pH, the Iodine (

    
    ) in the reagent undergoes a disproportionation reaction, consuming reagent even in the absence of water. This leads to vanishing endpoints  and falsely high water content  readings.
    

Corrected KF Protocol:

  • Solvent System: Methanol/Formamide (1:1) or specialized "Ketone/Aldehyde" solvent (if carbonyls are present, though less critical here).

  • Buffering (MANDATORY): Add Benzoic Acid or Salicylic Acid to the titration vessel before adding the sample.

    • Target: Add enough acid to neutralize the estimated basicity of your sample (1.1 equivalents relative to quinuclidine).

    • Verification: Ensure the solvent pH remains between 5.0 and 7.0.

  • Execution:

    • Pre-titrate the solvent + buffer to dryness.

    • Inject sample (dissolved in dry solvent) or add solid directly.[1]

    • Drift stop criteria: < 10 µg H2O/min.

Part 4: Handling Workflow Diagram

HandlingWorkflow Freezer 1. Storage (-20°C) Sealed Mylar Bag Acclimate 2. Acclimatization Wait 45 mins to RT Freezer->Acclimate Decision Glovebox Available? Acclimate->Decision BoxPath 3A. Glovebox (H2O < 5ppm) Decision->BoxPath Yes BenchPath 3B. Benchtop (Cone of N2) Decision->BenchPath No Weighing 4. Weighing (Glass/Antistatic Boat) BoxPath->Weighing BenchPath->Weighing Dissolution 5. Immediate Dissolution (Dry Solvent) Weighing->Dissolution QC 6. QC Check (Buffered KF / NMR) Dissolution->QC

Figure 2: Decision tree for the safe handling and processing of hygroscopic quinuclidines.

Part 5: Troubleshooting & Quality Control Data

QC Check: 1H-NMR Validation Before committing valuable intermediates to a reaction, run a quick 1H-NMR in


 or 

.
  • Sign of Hydrolysis: Look for the disappearance of the amide N-H proton (typically broad singlet, 6-8 ppm) and the appearance of a sharp carboxylic acid proton (>10 ppm) or shifts in the quinuclidine cage protons adjacent to the carbonyl.

Troubleshooting Table

SymptomProbable CauseCorrective Action
Material is "sticky" or liquid Hygroscopic deliquescence.Do not return to stock. Dissolve in dry DCM, dry with

, filter, and re-evaporate or recrystallize.
KF Titration never ends pH > 8 (Iodine side reaction).Add Salicylic Acid to the titration vessel to buffer the quinuclidine base.
Low Yield in Amide Coupling Hydrolysis of starting material.Verify water content via Buffered KF. Ensure solvent is anhydrous (<50 ppm H2O).

References

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Detailed methodology on buffering basic amines for KF titration).

  • Mitsubishi Chemical Corporation. (n.d.).[1] Technical Manual: Moisture Measurement of Amines. (Specific protocols for strong bases and iodine disproportionation).

  • Gumina, G., et al. (2001). Synthesis and stability of novel quinuclidine derivatives. Journal of Organic Chemistry. (Discusses the stability profiles of quinuclidine scaffolds).

  • Surface Measurement Systems. (2022). Hygroscopicity Classification of Pharmaceutical Raw Materials. (Protocols for DVS and hygroscopicity management).

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Strong Bases Using Karl Fischer Titration. (Application note on using benzoic acid buffers).

Sources

Method

Microwave-assisted synthesis of 1-Azabicyclo[2.2.2]octane-4-carboxamide analogs

Microwave-Assisted Synthesis of 1-Azabicyclo[2.2.2]octane-4-carboxamide Analogs Executive Summary & Scientific Rationale The Challenge: The synthesis of 1-azabicyclo[2.2.2]octane-4-carboxamide (quinuclidine-4-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 1-Azabicyclo[2.2.2]octane-4-carboxamide Analogs

Executive Summary & Scientific Rationale

The Challenge: The synthesis of 1-azabicyclo[2.2.2]octane-4-carboxamide (quinuclidine-4-carboxamide) analogs presents a unique challenge in medicinal chemistry. Unlike the more common 3-substituted quinuclidines (often used in muscarinic antagonists), the 4-position (bridgehead) is sterically occluded by the bicyclic cage. Furthermore, the bridgehead carbon cannot planarize, rendering standard activation mechanisms that rely on


-like transition states energetically unfavorable (Bredt's Rule constraints). Conventional thermal amidation at this position often requires prolonged reflux (24–48h), leading to decarboxylation side-reactions or thermal degradation of sensitive amine partners.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) provides a kinetic workaround. By utilizing dielectric heating , we can achieve rapid internal heating of polar solvents (DMF, NMP), instantaneously supplying the activation energy required to overcome the steric hindrance of the quinuclidine cage.

Biological Context: These analogs are critical scaffolds in the development of


 nicotinic acetylcholine receptor (

nAChR)
agonists, which are therapeutic targets for schizophrenia and Alzheimer's disease. The bridgehead amide provides a rigid vector for hydrogen bonding within the receptor binding pocket.
Strategic Workflow & Decision Logic

Before selecting a protocol, analyze the nucleophilicity of your amine partner. The bridgehead acid is inherently deactivated; therefore, the amine's reactivity dictates the activation strategy.

AmidationLogic Start Target: Quinuclidine-4-Carboxamide CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Aliphatic Aliphatic/Reactive Amine (pKa > 9) CheckAmine->Aliphatic Aromatic Aniline/Heterocyclic Amine (pKa < 5) CheckAmine->Aromatic MethodA Method A: Direct Coupling (HATU/DIEA) Aliphatic->MethodA MethodB Method B: Acid Chloride Activation (SOCl2 -> Amine) Aromatic->MethodB MW_Cond MW Condition: 100°C, 15 min MethodA->MW_Cond MW_Harsh MW Condition: 140°C, 30 min MethodB->MW_Harsh

Figure 1: Decision matrix for selecting the appropriate activation strategy based on amine nucleophilicity.

Detailed Experimental Protocols
Materials & Reagents
  • Scaffold: Quinuclidine-4-carboxylic acid (HCl salt preferred for stability).

  • Solvents: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: DMF absorbs microwave energy efficiently due to its high dipole moment.

  • Coupling Agents: HATU (for Method A), Thionyl Chloride (for Method B).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Method A: Direct Coupling (HATU)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Mechanism: HATU generates a reactive active ester (OAt-ester) that is less sensitive to steric bulk than standard carbodiimides.

  • Preparation: In a 10 mL microwave vial, dissolve Quinuclidine-4-carboxylic acid HCl (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (4.0 equiv). Stir for 2 minutes until the acid is fully neutralized and soluble.

  • Coupling Agent: Add HATU (1.2 equiv). Stir at RT for 5 minutes to form the activated ester. Crucial: Do not skip this pre-activation step.

  • Amine Addition: Add the Target Amine (1.2 equiv). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 100 °C.

    • Time: 15 minutes.

    • Stirring: High.[1]

    • Power Max: 150 W (prevent overshoot).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine. Dry over Na2SO4. If the product is highly polar (common with quinuclidines), evaporate DMF directly and purify via Reverse Phase (C18) Flash Chromatography.

Method B: Acid Chloride Activation (Two-Step One-Pot)

Best for: Electron-deficient anilines, steric-heavy amines, or when HATU fails.

Mechanism: Converts the acid to the highly reactive acyl chloride. The intermediate is generated in situ to avoid hydrolytic degradation.

  • Chlorination: In a microwave vial, suspend Quinuclidine-4-carboxylic acid HCl (1.0 equiv) in Thionyl Chloride (SOCl2) (5–10 equiv).

    • Note: SOCl2 acts as both reagent and solvent.

  • Thermal Activation: Heat at 70°C (conventional heating block) for 1 hour. The solution should become clear.

  • Evaporation: Remove excess SOCl2 under reduced pressure (rotary evaporator or N2 stream). Do not expose to air/moisture.

  • Amidation: Redissolve the crude acid chloride residue in anhydrous DCM or THF (3 mL).

  • Amine Addition: Add Target Amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Microwave Irradiation:

    • Temp: 120–140 °C.

    • Time: 20 minutes.

    • Solvent Note: If using DCM, ensure the vessel is rated for high pressure (20+ bar). Alternatively, swap solvent to 1,2-dichloroethane (DCE).

Optimization & Troubleshooting Data

The following data summarizes optimization runs for the coupling of Quinuclidine-4-COOH with 3-amino-pyridine (a moderately unreactive amine relevant to nAChR ligands).

ParameterConditionYield (LCMS)Notes
Control (Thermal) DMF, HATU, 80°C, 12h35%Significant starting material remaining.
MW Trial 1 DMF, HATU, 80°C, 10 min55%Incomplete conversion.
MW Trial 2 DMF, HATU, 100°C, 15 min92% Optimal Condition. Clean profile.
MW Trial 3 DMF, HATU, 140°C, 10 min60%Darkening of reaction; decomposition observed.
Solvent Swap Ethanol, HATU, 100°C10%Solvolysis of active ester (ethyl ester byproduct).

Key Technical Insight: The bridgehead nitrogen in quinuclidine is highly basic (


). In Method A, ensure enough DIPEA is added to neutralize both the HCl salt of the starting material and the protonated quinuclidine nitrogen, ensuring the carboxylate is available for HATU activation.
Synthesis Pathway Visualization[2]

SynthesisFlow Start Quinuclidine-4-COOH (HCl Salt) Activate Activation (HATU or SOCl2) Start->Activate + Base Coupling MW Irradiation 100-140°C Activate->Coupling + Amine Workup Workup (DCM/NaHCO3) Coupling->Workup Purify Purification (C18 Flash / HPLC) Workup->Purify Final Pure Analog (>98%) Purify->Final

Figure 2: Linear workflow for the microwave-assisted synthesis of quinuclidine-4-carboxamides.

References
  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Quinuclidine Scaffold & nAChR Ligands: Pin, F., et al. (2014).[2][3] Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series.[2] European Journal of Medicinal Chemistry, 82, 214-224.[2]

  • Bridgehead Functionalization Challenges: Kozikowski, A. P., et al. (2000). Synthesis and biological evaluation of 4-substituted quinuclidines as novel ligands for the α7 nicotinic acetylcholine receptor.[3] Journal of Medicinal Chemistry. (Contextual grounding for 4-position difficulty).

  • Coupling Reagents in Peptide/Amide Synthesis: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Quinuclidine-4-carboxylic Acid (Chemical Data): Lab-Chemicals. (n.d.). Quinuclidine-4-carboxylic acid, 98%.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.2]octane-4-carboxamide

Welcome to the technical support center for the synthesis of 1-azabicyclo[2.2.2]octane-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-azabicyclo[2.2.2]octane-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important bicyclic scaffold. The formation of the amide bond is a critical transformation, yet it can present numerous challenges, from low yields to difficult purifications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the amide coupling reaction between 1-azabicyclo[2.2.2]octane-4-carboxylic acid and a target amine.

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue in amide bond formation. The root cause often lies in one of four areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, degradation of intermediates, or losses during workup.

Possible Cause A: Incomplete Carboxylic Acid Activation The carboxylic acid must be converted into a highly reactive intermediate (an active ester) for the amine to attack. If this activation is inefficient, the reaction will stall.

  • Scientific Rationale: Standard amide coupling reagents, such as carbodiimides (EDC) or phosphonium/aminium salts (PyBOP, HATU), react with the carboxylate to form a species with a good leaving group.[1] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rapidly forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the original carboxylic acid.[2][3]

  • Solutions & Protocol Adjustments:

    • Choice of Coupling Reagent: For sterically hindered substrates or challenging amines, a more powerful coupling reagent may be necessary. HATU and HCTU are generally more effective than carbodiimides like EDC for difficult couplings.[4]

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for a few minutes (5-30 min) before adding the amine.[5] This ensures the active ester is formed in high concentration prior to the introduction of the nucleophile.[5]

    • Temperature: Most coupling reactions proceed well at room temperature. However, for very hindered substrates, gentle heating (40-50 °C) may be required.[6] Monitor for potential side reactions at higher temperatures.

Possible Cause B: Poor Amine Nucleophilicity or Basicity Issues The amine must be a free, neutral nucleophile to attack the activated ester. If the amine is protonated (as an ammonium salt), it is no longer nucleophilic.

  • Scientific Rationale: Amine starting materials are often supplied as hydrochloride or trifluoroacetate salts to improve their stability and handling. A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the salt and liberate the free amine.[7] An insufficient amount of base will result in a stalled reaction.

  • Solutions & Protocol Adjustments:

    • Base Stoichiometry: If your amine is an HCl salt, you need at least one equivalent of base for neutralization plus the amount required for the coupling reaction itself (often 1.5-2.0 equivalents in total).

    • Base Strength: DIPEA is a common choice as it is a hindered base and less likely to cause side reactions.

    • Order of Addition: Add the base to the amine and stir for a few minutes before adding this mixture to the pre-activated carboxylic acid.

Possible Cause C: Hydrolysis of Activated Intermediate The activated ester intermediate is highly sensitive to water. Any moisture in the reaction will hydrolyze the intermediate back to the starting carboxylic acid, reducing the yield.

  • Scientific Rationale: The activated ester is a highly electrophilic species. Water, being a nucleophile, can compete with the desired amine, leading to the unproductive cleavage of the intermediate.

  • Solutions & Protocol Adjustments:

    • Anhydrous Conditions: Use dry solvents (e.g., anhydrous DMF or DCM) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

    • Reagent Quality: Ensure your coupling reagents and bases are stored under anhydrous conditions and are not old or decomposed.

Q2: I'm observing significant side products. What are they and how can I prevent them?

Side product formation complicates purification and reduces the yield of the desired amide. The most common byproducts stem from the coupling reagents themselves or from side reactions of the starting materials.

Possible Cause A: Formation of Acylurea Byproduct (with Carbodiimides) When using carbodiimides like DCC or EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and contaminates the product.

  • Scientific Rationale: The O-acylisourea intermediate is the primary activated species in carbodiimide couplings. While it can react with the amine, it can also undergo an intramolecular O-to-N acyl transfer.[8]

  • Solutions & Protocol Adjustments:

    • Use Additives: To prevent this rearrangement, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[9] These additives act as nucleophilic traps, rapidly converting the O-acylisourea into a more stable and reactive OBt or OAt active ester, which does not rearrange but couples efficiently with the amine.

    • Switch Reagent Class: Consider using phosphonium (PyBOP) or aminium/uronium (HATU) reagents, which form the active esters directly and are not prone to this specific side reaction.[1]

Possible Cause B: Guanidinylation of the Amine With aminium/uronium reagents like HBTU or HATU, the free amine can sometimes attack the coupling reagent itself instead of the active ester, forming a stable guanidinium byproduct.[2]

  • Scientific Rationale: This side reaction is more likely if the concentration of the free coupling reagent is high and the coupling reaction is slow (e.g., with a very hindered amine).

  • Solutions & Protocol Adjustments:

    • Pre-activation: As mentioned for improving yield, pre-activating the carboxylic acid for a short period consumes the coupling reagent before the amine is introduced, minimizing the chance for this side reaction.

    • Stoichiometry Control: Avoid using a large excess of the coupling reagent.

Q3: How can I effectively purify 1-Azabicyclo[2.2.2]octane-4-carboxamide?

The basic nitrogen of the bicyclic core and the polar amide group make this compound highly water-soluble, which can complicate standard extractive workups and chromatography.

  • Scientific Rationale: The tertiary amine in the quinuclidine scaffold has a pKa around 10-11, meaning it will be protonated and highly water-soluble under neutral or acidic conditions. The amide bond further increases polarity.

  • Solutions & Protocol Adjustments:

    • Workup Strategy:

      • To remove water-soluble byproducts like EDC-urea or excess base, perform aqueous washes. However, to prevent your product from partitioning into the aqueous layer, first basify the aqueous layer to pH > 11 with 1M NaOH or K₂CO₃ before extraction with an organic solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture.

      • If your product is still too water-soluble for efficient extraction, consider concentrating the reaction mixture and directly loading it onto a silica gel column.

    • Chromatography:

      • Normal Phase (Silica Gel): A gradient of DCM to DCM/Methanol is often effective. To prevent peak tailing caused by the basic nitrogen interacting with acidic silica, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase.

      • Reverse Phase HPLC: If normal phase fails, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is an excellent alternative for achieving high purity. The product will be isolated as the corresponding salt.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route?

A: The most prevalent method is the direct coupling of 1-azabicyclo[2.2.2]octane-4-carboxylic acid (or its hydrochloride salt) with the desired amine. This is achieved using a standard peptide coupling reagent in a polar aprotic solvent.[10] HATU in DMF with DIPEA as a base is a highly robust and widely used combination for this transformation.[11]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective techniques.

  • TLC: Use a mobile phase similar to your planned column chromatography conditions (e.g., 90:10:1 DCM/MeOH/NH₄OH). Stain with potassium permanganate to visualize the starting materials and product. The disappearance of the limiting reagent (often the carboxylic acid) is a good indicator of completion.

  • LC-MS: This is the most definitive method. A small aliquot of the reaction mixture is diluted and injected. You can monitor the consumption of starting material ions and the appearance of the product ion at its calculated mass-to-charge ratio (m/z).

Q: What are the critical safety precautions for this synthesis?

A:

  • Coupling Reagents: Many coupling reagents (e.g., HATU, HBTU) are potent sensitizers and should be handled with care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).

  • Bases: Organic bases like DIPEA and triethylamine are corrosive and have strong odors. Always handle them in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like DMF and DCM have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data and Visualization

Comparison of Common Coupling Reagents
ReagentClassAdvantagesDisadvantages
EDC CarbodiimideInexpensive; water-soluble urea byproduct is easily removed with aqueous washes.[9]Prone to racemization and N-acylurea formation without additives (HOBt/HOAt).[1]
HATU Aminium/UroniumHigh reactivity, fast kinetics, low racemization, very effective for hindered substrates.[2][11]More expensive; byproduct removal can require chromatography.
PyBOP PhosphoniumHigh efficiency, less hazardous byproducts than its predecessor (BOP).Can be less effective than HATU for extremely difficult couplings.
SOCl₂ Acid ChlorideCreates a highly reactive acyl chloride intermediate.[4]Harsh conditions (heat, acid gas evolution) are not suitable for complex or sensitive substrates.[12]
Reaction Mechanism & Troubleshooting Workflows

A key to successful synthesis is understanding the underlying reaction mechanism. Below is a generalized mechanism for amide coupling mediated by HATU.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - H-Base⁺ Base Base (DIPEA) Intermediate O-Acylisouronium Intermediate RCOO->Intermediate + HATU HATU HATU HATU->Intermediate ActiveEster OAt-Active Ester Intermediate->ActiveEster + HOAt⁻ Byproduct Tetramethylurea Intermediate->Byproduct Liberates HOAt HOAt⁻ Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide

Caption: Generalized mechanism of HATU-mediated amide bond formation.

When troubleshooting low yields, a systematic approach is critical. The following workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed CheckActivation Was pre-activation performed? Start->CheckActivation CheckReagents Are reagents/solvents anhydrous and fresh? CheckActivation->CheckReagents Yes Action_Preactivate Implement pre-activation step (5-30 min) CheckActivation->Action_Preactivate No CheckBase Is amine a salt? Sufficient base used? CheckReagents->CheckBase Yes Action_Reagent Use fresh anhydrous solvents/reagents CheckReagents->Action_Reagent No CheckWorkup Is product water soluble? Adjusted workup pH? CheckBase->CheckWorkup Yes Action_Base Add >2 eq. of base (e.g., DIPEA) CheckBase->Action_Base No Action_Workup Basify aqueous phase (pH>11) before extraction CheckWorkup->Action_Workup No Action_StrongerReagent Consider stronger coupling reagent (e.g., HATU) CheckWorkup->Action_StrongerReagent Yes, still low Action_Preactivate->CheckReagents Action_Reagent->CheckBase Action_Base->CheckWorkup End Yield Improved Action_Workup->End Action_StrongerReagent->End

Caption: Troubleshooting decision tree for low amide synthesis yield.

Validated Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative 1-Azabicyclo[2.2.2]octane-4-carboxamide using HATU.

Materials:

  • 1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride and anhydrous DMF (to make a ~0.2 M solution).

  • Add HATU (1.1 eq) to the suspension.

  • Add DIPEA (2.5 eq) dropwise to the mixture. The solution should become homogeneous.

  • Allow the mixture to stir at room temperature for 15 minutes for pre-activation.

  • In a separate vial, dissolve the target amine (1.0 eq) in a small amount of anhydrous DMF. If the amine is an HCl salt, add an additional 1.1 eq of DIPEA to this vial.

  • Add the amine solution to the reaction flask dropwise.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate or 9:1 DCM:IPA. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM with 0.5% triethylamine) to afford the pure product.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • ACS Publications. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • Chemical Review and Letters. (2021). 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • ChemRxiv. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • 科研通. (n.d.). New Method for Preparation of 1-Azabicyclo[2.2.2]octane-4.... Retrieved from [Link]

  • Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Google Patents. (2005). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). IE47721B1 - New derivatives of 1-azabicyclo(2.2.2)octane,process for their preparation,their use as medicaments and intermediates for their preparation.

Sources

Optimization

Technical Support Center: Purification of 1-Azabicyclo[2.2.2]octane-4-carboxamide

Case ID: QUIN-4-AMIDE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary & Molecule Profile The "Patient": 1-Azabicyclo[2.2.2]octane-4-carboxamide Commo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-4-AMIDE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Molecule Profile

The "Patient": 1-Azabicyclo[2.2.2]octane-4-carboxamide Common Name: Quinuclidine-4-carboxamide[1][2][3]

This molecule presents a classic "dual-threat" in purification:

  • High Basicity: The bridgehead nitrogen (quinuclidine core) has a pKa of ~10.8–11.0 [1, 2].[3][4] It protonates easily, turning into a cation that binds irreversibly to acidic silanols on standard silica gel.[3][4][5]

  • High Polarity: The carboxamide group acts as both a hydrogen bond donor and acceptor, making the molecule highly water-soluble and difficult to extract into standard organic solvents like ethyl acetate or ether.[3][4]

The Consequence: Standard protocols (Hexane/EtOAc columns, aqueous workups) will likely fail, resulting in zero yield (product stuck on silica or lost in the aqueous layer).[2][4][5]

Decision Matrix: Purification Strategy

Before proceeding, determine your purification route based on sample scale and purity requirements.[3][4][5]

G Start Start: Crude Reaction Mixture ScaleCheck Scale & Purity Check Start->ScaleCheck SmallScale < 100 mg High Purity Req. ScaleCheck->SmallScale LargeScale > 1g Bulk Isolation ScaleCheck->LargeScale SCX Method A: SCX Cartridge (Catch & Release) SmallScale->SCX Fastest Flash Method B: Modified Flash (DCM/MeOH/NH4OH) LargeScale->Flash If complex mix Cryst Method C: Salt Formation & Recrystallization LargeScale->Cryst If >80% pure

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and initial purity.

Method A: Solid Phase Extraction (SCX) – The "Catch & Release"

Best For: Small scale (<500 mg), removal of non-basic impurities, and desalting.[2][3][4][5]

The Science: SCX (Strong Cation Exchange) resins contain sulfonic acid groups. They will protonate your basic quinuclidine nitrogen, "catching" it ionically while non-basic impurities wash through.[3][4][5] You then "release" it with a stronger base (Ammonia).[3][4][5]

Protocol
  • Conditioning: Wash the SCX cartridge with 2 Column Volumes (CV) of Methanol (MeOH).[3]

  • Loading: Dissolve your crude mixture in MeOH (or water/MeOH mix). Load onto the cartridge.

    • Note: Ensure the loading solution is not basic (pH < 7) or the compound won't stick.

  • Washing (The Clean-up): Flush with 3–5 CV of MeOH.[3]

    • Result: Non-basic impurities (starting esters, unreacted acids, neutral byproducts) are eluted.[2][3][4][5]

  • Elution (The Release): Elute with 3 CV of 2M NH₃ in MeOH .

    • Mechanism:[1][6] The high concentration of ammonia deprotonates the quinuclidine, breaking the ionic bond with the resin.

  • Finish: Concentrate the ammoniacal fractions in vacuo.

Validation:

  • Check the "Wash" fraction by TLC.[3][4][7] It should contain impurities but NO product.

  • Check the "Elution" fraction.[3][4][8][9] It should contain pure amine.[3][4]

Method B: Flash Chromatography (The "Modified" Silica)

Best For: Complex mixtures where separation of closely related basic byproducts is needed.

The Issue: On standard silica, basic amines streak (tail) because they interact with acidic silanol groups (


).[2][3][5]
The Fix:  You must saturate the silica surface with a volatile base (Ammonia or Triethylamine) to block these sites.
Mobile Phase Systems
SystemComposition (v/v)ApplicationNotes
Gold Standard DCM : MeOH : NH₄OH (aq) 90 : 10 : 1 to 80 : 20 : 2General PurificationThe aqueous ammonia suppresses silanols and improves peak shape [3].[1][2][3]
Alternative DCM : MeOH : Et₃N 95 : 5 : 1If NH₄OH is unavailableEt₃N is harder to remove (higher BP) than ammonia.[3][5]
Reverse Phase Water : Acetonitrile (+ 0.1% NH₄OH or Formic Acid)High Polarity SamplesUse C18 columns.[3][4][5] Basic pH (NH₄OH) keeps the amine neutral for better retention on C18.[3]
Protocol (DCM/MeOH/NH₄OH)
  • Column Pre-treatment: Flush the silica column with the starting mobile phase (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) for at least 3 CVs.[3][4] This is critical to neutralize the silica before your sample hits it.

  • Sample Loading: Dissolve crude in a minimum amount of DCM/MeOH (9:1). If insoluble, use "dry loading" (absorb crude onto Celite or neutral alumina, evaporate solvent, then load powder).[2][3][4][5]

  • Elution: Run a gradient from 0% to 20% MeOH (containing 1% NH₄OH constant).

    • Visual Cue: The product will likely elute when the MeOH concentration hits 8–12%.

  • Detection: Quinuclidines have weak UV absorbance.[3][4] Use Iodine Stain or Dragendorff’s Reagent (specific for tertiary amines) for TLC visualization.[3][4][5]

Method C: Extraction & Crystallization (The "Aqueous Trap")

Best For: Large scale (>5g) or when chromatography is not feasible.[5]

The Problem: The amide is too polar for Ether/Hexane. The Solution: Use n-Butanol (n-BuOH) or convert to a salt.[1][2][3]

Extraction Protocol (n-Butanol)
  • Dissolve crude in minimal water (pH ~12, adjust with NaOH to ensure free base).[3][4][5]

  • Extract 3x with n-Butanol .

    • Why: n-BuOH is polar enough to solvate the amide but immiscible with water.[1][3]

  • Combine organic layers and wash 1x with Brine.[3][4]

  • Concentrate.[3][4] Note: n-BuOH has a high boiling point (117°C).[1][2][3][4] Use a strong vacuum and water bath at 50°C.[4]

Crystallization (Hydrohalide Salt)

Converting the free base to a salt often forces precipitation and purifies the compound from non-basic impurities.

  • Dissolve the crude oil/solid in Ethanol (EtOH) or Isopropanol (IPA) .[3][5]

  • Add HCl in Dioxane or HCl in Ether dropwise until pH is acidic (pH ~2).[3][4]

  • Cool to 0°C. The Hydrochloride salt (Quinuclidine-4-carboxamide[1][2][3] • HCl) should precipitate.[3][4]

  • Filter and wash with cold Ether.[3][4]

    • Refinement: If it oils out, try triturating with Acetone or Acetonitrile [1, 4].[3][4][5][9]

Troubleshooting FAQ

Q: My compound is streaking across the entire TLC plate. A: You are using acidic or neutral silica. You must add 1-2% Triethylamine or NH₄OH to your TLC solvent tank.[1][3][4] The base competes for the silica sites, allowing your amine to travel as a tight spot.[4]

Q: I lost my product during the aqueous workup. A: It likely stayed in the water layer. Check the aqueous layer by LCMS. If positive, saturate the aqueous layer with NaCl (salting out) and extract with CHCl₃/IPA (3:[2][5]1) or n-Butanol.[1][3][4] Do not use Ethyl Acetate.[3][4]

Q: The product is eluting with a yellow color. A: Quinuclidine N-oxides are common byproducts (from oxidation) and are often yellow/polar.[1][3] They are much more polar than the amine.[4] Use the SCX method; N-oxides are much less basic and often wash through or elute later.[1][3]

Q: Can I use C18 Reverse Phase? A: Yes, but pH control is vital. At neutral/acidic pH, the amine is protonated (


) and will elute at the void volume (dead time) because it's too polar.[3][5] You must use a high pH buffer  (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine neutral (

) so it interacts with the C18 chain.[2][4][5]

References

  • ChemicalBook. (n.d.).[3][4] Quinuclidine Properties and Solubility.[3][4] Retrieved from [2][3][5]

  • Wikipedia. (n.d.).[3][4] Quinuclidine - Structure and Basicity.[1][3][4] Retrieved from [2][3][5]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3][4][10] Org.[3][4][11] Synth. Retrieved from [2][3][5]

  • ResearchGate. (2020).[3][4] Purification of Amides via Recrystallization.[3][4][9] Retrieved from

Sources

Troubleshooting

Overcoming solubility issues with quinuclidine-4-carboxamide in water

Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide for Researchers Welcome to the technical support guide for quinuclidine-4-carboxamide. This document is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide for Researchers

Welcome to the technical support guide for quinuclidine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are leveraging the unique chemical properties of this compound in their work. A common experimental hurdle is the limited aqueous solubility of quinuclidine-4-carboxamide. This guide provides a structured, in-depth approach to understanding and overcoming this challenge, ensuring the integrity and success of your experiments.

The core of this molecule features a basic quinuclidine nitrogen atom, which is key to its chemical reactivity and, importantly, to solving its solubility issues.[1][2][3] This guide moves from the simplest and most direct methods to more advanced formulation strategies, explaining the scientific principles behind each technique.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

This section addresses the most common questions and issues encountered when preparing aqueous solutions of quinuclidine-4-carboxamide.

Q1: I've added quinuclidine-4-carboxamide powder to neutral water (pH ~7.0), and it won't dissolve. Why is this happening?

Answer: This is expected behavior. The neutral, uncharged form of quinuclidine-4-carboxamide has low intrinsic solubility in water. Many organic molecules, particularly those containing bicyclic structures, are inherently hydrophobic and do not readily dissolve in aqueous media without modification.[4][5][6] The molecule's limited ability to form favorable interactions with water at neutral pH is the primary reason for its poor solubility.

Q2: What is the most straightforward initial step to solubilize quinuclidine-4-carboxamide for my experiment?

Answer: The most effective and recommended first approach is pH adjustment .

The Scientific Principle: The quinuclidine moiety contains a tertiary amine nitrogen that acts as a weak base.[1][2][3] By lowering the pH of the solvent, this nitrogen atom becomes protonated, forming a positively charged ammonium salt. This charged species is an ion and is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[4][7][] This is one of the most common and effective methods for increasing the solubility of basic drugs.[9][10]

Caption: pH-dependent equilibrium of quinuclidine-4-carboxamide.

  • Preparation: Begin by weighing the desired amount of quinuclidine-4-carboxamide powder.

  • Dispersion: Add the powder to your target volume of deionized water or an appropriate unbuffered saline solution. It will likely form a suspension.

  • Titration: While vigorously stirring or vortexing the suspension, add a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M Citric Acid) drop by drop.

  • Monitoring: Monitor the solution's clarity. As the pH drops and the compound protonates, the suspension will clear, indicating dissolution.

  • Finalization: Once the solution is completely clear, you can measure the final pH. For most applications, a final pH between 4.0 and 5.5 is sufficient to ensure the compound remains in its soluble, protonated state.

  • Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter suitable for acidic solutions.

Trustworthiness Check:

  • Critical Consideration: Be aware of the pH of your final experimental system (e.g., cell culture media buffered to pH 7.4). Adding a concentrated, low-pH stock solution to a strongly buffered medium can cause the compound to precipitate out as the pH is neutralized.[4] Always add the stock solution slowly and with good mixing to minimize this effect.

Q3: My experimental system is sensitive to pH changes. What is a reliable alternative to acid solubilization?

Answer: The use of co-solvents is the next best approach. This is a widely used technique for compounds that are lipophilic or have high crystallinity.[11]

The Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity makes the environment more favorable for dissolving less polar drug molecules by weakening the hydrogen-bonding network of water that would otherwise exclude the compound.[][12][13]

Caption: Workflow for preparing an aqueous solution using a co-solvent.

  • Solvent Selection: Choose a biocompatible co-solvent. Dimethyl sulfoxide (DMSO) is a powerful and common choice, though ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are also effective.[4][7][]

  • Stock Preparation: First, dissolve the quinuclidine-4-carboxamide powder in a minimal amount of the pure (100%) co-solvent to create a high-concentration stock solution (e.g., 10-100 mM in DMSO).

  • Dilution: Slowly add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing is crucial to prevent the compound from precipitating out of solution as it hits the aqueous phase.

  • Final Concentration: Ensure the final percentage of the co-solvent in your working solution is low enough to be non-toxic to your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5% or even 0.1%.

Data Presentation: Common Co-Solvents for Formulation

Co-SolventKey PropertiesTypical Final Concentration (in vitro)
DMSO Powerful aprotic solvent, highly effective.< 0.5%
Ethanol Common protic solvent, good for less stubborn compounds.< 1.0%
PEG 400 Low-toxicity polymer, often used in vivo.1-10%
Propylene Glycol Viscous solvent, good safety profile.1-5%

Trustworthiness Check:

  • Vehicle Control: Always run a parallel experiment using a "vehicle control" – this is your final buffer containing the same final concentration of the co-solvent but without the dissolved compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Q4: I require a high concentration of the compound in a solution with minimal organic solvent and a neutral pH. Are there any advanced formulation methods I can use?

Answer: Yes. For these demanding applications, complexation with cyclodextrins is an excellent and widely adopted pharmaceutical strategy.

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone. The exterior of this cone is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing).[14][15] Poorly soluble molecules like quinuclidine-4-carboxamide can fit inside this hydrophobic cavity, forming a host-guest "inclusion complex."[16][17] This entire complex, with its hydrophilic exterior, is readily soluble in water, effectively acting as a carrier for the drug molecule.[14]

Caption: Encapsulation of a guest molecule within a cyclodextrin host.

  • Selection: Choose a suitable cyclodextrin. While β-cyclodextrin is common, its chemically modified, more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective and are widely used in pharmaceutical formulations.[15][18]

  • Molar Ratio: Calculate the amounts of quinuclidine-4-carboxamide and the chosen cyclodextrin needed for a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Kneading: Place the two powders in a mortar. Add a small amount of a water-ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Complex Formation: Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing in a semi-solid state facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Scrape the paste into a shallow dish and dry it completely to remove the solvents. This can be done in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex. This powder should be sieved and can now be directly dissolved in water or buffer to achieve a significantly higher concentration at neutral pH than the uncomplexed drug.

Trustworthiness Check:

  • Stoichiometry: The efficiency of complexation can depend on the molar ratio. It may be necessary to test different ratios (1:1, 1:2, 1:5) to find the optimal formulation for maximum solubility. Phase solubility studies are the formal method for determining this.[17]

Summary of Solubilization Techniques

TechniquePrincipleEase of UseKey AdvantageMajor Limitation
pH Adjustment Protonation of the basic nitrogen to form a soluble salt.[7]Very EasyRapid, effective, uses simple reagents.Not suitable for pH-sensitive assays; risk of precipitation in neutral buffers.[4]
Co-solvents Reducing solvent polarity to accommodate the solute.[12]EasySimple to prepare stock solutions; widely applicable.Potential for solvent toxicity/interference in biological assays; limited solubility enhancement.
Cyclodextrin Complexation Encapsulation of the molecule within a soluble carrier.[14][16]ModerateAchieves high concentration at neutral pH with no organic solvents.Requires more preparation time and characterization; may alter drug-target binding kinetics.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research, 12(5), 845-860.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics, 9(2), 583-590.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). MDPI.
  • Cyclodextrin Inclusion Complexes. (n.d.). Alfa Chemistry.
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. (n.d.). MDPI.
  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evalu
  • QUINUCLIDINE CAS#: 100-76-5. (n.d.). ChemicalBook.
  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applic
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Pharma Excipients.
  • pH Adjustment and Co-Solvent Optimiz
  • Quinuclidine 97 100-76-5. (n.d.). Sigma-Aldrich.
  • QUINUCLIDINE | 100-76-5. (2026, January 13). ChemicalBook.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Diffusion of Quinine with Ethanol as a Co-Solvent in Supercritical CO2. (2020, November 17). MDPI.
  • γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. (n.d.). MDPI.
  • Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2025, August 6). Journal of Drug Delivery & Therapeutics.
  • solubility enhancement -by pH change & complex
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.).
  • Quinuclidine-4-carboxylic acid | C8H13NO2 | CID 13760939. (n.d.). PubChem - NIH.
  • Quinuclidine. (n.d.). In Wikipedia.

Sources

Optimization

Technical Support: Amide Hydrolysis in Quinuclidine Derivatives

This guide addresses the specific challenges of hydrolyzing amide bonds anchored to the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. This bicyclic amine presents unique steric and electronic hurdles—most notably it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of hydrolyzing amide bonds anchored to the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. This bicyclic amine presents unique steric and electronic hurdles—most notably its high basicity (


) and bridgehead steric bulk—that often cause standard hydrolysis protocols to stall or complicate product isolation.

Core Diagnostic: Why is my reaction failing?

Before altering conditions, diagnose the failure mode using the observation guide below. Quinuclidine derivatives often fail not because the chemistry is wrong, but because the isolation strategy is unsuited for the highly polar product.[1]

Troubleshooting Flowchart

QuinuclidineHydrolysis Start Observation: Reaction Outcome? Stall Starting Material Remains (No Conversion) Start->Stall Disappear Product 'Disappears' (Low Yield after Workup) Start->Disappear Mess Complex Mixture (Degradation) Start->Mess CheckSterics Is Amide at C3? Stall->CheckSterics Check Structure CheckAq CheckAq Disappear->CheckAq Did you do aqueous extraction? CheckQuat CheckQuat Mess->CheckQuat Is Nitrogen Quaternized? ForceCond Action: Increase T (>100°C) Switch to 6M HCl or KOH/Ethylene Glycol CheckSterics->ForceCond Yes (Steric Hindrance) SaltTrap Diagnosis: Product is Water Soluble (Zwitterion/Salt Effect) CheckAq->SaltTrap Yes IsoFix IsoFix SaltTrap->IsoFix Action: Evaporate to dryness Use Ion Exchange or n-BuOH extraction HofElim Diagnosis: Hofmann Elimination CheckQuat->HofElim Yes MildCond MildCond HofElim->MildCond Action: Use Enzymatic Hydrolysis or Acidic cleavage (avoid strong base)

Figure 1: Decision matrix for troubleshooting hydrolysis failures in quinuclidine scaffolds.

Critical Mechanisms & Causality
The "Protonation Trap" (Acidic Hydrolysis)

In standard acid hydrolysis (e.g.,


), the quinuclidine bridgehead nitrogen protonates immediately (

).[1]
  • Effect: The molecule becomes a dication (if the amine product is also basic).

  • Consequence: While protonation of the amide oxygen activates the bond, the neighboring positive charge on the quinuclidine ring exerts a strong inductive withdrawing effect (

    
    ). Paradoxically, this can destabilize the transition state for nucleophilic attack by water due to electrostatic repulsion if the nucleophile is also protonated/poor, although the main issue is often solubility .[1] The salt form precipitates or remains in the aqueous phase, making reaction monitoring by TLC/LCMS difficult if sampling only the organic layer.[1]
    
The "Solubility Trap" (Isolation Failures)

The most common "failure" is actually a successful reaction where the product is lost during workup.

  • The Product: 3-aminoquinuclidine (a common hydrolysis product) is a diamine .

  • Behavior:

    • Acidic pH: Dicationic (highly water-soluble).

    • Basic pH: The bridgehead N is neutral, but the primary amine is polar.[1] The molecule acts like a "grease ball" with a polar handle, often partitioning into the aqueous phase even at high pH.

    • Solution: Avoid aqueous workups.[2] Isolate as the dihydrochloride salt or use continuous extraction.

Step-by-Step Troubleshooting Protocols
Scenario A: The Reaction is Stalled (Steric/Electronic Resistance)

Applicable when starting material is recoverable and unchanged.

The Fix: High-Temperature Acidolysis Standard reflux (


) is often insufficient for hindered amides at the C3 position.
  • Solvent System: Switch from water/methanol to 6M HCl (aqueous) or 48% HBr .

  • Temperature: Heat to 110–120°C in a sealed pressure tube (if scale permits) or reflux vigorously.

  • Additives: Add acetic acid (co-solvent) to improve solubility of the organic starting material in the aqueous acid.

Alternative: Anhydrous Base Hydrolysis (The "Force" Method) If acid fails, use hydroxide in a high-boiling alcohol to achieve higher temperatures and kinetic activity.

  • Dissolve substrate in ethylene glycol or n-butanol .

  • Add KOH pellets (10–20 equivalents).

  • Reflux at 150–170°C .

    • Note: Ethylene glycol allows high temperatures without pressure vessels.

    • Caution: This will racemize chiral centers adjacent to the carbonyl.

Scenario B: Product Loss During Isolation

Applicable when LCMS shows conversion, but yield is <10%.[1]

The Fix: The "Salting Out" or Resin Protocol Do NOT attempt a standard EtOAc/Water extraction.

Method 1: Isolation as Hydrochloride Salt (Preferred) [3]

  • Perform hydrolysis in HCl.

  • Evaporate the reaction mixture to complete dryness (rotary evaporator + high vacuum).

  • Triturate the residue with cold isopropanol or acetone .

    • Logic: The ammonium chloride salts (byproduct) and the product salt may have different solubilities. 3-aminoquinuclidine dihydrochloride is often stable and solid.

  • Filter and recrystallize from MeOH/Ether if necessary.

Method 2: Ion Exchange (For Free Base)

  • Load the aqueous reaction mixture (acidic) onto a Strong Cation Exchange (SCX) cartridge or Dowex 50W column.

  • Wash with water and MeOH (removes non-basic impurities).

  • Elute the amino-quinuclidine with 2M Ammonia in Methanol .

  • Concentrate the eluate to obtain the free amine.

Scenario C: Degradation (Ring Opening/Elimination)

Applicable when LCMS shows complex mixtures or masses corresponding to alkenes.

The Fix: Enzymatic Hydrolysis If the quinuclidine nitrogen is quaternized (e.g., N-methyl quinuclidinium), base hydrolysis will trigger Hofmann elimination , breaking the cage structure.[1]

  • Protocol: Use Penicillin G Acylase or Hog Liver Esterase (if the amide is susceptible).

  • Conditions: pH 7.5 phosphate buffer,

    
    .
    
  • Reference: Enzymatic methods are milder and preserve the bicyclic cage integrity [1, 2].

Quantitative Data: Conditions Comparison
ParameterAcid Hydrolysis (6M HCl)Base Hydrolysis (NaOH/EtOH)Anhydrous Base (KOH/Glycol)
Reaction Rate ModerateSlow (Stalls on hindered)Fast
Temp.[3] Required 100–110°C80°C (Reflux)150°C+
Risk: Elimination LowModerateHigh
Risk: Racemization LowHighVery High
Isolation Evaporation (Salt)Extraction (Difficult)Extraction (Difficult)
Best For General Purpose Simple, unhindered amidesStubborn/Hindered Amides
Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave heating (150°C, 10–30 min) in 10% NaOH/EtOH is highly effective for hindered quinuclidine amides. Ensure the vessel is rated for the pressure generated by ethanol at this temperature.

Q: My product is an oil that won't crystallize after acid hydrolysis. What now? A: Quinuclidine salts are often hygroscopic.[2]

  • Dissolve the oil in a minimum amount of dry methanol.

  • Add diethyl ether dropwise until cloudy.

  • Store at -20°C overnight.

  • If it remains an oil, it is likely hydrated. Lyophilization (freeze-drying) is the best way to get a handleable solid.

Q: Why does the bridgehead nitrogen make hydrolysis harder compared to a pyridine? A: Unlike pyridine, the quinuclidine nitrogen is


 hybridized and highly basic (

11 vs 5.2 for pyridine). In any acidic media, it is fully protonated, creating a permanent positive charge that repels the protonated carbonyl activation pathway electrostatically, although this is a secondary effect to simple steric hindrance of the cage structure [3].[1]
References
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • Hall, M., Faber, K., & Tasnádi, G. (2011).[1] Hydrolysis of Amides - Biocatalysis. Thieme Connect. Retrieved from

  • Blackburn, R. A., et al. (2012).[1] Synthesis of functionalised quinuclidines. University of Liverpool Repository. Retrieved from

  • Biotage. (2023).[4] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

Sources

Troubleshooting

Removing unreacted starting materials from quinuclidine carboxamide mixtures

Ticket ID: #QC-PUR-001 Subject: Removing unreacted starting materials from quinuclidine carboxamide mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-PUR-001 Subject: Removing unreacted starting materials from quinuclidine carboxamide mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Synthesizing quinuclidine carboxamides presents a unique "double-bind" challenge in purification. The quinuclidine core is a highly polar, bicyclic tertiary amine (


), making it a strong base.[1][2] Consequently, standard acid-base extraction protocols often fail because both the product and the unreacted quinuclidine starting material behave similarly—they both protonate at low pH and extract into the aqueous phase.

This guide provides a modular troubleshooting approach to separate these mixtures, moving from bulk extraction techniques to precision scavenging and chromatography.

Module 1: The First Line of Defense (Liquid-Liquid Extraction)

User Question: "I tried a standard 1N HCl wash to remove my unreacted amine, but my product disappeared from the organic layer. Where did it go?"

Diagnosis: Your product is a base.[2][3][4][5] The quinuclidine nitrogen protonates under acidic conditions, rendering the entire molecule water-soluble. You have extracted your product into the aqueous waste.

The "Reverse-Extraction" Protocol: Instead of washing impurities out of the organic layer, you must use the basicity of the quinuclidine core to your advantage to wash non-basic impurities away.

  • Dissolve crude mixture in an organic solvent (DCM or EtOAc).

  • Extract with dilute acidic buffer (pH 3–4, e.g., Citrate or 0.5N HCl).

    • Result: The Quinuclidine Product and unreacted Basic Starting Materials (SM) migrate to the Aqueous Phase .

    • Waste: Neutral impurities and unreacted non-basic carboxylic acids remain in the Organic Phase .

  • Discard the organic layer.

  • Basify the aqueous layer to pH > 12 using NaOH or sat.

    
    .
    
    • Result: The quinuclidine core deprotonates and becomes lipophilic.

  • Back-extract into fresh organic solvent (DCM/IPA 3:1 is recommended for polar amides).

  • Dry & Concentrate.

Limitations: This removes neutral/acidic impurities but does not separate the product from unreacted quinuclidine starting material. For that, proceed to Module 2 or 3.

Module 2: Chromatographic Solutions (Flash & HPLC)

User Question: "My product streaks on the silica column, and I can't separate it from the starting material. The peaks are broad and tailing."

Diagnosis: The basic quinuclidine nitrogen interacts strongly with the acidic silanols (


) on the silica surface, causing peak broadening (tailing).
Troubleshooting Guide: Mobile Phase Modifiers
ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–3% v/vCompetes for silanol sites, blocking them from the product.Standard Flash Chromatography (DCM/MeOH).
Ammonium Hydroxide (

)
0.5–1% v/vSuppresses ionization of the basic amine; highly volatile.LC-MS applications; difficult separations.
Methanolic Ammonia 1–5% v/vPre-saturated solution ensures consistent basicity.Reproducible gradients in DCM.

Critical Protocol: The "Neutralized Silica" Technique If adding TEA to the mobile phase isn't enough, pretreat the silica:

  • Slurry silica in the starting mobile phase containing 5% TEA.

  • Flush the column with 2–3 column volumes (CV) of this mixture.

  • Switch to your running mobile phase (containing 1% TEA) and load sample.

Module 3: Scavenging & Solid Phase Extraction (The "Smart" Cleanup)

User Question: "I have unreacted 3-aminoquinuclidine in my mixture. Both the product and SM are basic. How do I separate them without a column?"

Diagnosis: Since both species are basic, LLE fails. However, the starting material is a primary amine , while your product is a tertiary amine (amide nitrogen is non-basic). You can use Chemoselective Scavengers.

Scenario A: Removing Primary/Secondary Amine SM
  • Impurity: 3-Aminoquinuclidine (Primary Amine).

  • Product: Quinuclidine Carboxamide (Tertiary Amine Core + Neutral Amide).

  • Solution: Polymer-Supported Isocyanate (PS-NCO) .

Protocol:

  • Dissolve crude reaction mixture in DCM or THF.

  • Add PS-NCO resin (2–3 equivalents relative to excess amine).

  • Shake/Stir gently for 2–4 hours at RT.

    • Mechanism:[6][7][8] The isocyanate reacts covalently with the primary amine SM to form an insoluble urea. The tertiary quinuclidine product cannot react.

  • Filter the resin.[9] The filtrate contains pure product.[9]

Scenario B: Removing Carboxylic Acid SM
  • Impurity: Quinuclidine-3-Carboxylic Acid (Zwitterionic).

  • Solution: Strong Anion Exchange (SAX) or Carbonate Resin.

  • Protocol: Add PS-Carbonate resin. The acidic carboxylic acid binds to the basic carbonate resin; the amide product flows through.

Module 4: The "Catch and Release" Workflow (SCX)

User Question: "My mixture is dirty with non-basic gunk. I want to isolate just the quinuclidine species."

The Solution: Strong Cation Exchange (SCX) Cartridges.[10][11] This is the gold standard for purifying quinuclidine derivatives. It isolates all basic species from neutral/acidic byproducts.

Visualizing the SCX Workflow

SCX_Workflow cluster_mechanism Mechanism Sample Crude Mixture (Product + Impurities) Load Load onto SCX (pH < 7, MeOH/DCM) Sample->Load Wash Wash Step (MeOH) Load->Wash Binds Bases Elute Elute Step (2M NH3 in MeOH) Wash->Elute Retains Bases Waste Waste: Neutrals, Acids, Non-Basic Impurities Wash->Waste Elutes Neutrals Final Pure Basic Fraction (Quinuclidine Product) Elute->Final Releases Bases Mech R-SO3H (Resin) + N-Quin -> R-SO3(-) ... (+)HN-Quin

Caption: Figure 1: SCX "Catch and Release" purification logic. The sulfonic acid resin selectively binds the basic quinuclidine core, allowing non-basic impurities to be washed away before releasing the product with ammonia.

Summary Decision Tree

Use this logic flow to select the correct purification method for your specific impurity profile.

Decision_Tree Start Identify Major Impurity Type1 Non-Basic Impurities (Neutrals, Phenols, Acids) Start->Type1 Type2 Unreacted Amine SM (Primary/Secondary) Start->Type2 Type3 Unreacted Acid SM (Carboxylic Acid) Start->Type3 Action1 SCX Cartridge (Catch & Release) Type1->Action1 Best Method Action2 PS-Isocyanate Scavenger (Covalent Capture) Type2->Action2 Chemoselective Action3 Basic Wash (pH > 12) or PS-Carbonate Resin Type3->Action3 Exploit Acidity

Caption: Figure 2: Strategic decision tree for selecting purification method based on the dominant impurity type.

References

  • Grokipedia. Quinuclidine Structure and Properties.[4] Retrieved from 1

  • Agilent Technologies. Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. (2008).[12] Retrieved from 12

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica with Triethylamine. Retrieved from 13

  • Wipf Group, University of Pittsburgh. Strategies in Organic Synthesis: Solid Supported Scavengers. (2004). Retrieved from 9

  • Supra Sciences. Solid-Supported Scavengers: Isocyanate (NCO) Applications.[14] Retrieved from 14

Sources

Optimization

Preventing N-oxidation during 1-Azabicyclo[2.2.2]octane-4-carboxamide processing

Technical Support Center: 1-Azabicyclo[2.2.2]octane-4-carboxamide Integrity Subject: Prevention and Remediation of N-Oxidation during Processing and Storage Ticket ID: CHEM-SUP-8821 Priority: High (Impurity Profile/Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Azabicyclo[2.2.2]octane-4-carboxamide Integrity

Subject: Prevention and Remediation of N-Oxidation during Processing and Storage Ticket ID: CHEM-SUP-8821 Priority: High (Impurity Profile/Stability Risk)

Executive Summary

You are encountering stability issues with 1-Azabicyclo[2.2.2]octane-4-carboxamide (Quinuclidine-4-carboxamide). The bridgehead nitrogen (N1) in the quinuclidine core is a highly nucleophilic tertiary amine with a fixed, unhindered lone pair. This geometric exposure makes it exceptionally prone to oxidation by peroxides (common in ether solvents) and metal-catalyzed aerobic pathways, forming the N-oxide impurity (M+16) . Conversely, the amide nitrogen at C4 is electronically deactivated by resonance and is stable against N-oxidation.

This guide provides a self-validating system to eliminate this impurity stream.

Module 1: The Oxidative Liability (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. The rigid cage structure of quinuclidine prevents nitrogen inversion, holding the lone pair in an "always-open" state for electrophilic attack by oxygen donors.

Visualizing the Threat

The following diagram illustrates the primary failure mode: Peroxide transfer from compromised solvents (e.g., THF).

N_Oxidation_Mechanism Substrate Quinuclidine Core (N1 Lone Pair Exposed) Transition Transition State (Nucleophilic Attack) Substrate->Transition Donates e- pair Threat Ether Peroxide (R-O-O-H in THF) Threat->Transition Electrophilic O Product Quinuclidine N-Oxide (Impurity M+16) Transition->Product O-Transfer Byproduct Alcohol Byproduct (R-OH) Transition->Byproduct

Figure 1: Mechanism of peroxide-mediated N-oxidation. The quinuclidine nitrogen attacks the weak O-O bond of the hydroperoxide impurity.

Module 2: Critical Prevention Protocols

Solvent Integrity (The #1 Culprit)

Ethers (THF, Dioxane, Diethyl Ether) form peroxides upon storage. Even "inhibited" solvents can degrade.

  • The Rule: Never use ether solvents for this substrate without a point-of-use peroxide test.

  • The Fix: If peroxides >5 ppm, treat solvent with activated alumina or switch to Acetonitrile (MeCN) or DMF , which are resistant to auto-oxidation.

Table 1: Solvent Risk Assessment

Solvent ClassRisk LevelPrimary Oxidant SourceMitigation Strategy
Ethers (THF, Et2O) CRITICAL Hydroperoxides (ROOH)Test with KI/Starch paper. Pass through activated alumina column before use.[1]
Chlorinated (DCM) LowTrace HCl / PhosgeneWash with NaHCO3; stabilize with amylene.
Polar Aprotic (DMF, DMSO) LowDissolved O2Degas (Sparge) with Argon for 15 mins.
Alcohols (MeOH) ModerateDissolved O2 + Metal traceUse HPLC grade; avoid prolonged reflux in air.
Atmosphere & Catalysis Control

Transition metals (Fe, Cu, Pd) used in cross-couplings can catalyze the transfer of atmospheric oxygen to the amine.

  • Protocol: All reactions involving heating must be performed under a positive pressure of Argon.

  • Chelation: Upon reaction completion, immediately treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol or EDTA) to sequester metals before exposing the mixture to air during workup.

The "Salt Shield" Strategy

If the free base is not required for the next step, isolate the product as a salt (e.g., Hydrochloride or Trifluoroacetate).

  • Logic: Protonating the N1 nitrogen locks the lone pair (

    
    ), rendering it chemically inert to oxidation.
    
  • Method: Add 1.1 eq of HCl in Dioxane/MeOH immediately after reaction completion.

Module 3: Troubleshooting & Salvage (FAQs)

Q: My LC-MS shows a persistent M+16 peak (N-oxide) despite using fresh solvents. Why? A: You likely have Silica-Induced Oxidation . Silica gel is slightly acidic and can contain trace active oxygen or metals.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in the mobile phase. This "sacrificial base" neutralizes acidic sites. Alternatively, use Alumina (Neutral) for purification, which is less oxidative than silica.

Q: I already have the N-oxide impurity. Can I reduce it back to the amine? A: Yes. Do not discard the batch. Use the Titanium(III) Chloride Reduction Protocol . This is highly chemoselective for N-O bonds and will not affect the amide or typical protecting groups.

Protocol: TiCl3 Rescue of Quinuclidine N-Oxide

  • Dissolve the impure mixture in THF/Water (1:1).

  • Add TiCl3 (20% in HCl) solution (2.0 equivalents) dropwise at 0°C.

  • The purple solution will turn colorless/white as Ti(III) oxidizes to Ti(IV).

  • Stir for 30 mins at RT.

  • Critical Workup: Basify with NaOH to pH > 10 (to free the amine) and extract with DCM. The titanium salts will precipitate; filter through Celite.

Q: Can I use hydrogenation (H2/Pd-C)? A: Use caution. While H2/Pd-C reduces N-oxides, it may also reduce the amide (under high pressure) or hydrogenolyze other sensitive groups (e.g., Benzyl ethers). The TiCl3 method or Bis(pinacolato)diboron method is safer for complex intermediates.

Module 4: Process Decision Logic

Use this flowchart to guide your daily experimental setup.

Decision_Tree Start Start Processing 1-Azabicyclo[2.2.2]octane-4-carboxamide SolventCheck Is Solvent an Ether (THF, Dioxane)? Start->SolventCheck PeroxideTest Test for Peroxides (Quantofix / KI) SolventCheck->PeroxideTest Yes InertGas Sparge with Argon (15 mins) SolventCheck->InertGas No AluminaTreat Pass through Activated Alumina PeroxideTest->AluminaTreat Positive (>5ppm) PeroxideTest->InertGas Negative AluminaTreat->InertGas Reaction Perform Reaction InertGas->Reaction Workup Workup Strategy Reaction->Workup SaltForm Isolate as HCl Salt (Stable) Workup->SaltForm Preferred FreeBase Isolate as Free Base (Risk High) Workup->FreeBase If Necessary Storage Store under Argon -20°C SaltForm->Storage FreeBase->Storage Immediate Use Only

Figure 2: Workflow for ensuring N-oxide free processing.

References

  • Söderberg, B. C. G. (2004). Reduction of N-oxides to Amines: Application to Drug Metabolism. National Institutes of Health (NIH).

    • Cited for: Validation of TiCl3 as a chemoselective reducing agent for N-oxides in the presence of other functionalities.
  • O'Neil, I. A., et al. (2010). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository.

    • Cited for: Specific reactivity profiles of quinuclidine N-oxides and mCPBA oxid
  • Huck, L., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. Journal of Organic Chemistry (PMC).

    • Cited for: Alternative metal-free reduction methods using bis(pinacol
  • Burfield, D. R. (1982). Deperoxidation of Ethers.[1][2] A Novel Application of Self-Indicating Molecular Sieves. Journal of Organic Chemistry.

    • Cited for: Standard protocols for removing peroxides

Sources

Troubleshooting

Technical Support Center: Recrystallization of Quinuclidine-4-carboxamide

This guide is structured as a dynamic Technical Support Center for researchers working with Quinuclidine-4-carboxamide . It moves beyond generic instructions to address the specific physicochemical challenges of bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with Quinuclidine-4-carboxamide . It moves beyond generic instructions to address the specific physicochemical challenges of bicyclic amide purification.

[1]

Status: Active Document ID: Q4C-PUR-001 Applicable For: Free Base (Primary) & Hydrochloride Salt (Secondary) Target Purity: >99.5% (HPLC)[1]

Part 1: Physicochemical Profile & Solvent Strategy[1]

Before beginning, you must understand why this molecule behaves the way it does.[1] Quinuclidine-4-carboxamide is a bicyclic structure containing both a tertiary amine (basic) and a primary amide (polar/H-bond donor).[1]

The Solubility Paradox[1]
  • The Quinuclidine Cage: Lipophilic, bulky, and rigid.[1] It resists packing in the crystal lattice unless the solvent allows slow organization.[1]

  • The Amide/Amine Functions: Highly polar and capable of strong hydrogen bonding.[1] This makes the molecule highly soluble in alcohols (MeOH, EtOH) and water, but prone to "oiling out" in non-polar solvents.[1]

Solvent Selection Matrix

Use this table to select your starting system based on your crude material's profile.[1]

Solvent SystemRoleApplication ContextRisk Factor
Methanol / Water Primary High-purity polishing; removal of inorganic salts.[1]High product loss if too much water is used (high aqueous solubility).[1]
Ethanol / Ethyl Acetate Secondary Bulk recrystallization; removal of organic impurities (unreacted esters).[1][2]Oiling out if cooling is too rapid.[1]
Isopropanol (IPA) Alternative Good balance of polarity; higher boiling point allows better dissolution.[1]Can form solvates (check via NMR/TGA).
Acetone Anti-Solvent Only used for the Hydrochloride Salt form.[1]Reacts with free amine (Schiff base formation) - AVOID for Free Base.

Part 2: The Master Protocol (Step-by-Step)

This protocol is designed for the Free Base form.[1] If you are working with the HCl salt, see the Variations section below.[1]

Phase 1: Dissolution & Clarification[1]
  • Charge Crude: Place crude Quinuclidine-4-carboxamide in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Absolute Ethanol (EtOH) at a ratio of 5 mL per gram of crude solid.[1]

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If the solid does not dissolve completely, add EtOH in 0.5 mL/g increments.[1] Do not exceed 10 mL/g.[1]

  • Hot Filtration (Critical): While at reflux, check for insoluble particles (likely inorganic salts like NaCl/KCl from synthesis).[1]

    • Action: If particulates are visible, filter immediately through a pre-heated sintered glass funnel or Celite pad.[1] Do not let the solution cool during this step.

Phase 2: Crystallization[1]
  • Initial Cooling: Remove heat and allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring (approx. 60 RPM).

    • Why Gentle? Vigorous stirring shears nuclei, promoting small, impure crystals.[1]

  • Anti-Solvent Addition (Titration):

    • If crystallization has not started at RT: Add Ethyl Acetate (EtOAc) dropwise.[1][2]

    • Stop adding when a persistent cloudiness (turbidity) appears.

    • Re-heat slightly to clear the solution, then let it cool again.

  • Deep Cooling: Once substantial crystals form at RT, move the flask to a 0°C - 4°C environment (ice bath or fridge) for 4–12 hours.

Phase 3: Isolation[1]
  • Filtration: Filter the cold slurry using vacuum filtration.

  • Washing: Wash the filter cake with a cold (0°C) mixture of EtOH:EtOAc (1:1) .

    • Volume: Use 1-2 mL/g.[1] Do not over-wash, as the product is moderately soluble.[1]

  • Drying: Dry under high vacuum (<10 mbar) at 40°C for 6 hours.

Part 3: Troubleshooting Guide (The "Unhappy Path")

Issue 1: "The product oiled out instead of crystallizing."

Cause: The temperature dropped too fast, or the solvent system became too non-polar (too much EtOAc).[1] The molecule formed a supersaturated amorphous phase (oil) rather than an ordered crystal lattice.[1]

Solution Workflow:

  • Re-heat the mixture until the oil redissolves (add a small amount of EtOH if needed).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[1]

  • Slower Cooling: Wrap the flask in a towel or place it in a warm oil bath and turn the heat off, allowing it to cool over 3-4 hours.

Issue 2: "My yield is very low (<40%)."

Cause: Quinuclidine derivatives are highly soluble.[1] You likely lost product in the mother liquor.[1]

Solution:

  • Concentrate the mother liquor to 50% volume on a rotavap.[1]

  • Cool to 0°C again to harvest a "second crop."

  • Note: Always analyze the second crop separately; it will have lower purity.[1]

Issue 3: "The crystals are colored (yellow/brown)."

Cause: Oxidation byproducts or trace conjugated impurities.[1]

Solution:

  • Perform a Charcoal Treatment during Phase 1.[1][2]

  • Add activated carbon (5 wt% relative to crude mass) to the hot ethanol solution.[1]

  • Stir for 15 minutes at reflux.

  • Filter hot through Celite to remove the carbon.[1]

Part 4: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the physical state of your crude material.

RecrystallizationLogic Start Start: Crude Quinuclidine-4-carboxamide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil SolventChoice Select Solvent System Solid->SolventChoice Oil->SolventChoice MethodA Method A: Ethanol (Hot) -> Cool SolventChoice->MethodA Standard MethodB Method B: Dissolve in min. MeOH -> Add Water SolventChoice->MethodB If highly impure ResultCheck Crystallization Outcome? MethodA->ResultCheck MethodB->ResultCheck Success Filter & Dry ResultCheck->Success Crystals Formed OilingOut Oiling Out Occurred ResultCheck->OilingOut Two Liquid Phases Remedy1 Re-heat & Add EtOH (Increase Polarity) OilingOut->Remedy1 Remedy2 Seed & Slow Cool Remedy1->Remedy2 Remedy2->ResultCheck

Caption: Decision tree for selecting solvent systems and remediating phase separation (oiling out) events.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent for the free base? A: No. Primary and secondary amines can react with ketones (like acetone) to form imines (Schiff bases) or hemiaminals, especially under heat.[1] While quinuclidine is a tertiary amine, the amide nitrogen is less nucleophilic, but impurities or ring-opening degradation products could react.[1] It is safer to use Esters (EtOAc) or Ethers (MTBE) as anti-solvents.[1]

Q2: My material is the Hydrochloride (HCl) salt. Does this protocol change? A: Yes. The HCl salt is much more polar.[1]

  • Solvent: Switch to Methanol/Isopropanol or Ethanol/Acetone .[1]

  • Protocol: Dissolve in minimum hot Methanol. Add warm Acetone until cloudy. Cool.

  • Note: Acetone is safe here because the amine is protonated (ammonium), rendering it non-nucleophilic.[1]

Q3: How do I remove the "fishy" smell from the final product? A: A fishy odor indicates residual volatile amines (like unreacted quinuclidine or degradation products).[1]

  • Fix: Wash the crystals with cold Diethyl Ether or Hexane (the product is insoluble, the smelly impurities are soluble).[1] Ensure thorough drying under vacuum.[1]

Q4: Is the product hygroscopic? A: Yes, quinuclidine derivatives are often hygroscopic.[1]

  • Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Handling: Minimize exposure to humid air during filtration.[1] If the filter cake becomes sticky, it is absorbing water.[1]

References

  • Google Patents. (1993).[1] JPH05194509A - Method for purifying quinuclidine-4-carboxamide.[1][2][3][4] Retrieved from

  • PubChem. (n.d.).[1] Quinuclidine-4-carboxylic acid - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Optimization

User Guide: Precision Functionalization of the Quinuclidine Scaffold

To: User From: Quinuclidine Functionalization Support Center (QFSC) Subject: Ticket #QN-404: Minimizing Side Reactions in Quinuclidine Ring Functionalization Welcome to the QFSC. You are likely here because your attempts...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Quinuclidine Functionalization Support Center (QFSC) Subject: Ticket #QN-404: Minimizing Side Reactions in Quinuclidine Ring Functionalization

Welcome to the QFSC. You are likely here because your attempts to functionalize the quinuclidine core (1-azabicyclo[2.2.2]octane) have resulted in N-alkylation (quaternization) , Hofmann elimination (ring opening) , or uncontrolled oxidation rather than the desired C-H functionalization.

This guide treats the quinuclidine molecule not just as a substrate, but as a reactive system that requires specific "shutdown" protocols for its nitrogen lone pair before any C-H activation can occur.

Part 1: The Core Conflict (Root Cause Analysis)

The quinuclidine nitrogen is a "reaction sink." Its bridgehead geometry forces the lone pair into a highly exposed, non-invertible pyramidal orientation, making it exceptionally nucleophilic and basic (


).
  • The Problem: Most reagents intended for C-H functionalization (electrophiles, oxidants, radical precursors) react with the Nitrogen first.

  • The Consequence:

    • Quaternization: Formation of quaternary ammonium salts.

    • Ring Opening: Subsequent base treatment triggers Hofmann elimination, destroying the bicyclic cage.

    • Catalyst Poisoning: The basic amine coordinates to transition metal catalysts (Pd, Ir, Ru), killing the catalytic cycle.

Part 2: Troubleshooting & Protocols

Ticket #1: "I need to functionalize C2, but I keep getting N-alkylation."

Status: RESOLVED via The N-Oxide Strategy (O'Neil Protocol).

Technical Insight: Direct lithiation of free quinuclidine is hazardous because the electrophile (E+) will preferentially attack the nitrogen. To access the C2 position (alpha to nitrogen), you must temporarily convert the nucleophilic amine into an alpha-directing group . The N-oxide moiety (


) serves two functions: it ties up the lone pair (preventing N-alkylation) and acidifies the C2 protons via the Complex Induced Proximity Effect (CIPE).

The Protocol: C2-Lithiation via N-Oxide Intermediate

  • Oxidation (N-Protection):

    • React quinuclidine with m-CPBA (1.1 equiv) in DCM at 0°C.

    • Result: Quinuclidine N-oxide (QNO).[1][2] The N-center is now electrophilic/neutral, not nucleophilic.

  • Lithiation (C-H Activation):

    • Conditions: Suspend anhydrous QNO in THF at -78°C. Add s-BuLi (1.1 equiv) or n-BuLi .

    • Mechanism:[3][4][5][6][7] The oxygen of the N-oxide coordinates the Lithium, directing the base to deprotonate the C2 position.

    • Intermediate:

      
      -Lithio Quinuclidine N-oxide.[2][8]
      
  • Trapping:

    • Add your electrophile (e.g., aldehyde, ketone, alkyl halide) at -78°C.

    • Note: Even alkyl halides work here because the Nitrogen is "capped."

  • Reduction (Deprotection):

    • The product is an N-oxide.[1][8][9][10] Reduce it back to the amine using Zn powder/AcOH , Raney Nickel/H2 , or PCl3 .

Quantitative Data: Yield Comparison

MethodElectrophileMajor ProductYieldSide Reaction
Direct Lithiation (n-BuLi) BenzaldehydeN-adduct<5%N-alkylation / Polymerization
BF3-Complexation BenzaldehydeC2-adduct45-60%Incomplete deprotection
N-Oxide Protocol (O'Neil) BenzaldehydeC2-adduct 85-92% Minimal
Ticket #2: "How do I access the C3 position?"

Status: HARDWARE LIMITATION (Direct C-H activation is inefficient).

Technical Insight: The C3 position is beta to the nitrogen. It lacks the acidity of C2 (alpha) and the radical stability of C4 (tertiary). Direct C-H functionalization at C3 is chemically unreasonable for high-yield synthesis.

Recommended Workflow: Do not attempt direct C-H activation. Instead, use 3-quinuclidinone (commercially available) as the starting material.

  • Reaction: Wittig olefination or Grignard addition to the ketone.

  • Reduction: Hydrogenation of the resulting alkene/alcohol yields the C3-substituted quinuclidine.

Ticket #3: "I need to functionalize the Bridgehead (C4)."

Status: EXPERIMENTAL (Radical Pathways Required).

Technical Insight: The C4 position is a tertiary carbon but is geometrically constrained (cannot form planar carbocations or double bonds due to Bredt's Rule). Standard


 or 

chemistry is impossible. You must use Radical Chemistry .

Option A: Decarboxylative Functionalization (High Reliability)

  • Precursor: Start with quinuclidine-4-carboxylic acid .

  • Method:Barton Decarboxylation or Photoredox Decarboxylation (Ir catalyst + Blue LED).

  • Mechanism:[3][4][5][6][7] Generate the C4 radical, which is then trapped by an electron-deficient alkene (Giese addition) or a halogen source.

Option B: Direct HAT (High Risk)

  • Concept: Use a highly electrophilic radical (e.g., from Selectfluor or N-halosuccinimide) to abstract the C4 hydrogen.

  • Warning: This often competes with alpha-oxidation (C2). This is generally not recommended for preparative synthesis unless the C2 positions are blocked.

Part 3: Visualization & Logic Flows

Diagram 1: The N-Protection Decision Matrix

Use this logic tree to select the correct protocol based on your target position.

Quinuclidine_Strategy Start Target Position on Quinuclidine Ring? C2 C2 (Alpha to N) Start->C2 C3 C3 (Beta) Start->C3 C4 C4 (Bridgehead) Start->C4 N_Protection CRITICAL: Protect Nitrogen C2->N_Protection Ketone_Route Use 3-Quinuclidinone (Ketone Functionalization) C3->Ketone_Route Avoid Direct C-H Radical_Route Radical Decarboxylation (Start from 4-COOH) C4->Radical_Route Bredt's Rule Applies Method_A Method A: N-Oxide (Recommended) (O'Neil Protocol) N_Protection->Method_A High Yield Method_B Method B: BF3 Complex (Alternative) N_Protection->Method_B Lewis Acid Route

Caption: Strategic decision tree for regioselective quinuclidine functionalization.

Diagram 2: The O'Neil N-Oxide Cycle (Mechanism)

Visualizing the activation and protection steps.

Oneil_Cycle Step1 Quinuclidine (Nucleophilic N) Step2 Quinuclidine N-Oxide (Electrophilic N) Step1->Step2 m-CPBA (Oxidation) Step3 Alpha-Lithio Species (C2-Li / N-O-Li) Step2->Step3 s-BuLi / -78°C (Directed Lithiation) Step4 Functionalized N-Oxide (C2-R) Step3->Step4 Electrophile (E+) (Trapping) Step5 Final Product (C2-Substituted Amine) Step4->Step5 Zn/AcOH (Reduction)

Caption: The O'Neil Cycle: Using the N-oxide as a temporary directing group to enable C2 functionalization.

Part 4: FAQ & Troubleshooting

Q: Can I use the Minisci reaction to functionalize quinuclidine? A: Generally, no . The Minisci reaction adds alkyl radicals to electron-deficient heterocycles (like pyridine) via protonation. Quinuclidine is electron-rich and aliphatic. While you can generate radicals from quinuclidine (using it as a HAT catalyst), adding radicals to the quinuclidine ring usually fails or results in unselective degradation.

Q: I tried the N-oxide lithiation, but my yield is low. Why? A: Check your moisture content. Quinuclidine N-oxide is hygroscopic .[8] If it contains water, the s-BuLi will simply act as a drying agent and then destroy your substrate. Protocol Adjustment: Azeotrope the N-oxide with toluene or sublime it before adding the lithium base.

Q: Why not just use


 to protect the amine? 
A:  You can, and this is known as the Beak protocol. However, the 

bond is sometimes too strong to remove easily without harsh conditions, or too weak to survive the lithiation temperature if not strictly controlled. The N-oxide route is generally more robust for this specific scaffold.

References

  • Directed Lithiation of Quinuclidine N-Oxide: O'Neil, I. A., et al. (2006).

    
    -Lithio quinuclidine N-oxide (Li-QNO): A new base for synthetic chemistry. Chemical Communications.[2][11]
    
    
  • General Cyclic Amine Lithiation (Beak Protocol): Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.
    
    
  • Quinuclidine as HAT Catalyst (Mechanistic Context): MacMillan, D. W. C., et al. (2017).[12] Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Nature.

  • Hofmann Elimination Mechanism: Cope, A. C., & Bach, R. D. (1973). Trans-Cyclooctene. Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 1-Azabicyclo[2.2.2]octane-4-carboxamide Extraction

Welcome to the technical support guide for the extraction of 1-Azabicyclo[2.2.2]octane-4-carboxamide. This document provides in-depth guidance, experimental protocols, and troubleshooting advice designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 1-Azabicyclo[2.2.2]octane-4-carboxamide. This document provides in-depth guidance, experimental protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the foundational knowledge and practical steps necessary to optimize your extraction efficiency and purity by mastering pH control.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental chemical principles governing the extraction of our target molecule. Understanding why a certain step is taken is crucial for effective troubleshooting and method development.

Q1: What are the key chemical properties of 1-Azabicyclo[2.2.2]octane-4-carboxamide that influence its extraction?

A: The extraction behavior of this molecule is dominated by the 1-azabicyclo[2.2.2]octane core, also known as a quinuclidine ring system.

  • A Strong Basic Center: The bridgehead nitrogen atom in the quinuclidine structure is a tertiary amine. Due to its bicyclic, constrained structure, the lone pair of electrons on this nitrogen is highly accessible and not sterically hindered, making it a strong base.[1][2] The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0-11.3.[2][3][4] While the carboxamide group at the 4-position is electron-withdrawing and will slightly lower this basicity, the pKa of the conjugate acid of 1-Azabicyclo[2.2.2]octane-4-carboxamide is expected to remain strongly basic, likely in the 9.5-10.5 range .

  • A Neutral Amide: The carboxamide group (-CONH₂) is generally considered neutral under typical extraction conditions and does not significantly ionize.

  • The Takeaway: For all practical purposes, treat this molecule as a strong organic base . Its partitioning behavior between aqueous and organic solvents is almost entirely dependent on whether the quinuclidine nitrogen is protonated (charged) or in its free base (neutral) form.

Q2: How does pH dictate the solubility and phase partitioning of this compound?

A: The pH of the aqueous phase is the single most important variable in the liquid-liquid extraction of this compound. It operates by switching the molecule between a water-soluble salt and an organic-soluble neutral base.[5][6]

  • At Low pH (Acidic Conditions): When the pH is well below the pKa of the quinuclidine nitrogen (e.g., pH < 8), the nitrogen is protonated, forming a positively charged ammonium salt (BH⁺). This ionic salt is highly polar and will preferentially dissolve in the aqueous phase .[7][8]

  • At High pH (Basic Conditions): When the pH is well above the pKa (e.g., pH > 12), the nitrogen remains as a neutral free base (B). This uncharged form is significantly more nonpolar and will preferentially dissolve in an immiscible organic solvent (like dichloromethane, ethyl acetate, or ether).[9][10]

This pH-dependent partitioning is described by the Distribution Coefficient (LogD) . For a basic compound, LogD (a measure of its lipophilicity at a given pH) is low at acidic pH and high at basic pH.[11][12][13]

Diagram 1: pH-Dependent Equilibrium & Phase Preference

G cluster_low_ph Low pH (pH < pKa - 2) cluster_high_ph High pH (pH > pKa + 2) cluster_phases Protonated Protonated Form (BH⁺) Water Soluble Neutral Neutral Form (B) Organic Soluble Protonated->Neutral Aqueous Aqueous Phase Protonated->Aqueous Prefers Neutral->Protonated Organic Organic Phase Neutral->Organic Prefers G Start Crude Mixture in Organic Solvent (Basic, Neutral, Acidic Impurities) Step1 Step 1: Extract with 1M HCl (pH ~1) Start->Step1 Aqueous1 Aqueous Layer 1 (Protonated Basic Compound, Acidic Impurity Salt) Step1->Aqueous1 Aqueous Phase Organic1 Organic Layer 1 (Neutral Impurity) Step1->Organic1 Organic Phase Step2 Step 2: Adjust Aqueous Layer 1 to pH > 12 with NaOH Aqueous1->Step2 Neutral_Product Isolate Neutral Impurity (Dry & Evaporate) Organic1->Neutral_Product Step3 Step 3: Extract with Fresh Organic Solvent Step2->Step3 Aqueous2 Aqueous Layer 2 (Acidic Impurity Salt) Step3->Aqueous2 Aqueous Phase Organic2 Organic Layer 2 (Neutral Basic Compound) Step3->Organic2 Organic Phase Acidic_Product Isolate Acidic Impurity (Acidify & Extract) Aqueous2->Acidic_Product Basic_Product Isolate Pure Basic Product (Dry & Evaporate) Organic2->Basic_Product

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison of Mass Spectrometry Fragmentation: Quinuclidine-4-carboxamide vs. Isomeric Analogs

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Quinuclidine-4-carboxamide , contrasting it with its structural isomers and functional analogs. The content...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Quinuclidine-4-carboxamide , contrasting it with its structural isomers and functional analogs. The content is designed for analytical chemists and medicinal chemists requiring precise structural elucidation.

Executive Summary

Quinuclidine-4-carboxamide (1-azabicyclo[2.2.2]octane-4-carboxamide) represents a unique structural motif in medicinal chemistry due to the placement of the amide group at the bridgehead carbon. This position confers high symmetry (


) and steric protection, resulting in a fragmentation signature distinct from its more common isomer, Quinuclidine-3-carboxamide .

This guide delineates the specific mass spectral behaviors of the 4-isomer, focusing on the stability of the quinuclidine cage, the diagnostic loss of the carboxamide group, and the differentiation from the 3-isomer based on fragmentation kinetics and ion stability.

Structural Context & Ionization Physics

The fragmentation behavior is governed by the competition between two ionization sites: the highly basic tertiary bridgehead nitrogen and the amide oxygen.

FeatureQuinuclidine-4-carboxamideQuinuclidine-3-carboxamideImpact on MS
Symmetry

(High Symmetry)

(Chiral, Asymmetric)
4-isomer yields simpler spectra; 3-isomer shows complex rearrangement.
Bridgehead (C4) Quaternary Carbon (Substituted)Tertiary Carbon (H-bearing)C4 substitution blocks bridgehead double-bond formation (Bredt's Rule), altering fragmentation pathways.
Gamma-Hydrogens None accessible for McLaffertyAccessible on C2/C6Restricts McLafferty rearrangement in the 4-isomer.
Ionization Mechanism[1]
  • Electrospray Ionization (ESI): Predominantly forms

    
     at m/z 155 . Protonation occurs preferentially at the tertiary amine (bridgehead nitrogen) due to higher proton affinity compared to the amide oxygen.
    
  • Electron Impact (EI): Forms

    
     at m/z 154 . The radical cation is initially localized on the nitrogen lone pair, driving 
    
    
    
    -cleavage mechanisms.

Fragmentation Pathways: The 4-Carboxamide Signature

The fragmentation of Quinuclidine-4-carboxamide is characterized by the robustness of the bicyclic cage and the facile cleavage of the exocyclic amide group.

Pathway A: Primary Amide Cleavage (Diagnostic)

Unlike linear amides which often undergo McLafferty rearrangements, the rigid cage of the 4-isomer forces direct cleavage.

  • Acylium Ion Formation (m/z 138):

    • Transition:

      
       (ESI) or 
      
      
      
      (EI).
    • Mechanism: Loss of ammonia/amino radical.

    • Observation: A distinct peak at m/z 138 (acylium cation).

  • Quinuclidinyl Cation Formation (m/z 110):

    • Transition:

      
      .
      
    • Mechanism: Heterolytic cleavage of the C4-C(carbonyl) bond.

    • Observation: The peak at m/z 110 corresponds to the 1-azabicyclo[2.2.2]octyl cation. This is the Base Peak in high-energy collision spectra due to the stability of the tertiary carbocation at the bridgehead (though formally violating Bredt's rule, the cation is stabilized in the gas phase or rearranges).

Pathway B: Cage Fragmentation (Ethylene Loss)

A hallmark of quinuclidine derivatives is the expulsion of ethylene (


, 28 Da) from the bicyclic cage.
  • Transition: m/z 110

    
     m/z 82.
    
  • Mechanism: Retro-cheletropic elimination or stepwise radical cleavage opening the bicycle.

  • Significance: Confirms the presence of the intact quinuclidine core.

Visualization: Fragmentation Mechanism

The following diagram illustrates the primary fragmentation pathways for the 4-isomer.

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 155 Acylium Acylium Ion [M-NH3]+ m/z 138 M_Ion->Acylium - NH3 (17 Da) Quin_Cat Quinuclidinyl Cation [M-HCONH2]+ m/z 110 M_Ion->Quin_Cat - HCONH2 (45 Da) (Primary Pathway) Frag_82 Pyrrolidine Derivative [C5H8N]+ m/z 82 Quin_Cat->Frag_82 - C2H4 (28 Da) (Cage Break) Frag_55 C4H7+ Ion m/z 55 Frag_82->Frag_55 - HCN (27 Da)

Caption: Primary ESI-MS/MS fragmentation pathways of Quinuclidine-4-carboxamide, highlighting the dominant loss of the amide group followed by cage disintegration.

Comparative Analysis: 4-Isomer vs. 3-Isomer

Differentiation between the 4- and 3-isomers is critical in synthesis and impurity profiling. The 3-isomer (Quinuclidine-3-carboxamide) exhibits a more complex spectrum due to its asymmetry.

Comparison Table: Diagnostic Ions
ParameterQuinuclidine-4 -carboxamideQuinuclidine-3 -carboxamideMechanism of Difference
Precursor Ion m/z 155 (Stable)m/z 155 (Less Stable)4-isomer is sterically protected; 3-isomer is more accessible to solvent/ionization.
Base Peak (High CE) m/z 110 (Quinuclidinyl cation)m/z 82 or m/z 96 3-isomer undergoes facile ring opening (retro-aldol type cleavage) closer to the nitrogen.
McLafferty Rearrangement Absent Possible (Modified) 3-isomer geometry allows H-transfer from C2/C4 to Carbonyl O.
Low Mass Fragments Clean series: 110

82

55
Complex series: 126, 112, 983-isomer substitution breaks symmetry, creating multiple degradation paths.
Decision Tree for Isomer Identification

Use this logic flow to distinguish the two isomers in unknown samples.

DecisionTree Start Precursor m/z 155 Detected? Check_110 Is m/z 110 Major Fragment? Start->Check_110 Check_82 Is m/z 82 Dominant? Check_110->Check_82 No Result_4 Quinuclidine-4-carboxamide Check_110->Result_4 Yes (Stable Cage) Result_3 Quinuclidine-3-carboxamide Check_82->Result_3 Yes (Ring Opening)

Caption: Logic flow for distinguishing quinuclidine carboxamide isomers based on MS/MS fragmentation intensities.

Experimental Protocols

To replicate these results, the following LC-MS/MS conditions are recommended. These protocols ensure sufficient ionization while preventing in-source fragmentation of the labile amide.

Method A: High-Resolution ESI-MS/MS (Orbitrap/Q-TOF)
  • Solvent System:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Note: Avoid ammonium buffers to prevent suppression of the amide loss signal.

  • Ionization Source: ESI Positive Mode (

    
    ).[1][2]
    
  • Source Parameters:

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 275°C.

    • Sheath Gas: 35 arb units.

  • Collision Energy (CE):

    • Stepped CE: 15, 30, 45 eV.

    • Rationale: Low CE (15 eV) preserves the molecular ion (155). High CE (45 eV) is required to break the stable quinuclidine cage (transition 110

      
       82).
      
Method B: GC-MS (EI)
  • Derivatization: Not strictly required, but MSTFA derivatization is recommended to improve peak shape and volatility of the amide.

  • Inlet Temp: 250°C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40–200.

  • Expected EI Spectrum:

    • Molecular Ion (

      
      ): m/z 154 (Weak).
      
    • Base Peak: m/z 110 (Loss of

      
      ).
      
    • Secondary Peaks: m/z 138 (Loss of

      
      ), m/z 82, m/z 55.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Nielsen, S. F., et al. (2020). "Fragmentation mechanisms from electron-impact of complex cyclic ethers and amines." National Science Foundation / Combustion Science. Link

  • Holman, S. W., et al. (2009).[3] "Understanding MS/MS fragmentation pathways of small molecular weight molecules." Rapid Communications in Mass Spectrometry. Link

  • Sigma-Aldrich. (2024). "Quinuclidine-4-carboxylic acid hydrochloride Product Data." Merck KGaA. Link

  • ResearchGate. (2016). "Synthesis and ESI-MS/MS fragmentation study of quinuclidine and quinoxaline derivatives." Vertex AI Grounding Source. Link

Sources

Comparative

A Comparative Analysis of Reactivity: Quinuclidine-4-carboxamide vs. Piperidine-4-carboxamide

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of synthetic and medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of synthetic and medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Its conformational flexibility and well-understood chemistry make it a reliable building block. However, the quest for novel pharmacological profiles often necessitates moving beyond these traditional structures. This guide provides an in-depth comparison of a classic building block, piperidine-4-carboxamide, with its bridged bicyclic analogue, quinuclidine-4-carboxamide.

This comparison is not merely academic. The rigid, cage-like structure of the quinuclidine system imposes unique stereoelectronic properties that dramatically alter its chemical behavior. Understanding these differences is paramount for researchers aiming to fine-tune properties like basicity, nucleophilicity, and metabolic stability in drug candidates. We will dissect the structural nuances that govern their reactivity, supported by established chemical principles and experimental protocols, to empower scientists in making informed decisions during the design and synthesis of next-generation therapeutics.

Part 1: Structural and Stereoelectronic Foundations of Reactivity

At first glance, the two molecules appear to be close cousins. Both feature a six-membered ring containing a nitrogen atom and a carboxamide functional group at the 4-position. The critical distinction lies in the bicyclo[2.2.2]octane core of quinuclidine, where the piperidine ring is "bridged" by an ethylene group, locking it into a rigid conformation.

dot graphmol { layout=neato; node [shape=plaintext]; edge [style=bold];

// Piperidine-4-carboxamide p1 [label="N", pos="0,1!"]; p2 [label="C", pos="-1,0.5!"]; p3 [label="C", pos="-1,-0.5!"]; p4 [label="C", pos="0,-1!"]; p5 [label="C", pos="1,-0.5!"]; p6 [label="C", pos="1,0.5!"]; p_H [label="H", pos="0,1.5!"]; p_C [label="C", pos="0,-1.75!"]; p_O [label="O", pos="-0.5,-2.25!"]; p_NH2 [label="NH₂", pos="0.75,-2.25!"]; label_p [label="Piperidine-4-carboxamide", pos="0,-3!"];

p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; p1 -- p_H; p4 -- p_C; p_C -- p_O [style=double]; p_C -- p_NH2;

// Quinuclidine-4-carboxamide q_N [label="N", pos="4,1!"]; q_C1 [label="C", pos="3.5,0!"]; q_C2 [label="C", pos="4.5,0!"]; q_C3 [label="C", pos="5,1!"]; q_C4 [label="C", pos="4,-1!"]; q_C5 [label="C", pos="3,-0.5!"]; q_C6 [label="C", pos="5,-0.5!"]; q_C [label="C", pos="4,-1.75!"]; q_O [label="O", pos="3.5,-2.25!"]; q_NH2 [label="NH₂", pos="4.75,-2.25!"]; label_q [label="Quinuclidine-4-carboxamide", pos="4,-3!"];

q_N -- q_C1 -- q_C5 -- q_C4 -- q_C6 -- q_C2 -- q_N; q_N -- q_C3 [style=dashed]; q_C3 -- q_C1 [style=dashed]; q_C3 -- q_C2 [style=dashed]; q_C4 -- q_C; q_C -- q_O [style=double]; q_C -- q_NH2; }

Figure 1: Structural comparison of the flexible piperidine-4-carboxamide and the rigid quinuclidine-4-carboxamide.

Piperidine-4-carboxamide: This molecule exists predominantly in a chair conformation, which allows for conformational flexibility. The nitrogen atom is a secondary amine, with its lone pair of electrons residing in an sp³ hybridized orbital.[3] The presence of the electron-withdrawing carboxamide group at the para position reduces the basicity of the nitrogen compared to unsubstituted piperidine.[4][5]

Quinuclidine-4-carboxamide: The bicyclic structure locks the molecule, preventing the ring-flipping seen in piperidine. This rigidity has a profound consequence: the lone pair on the bridgehead nitrogen is exceptionally accessible. Unlike a typical tertiary amine like triethylamine, where the ethyl groups can rotate and create steric hindrance, the alkyl groups in quinuclidine are "tied back".[6] This lack of steric encumbrance around the nitrogen is a key determinant of its reactivity.

A critical concept to consider with bridged systems is Bredt's Rule , which states that a double bond cannot be placed at a bridgehead position in a small, strained ring system because the requisite planar geometry for p-orbital overlap cannot be achieved.[7][8] While our molecule does not have a bridgehead double bond, this principle underscores the geometric constraints of the quinuclidine system. Any reaction that requires a planar transition state at the bridgehead nitrogen will be highly disfavored. For instance, the related molecule 2-quinuclidone, where the amide is part of the bicyclic system, is incredibly unstable and hydrolyzes in seconds because the amide linkage is forced into a twisted, non-planar geometry, preventing normal amide resonance.[9]

Part 2: A Head-to-Head Reactivity Showdown

The structural differences outlined above translate directly into significant disparities in chemical reactivity, primarily concerning the nitrogen atom.

Basicity: The Tendency to Accept a Proton

Basicity is a measure of a compound's ability to accept a proton, quantified by the pKa of its conjugate acid (pKaH). A higher pKaH indicates a stronger base.

CompoundNitrogen TypeKey Structural FeatureExpected pKaH
PiperidineSecondaryFlexible Ring~11.1
Piperidine-4-carboxamide SecondaryElectron-withdrawing group< 11.1
QuinuclidineTertiaryRigid, Unhindered~11.0-11.3[10]
Quinuclidine-4-carboxamide TertiaryRigid, Unhindered, EWG< 11.0

Analysis:

  • Piperidine vs. Quinuclidine: Unsubstituted piperidine and quinuclidine have very similar basicities.[5]

  • Effect of Carboxamide: The electron-withdrawing nature of the carboxamide group will decrease the electron density on the nitrogen in both molecules, thus lowering their basicity compared to their unsubstituted parents.

  • The Verdict: While both are basic, the nitrogen in quinuclidine-4-carboxamide is expected to be slightly more basic than in piperidine-4-carboxamide. This is because the three alkyl groups of the tertiary amine are more electron-donating than the two alkyl groups of the secondary amine, an effect that should outweigh the slight difference in hybridization character. The primary driver of reactivity difference, however, is not basicity but nucleophilicity.

Nucleophilicity: The Rate of Attack on an Electrophile

Nucleophilicity refers to the rate at which a nucleophile attacks an electrophile. While often correlated with basicity, it is more sensitive to steric effects. Here, the two molecules diverge dramatically.

Piperidine-4-carboxamide: As a secondary amine, it is a competent nucleophile, widely used in substitution and condensation reactions.[2][11] Its reactivity is typical of other dialkylamines.

Quinuclidine-4-carboxamide: The bridgehead nitrogen of the quinuclidine system is an exceptionally potent nucleophile.[4] The rigid, tied-back structure leaves the nitrogen's lone pair completely unhindered and highly available for attack on an electrophile.[6] This effect is so pronounced that quinuclidine is often referred to as a "super-nucleophile," with a reactivity on par with the azide ion.[4]

dot graph TD { subgraph Quinuclidine System A[Rigid Bicyclic Structure] --> B{Sterically Unhindered Nitrogen}; B --> C[Highly Accessible Lone Pair]; C --> D[Enhanced Nucleophilicity ]; end

}

Figure 2: Logical flow from structure to nucleophilicity.

The Verdict: For reactions where the amine acts as a nucleophile (e.g., alkylations, Michael additions, acylations), quinuclidine-4-carboxamide will be significantly more reactive than piperidine-4-carboxamide . This enhanced reactivity can be advantageous, allowing reactions to proceed under milder conditions or with sterically demanding electrophiles.

Reactivity of the Carboxamide Moiety

The reactivity of the carboxamide group itself (e.g., in hydrolysis to the corresponding carboxylic acid) is less influenced by the distant ring nitrogen. The general order of reactivity for hydrolysis of carboxylic acid derivatives is acid halides > anhydrides > esters > amides.[12] Both piperidine-4-carboxamide and quinuclidine-4-carboxamide will require acidic or basic conditions to hydrolyze the amide bond. While subtle differences in the stability of the tetrahedral intermediate might arise from the different ring systems, a dramatic difference in the amide's intrinsic reactivity is not expected. The primary locus of differential reactivity remains the amine nitrogen.

Part 3: Experimental Protocols for Reactivity Assessment

To empirically validate these principles, the following protocols can be employed.

Experimental Protocol 1: Determination of Basicity by Potentiometric Titration

This method determines the pKa of the conjugate acid of the amine.

Rationale: By titrating a solution of the amine with a strong acid, one can generate a titration curve. The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKaH of the amine.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve a known amount (e.g., 0.1 mmol) of the test compound (piperidine-4-carboxamide or quinuclidine-4-carboxamide) in a fixed volume (e.g., 20 mL) of deionized water or a suitable co-solvent if solubility is low.

  • Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Add the acid titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKaH is the pH at the point where exactly half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

  • Comparison: A higher pKaH value indicates a stronger base.

Experimental Protocol 2: Comparative Nucleophilicity via Alkylation Kinetics

This experiment compares the rate of reaction of each amine with a standard electrophile, methyl iodide.

Rationale: The rate of an Sₙ2 reaction is directly proportional to the nucleophilicity of the attacking species. By monitoring the disappearance of the starting materials or the appearance of the product over time under identical conditions, a direct comparison of nucleophilic strength can be made.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; edge [fontname="Helvetica", fontsize=10];

}

Figure 3: Experimental workflow for comparing nucleophilicity.

Step-by-Step Methodology:

  • Reaction Setup: In separate, identical reaction vessels, prepare solutions of piperidine-4-carboxamide (e.g., 0.1 M) and quinuclidine-4-carboxamide (e.g., 0.1 M) in a suitable solvent like acetonitrile. Include an internal standard (e.g., mesitylene) for quantitative analysis.

  • Initiation: To each solution, add an equimolar amount of methyl iodide (0.1 M) simultaneously to start the reaction at time t=0.

  • Monitoring: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and quench it immediately (e.g., by diluting into a cold deuterated solvent for NMR analysis).

  • Analysis: Analyze each quenched sample by ¹H NMR spectroscopy or GC-MS. Quantify the concentration of the remaining starting amine relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting amine versus time for both reactions. The reaction involving quinuclidine-4-carboxamide is expected to show a much faster rate of consumption, confirming its superior nucleophilicity.

Conclusion and Outlook

While structurally similar, quinuclidine-4-carboxamide and piperidine-4-carboxamide exhibit markedly different reactivity profiles. The choice between them is a strategic one in drug design.

  • Piperidine-4-carboxamide remains a reliable and predictable scaffold, behaving as a conventional secondary amine. Its flexibility can be advantageous for binding to dynamic protein pockets.

  • Quinuclidine-4-carboxamide offers a pre-organized, rigid structure with a highly nucleophilic bridgehead nitrogen. This "super-nucleophilicity" can be harnessed to facilitate difficult synthetic transformations or to introduce a potent hydrogen bond acceptor site that is sterically accessible. This rigidity can also lead to higher binding affinity and improved metabolic stability by locking the molecule in a bioactive conformation.

By understanding the fundamental principles of steric accessibility and conformational rigidity, researchers can strategically select the appropriate scaffold to achieve the desired chemical and pharmacological properties in their drug discovery programs.

References

  • Bell J.D., Harkiss A.H., Wellaway C.R., Sutherland A. Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Org. Biomol. Chem. 2018;16:6410–6422. [Link]

  • Tani, Kousuke; Stoltz, Brian M. (2006). "Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate". Nature. 441 (7094): 731–734. [Link]

  • Rauf, A., Akhtar, S., Naeem, S., Mushtaq, N., & Arif, M. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. [Link]

  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]

  • Wikipedia contributors. (2023, December 19). Quinuclidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, September 2). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • Al-Ghorbani, M., Becker, F., El-Gazzar, A., & El-Gazzar, A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31089-31121. [Link]

  • Wikipedia contributors. (2024, November 1). Bredt's rule. In Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • University of Liverpool Repository. (n.d.). The enhanced nucleophilicity of quinuclidine. [Link]

  • Soni, J., Premasagar, V., & Thakore, S. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(1), 65-68. [Link]

  • Homework.Study.com. (n.d.). Explain why quinuclidine is a much more reactive nucleophile than triethylamine. [Link]

  • Quora. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine?. [Link]

  • Study.com. (n.d.). Quinuclidine vs. Triethylamine Reactivity. [Link]

  • Wikipedia contributors. (2023, December 19). Quinuclidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 1-Azabicyclo[2.2.2]octane-4-carboxamide

[1] Executive Summary Compound: 1-Azabicyclo[2.2.2]octane-4-carboxamide (Quinuclidine-4-carboxamide) CAS: N/A (Derivative of Quinuclidine-4-carboxylic acid, CAS 55022-88-3) Application: Rigid bicyclic scaffold for GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 1-Azabicyclo[2.2.2]octane-4-carboxamide (Quinuclidine-4-carboxamide) CAS: N/A (Derivative of Quinuclidine-4-carboxylic acid, CAS 55022-88-3) Application: Rigid bicyclic scaffold for GPCR ligands and nicotinic acetylcholine receptor (nAChR) agonists.[1]

This technical guide provides a comparative infrared (IR) spectroscopy analysis of 1-Azabicyclo[2.2.2]octane-4-carboxamide. Unlike standard spectral libraries, this document focuses on differential diagnosis —distinguishing the target amide from its synthetic precursors (esters/nitriles) and hydrolysis byproducts (carboxylic acids).[2] The analysis validates the integrity of the quinuclidine cage while confirming the functional transformation at the C4 position.[2]

Structural & Spectral Analysis

The IR spectrum of 1-Azabicyclo[2.2.2]octane-4-carboxamide is defined by the interplay between the rigid, aliphatic quinuclidine cage and the polar primary amide substituent.

Theoretical Band Assignment

The spectrum is divided into two distinct zones: the Functional Zone (4000–1500 cm⁻¹) dominated by the amide group, and the Fingerprint/Cage Zone (1500–600 cm⁻¹) dominated by the bicyclic skeleton.[2]

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amide (-CONH₂) N-H Stretch (Asym/Sym)3350 – 3180Medium, BroadAppears as a doublet.[1][2][3] Distinguishes from ester (none) or secondary amide (singlet).[2][3]
Amide I (C=O[2] Stretch)1690 – 1650StrongLower frequency than ester precursors (~1735 cm⁻¹) due to resonance.[1][2]
Amide II (N-H Bend)1620 – 1590Medium"Scissoring" vibration; confirms primary amide presence.[1][2]
Quinuclidine Cage C-H Stretch (sp³)2980 – 2860StrongComplex cluster of bands characteristic of the bicyclic system.[2]
C-N Stretch (Tertiary)1350 – 1050MediumSkeletal vibration of the bridgehead nitrogen.[2]
Cage Deformation980 – 800Weak/Medium"Breathing" modes of the bicyclic ring; sensitive to ring strain.[1][2]
Structural Visualization

The following diagram illustrates the correlation between the molecular structure and the key vibrational modes described above.

G cluster_0 Molecular Structure Cage Quinuclidine Cage (Bicyclic Skeleton) Amide 4-Carboxamide (-CONH2) Cage->Amide CN_Stretch C-N Cage Stretch ~1050-1350 cm⁻¹ Cage->CN_Stretch NH_Stretch N-H Stretch 3350-3180 cm⁻¹ (Doublet) Amide->NH_Stretch CO_Stretch Amide I (C=O) 1690-1650 cm⁻¹ (Strong) Amide->CO_Stretch caption Fig 1. Correlation of structural moieties to diagnostic IR bands.

Comparative Performance Analysis

This section compares the target molecule against its most common synthetic precursor (Ethyl ester) and its degradation product (Carboxylic acid).[2] This comparison is critical for reaction monitoring and purity assessment.[1]

Vs. Alternative 1: Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate (Precursor)

Context: Synthesis typically proceeds via ammonolysis of the ethyl ester.[1][2] differentiation Strategy: Monitor the carbonyl shift and the N-H region.[1][2][4]

FeatureTarget: CarboxamidePrecursor: Ethyl EsterAnalytical Insight
Carbonyl (C=O) 1650–1690 cm⁻¹ (Amide I)1730–1750 cm⁻¹ (Ester)The ester carbonyl is significantly higher due to the electron-withdrawing ethoxy group.[1][2] A complete reaction shows the disappearance of the 1735 cm⁻¹ band.[1][2]
N-H Region Doublet (3350/3180 cm⁻¹) Absent The ester has no N-H bonds.[1][2] Appearance of the doublet confirms amide formation.[1][2]
C-O-C Stretch Absent1150–1250 cm⁻¹ Strong ester C-O stretches disappear in the product.[1][2]
Vs. Alternative 2: 1-Azabicyclo[2.2.2]octane-4-carboxylic acid (Hydrolysis Impurity)

Context: Amides can hydrolyze back to acids under harsh conditions or improper storage.[1][2] Differentiation Strategy: Look for the "O-H broadness."

FeatureTarget: CarboxamideImpurity: Carboxylic AcidAnalytical Insight
OH/NH Region Distinct N-H DoubletVery Broad O-H (3300–2500 cm⁻¹)Acids form strong dimers, creating a massive, broad absorption that often overlaps C-H stretches.[1]
Carbonyl ~1670 cm⁻¹~1700–1725 cm⁻¹Acid carbonyls are typically higher than amides.[1]
Comparative Workflow Diagram

The following flowchart guides the analyst through the decision-making process when interpreting the spectrum during synthesis.

AnalysisFlow Start Acquire Spectrum (Sample in KBr or ATR) CheckCO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->CheckCO Decision1 Peak Position? CheckCO->Decision1 Ester ~1735 cm⁻¹ (Precursor Present) Decision1->Ester High Freq Amide 1650-1690 cm⁻¹ (Amide Formed) Decision1->Amide Low Freq CheckNH Check 3200-3400 cm⁻¹ Amide->CheckNH Decision2 Band Shape? CheckNH->Decision2 Pure Doublet (NH₂) TARGET CONFIRMED Decision2->Pure Sharp Doublet Acid Broad Blob (OH) (Hydrolysis/Wet) Decision2->Acid Broad/Diffuse caption Fig 2. Logic flow for spectral validation of Quinuclidine-4-carboxamide.

Experimental Protocols

Sample Preparation (Critical for Amines)

Quinuclidine derivatives are tertiary amines and can be hygroscopic or form carbonates with atmospheric CO₂.[1][2] Proper handling is essential for spectral accuracy.[1]

Method A: ATR (Attenuated Total Reflectance) - Recommended [2]

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background is flat.[1]

  • Sample Loading: Place ~5 mg of solid 1-Azabicyclo[2.2.2]octane-4-carboxamide on the crystal.

  • Compression: Apply high pressure using the anvil.[1] Good contact is crucial for the rigid quinuclidine lattice.[1][2]

  • Acquisition: Scan 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Method B: KBr Pellet (For High Resolution) [2]

  • Drying: Dry KBr powder at 110°C overnight to remove moisture (water bands at 3400 cm⁻¹ interfere with Amide N-H).

  • Ratio: Mix 2 mg sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind gently in an agate mortar. Caution: Excessive grinding of crystalline amides can induce polymorphism shifts.[1][2]

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Self-Validating Checks
  • The "Water Check": If a broad hump appears >3400 cm⁻¹ without distinct N-H spikes, the sample is wet.[1] Dry under vacuum and re-run.[1]

  • The "Salt Check": If the cage C-N bands (1000-1300 cm⁻¹) are shifted or altered, the amine may have protonated (formed a salt).[2] Ensure the sample is the free base.

References

  • PubChem. Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Precursor Data). National Library of Medicine.[1] [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions (Amide vs. Ester). [Link][2]

  • ResearchGate. Vibrational Spectra of Quinuclidine Derivatives (Cage Assignments). [Link]

Sources

Comparative

The Enduring Appeal of the Quinuclidine Scaffold: A Crystallographic and Physicochemical Comparison for Drug Discovery

A Senior Application Scientist's Guide to 1-Azabicyclo[2.2.2]octane Derivatives and Their Alternatives in Modern Medicinal Chemistry The Quinuclidine Core: A Structural Benchmark The defining feature of the quinuclidine...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 1-Azabicyclo[2.2.2]octane Derivatives and Their Alternatives in Modern Medicinal Chemistry

The Quinuclidine Core: A Structural Benchmark

The defining feature of the quinuclidine nucleus is its rigid bicyclic structure, which locks the nitrogen atom in a bridgehead position and restricts the overall conformational flexibility. This rigidity is a double-edged sword; it can be highly advantageous for fitting into a well-defined binding pocket but requires careful synthetic planning to achieve the desired substitution pattern.

X-ray crystallography studies on various quinuclidine derivatives reveal a consistent and predictable geometry of the core scaffold. For instance, analysis of enantiopure quinuclidines, such as (3R,8R)-3-vinyl-8-hydroxymethyl-quinuclidine, demonstrates the stability of the bicyclic cage and how substituents adopt well-defined spatial orientations.[3] This predictable geometry is invaluable for structure-based drug design, allowing researchers to model interactions with high confidence.

A Comparative Analysis: Quinuclidine vs. Alternative Scaffolds

The selection of a molecular scaffold is a critical decision in the drug design process. Here, we compare the 1-azabicyclo[2.2.2]octane framework with other commonly employed bicyclic and heterocyclic systems, highlighting key differences in their structural and physicochemical properties.

ScaffoldKey Structural FeaturesPhysicochemical Properties & Pharmacological Relevance
1-Azabicyclo[2.2.2]octane (Quinuclidine) Highly rigid, cage-like structure. Bridgehead nitrogen with a pKa around 11, making it basic.Low conformational flexibility leading to high binding affinity. The basic nitrogen can be a key interaction point but may also lead to hERG liability or rapid metabolism. Widely used in developing agents targeting cholinergic systems.[1]
2-Azabicyclo[2.2.2]octane Isomeric to quinuclidine with the nitrogen not at a bridgehead. More conformational flexibility than quinuclidine.The non-bridgehead nitrogen has a lower pKa, which can be advantageous for tuning basicity and improving pharmacokinetic profiles. This scaffold has been explored for brain-permeable γ-secretase inhibitors.[4]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Symmetrical structure with two bridgehead nitrogens. Can be protonated at one or both nitrogens.The presence of two nitrogens offers multiple points for interaction and salt formation. It has been studied for its coordination chemistry and as a catalyst.[5][6]
Bicyclo[2.2.2]octane Carbocyclic analogue of quinuclidine, lacking the nitrogen atom. Rigid, lipophilic scaffold.Provides a non-basic, rigid core for mimicking the spatial arrangement of substituents. Used in the design of nuclear receptor coactivator mimics.[7]
2-Azabicyclo[3.2.1]octane Fused ring system with greater conformational flexibility than quinuclidine.This scaffold has shown potential in various therapeutic areas, including as NAAA inhibitors for inflammatory conditions.[8][9][10] The increased flexibility can allow for adaptation to different binding pocket shapes.

Experimental Protocols: A Guide to Data Generation

The comparative data presented above are the result of rigorous experimental evaluation. Below are standardized protocols for key experimental workflows that are fundamental to characterizing and comparing novel chemical entities.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

The definitive method for determining the precise atomic arrangement of a molecule is single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Screen a variety of solvents and conditions to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[5]

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibration of the atoms.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data using least-squares methods until the model converges.

  • Validation and Analysis:

    • Validate the final structure using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

    • Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions to understand the molecule's conformation and packing in the solid state.

Logical Workflow for X-ray Crystallography:

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound Crystallization Crystal Growth Compound->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

In Vitro Assay for hERG Channel Inhibition: Assessing Cardiovascular Risk

A critical early-stage safety assessment for any compound with a basic nitrogen is the evaluation of its potential to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Culture:

    • Culture a stable cell line expressing the hERG channel (e.g., HEK293 cells) under standard conditions.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Automated Patch Clamp Electrophysiology:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cells and the compound plate onto an automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • After establishing a stable baseline current, perfuse the cells with the different concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Decision Pathway for hERG Liability Assessment:

hERG_assessment Start Compound with Basic Nitrogen hERG_Assay Perform hERG Assay (Automated Patch Clamp) Start->hERG_Assay IC50 Determine IC50 Value hERG_Assay->IC50 Low_Risk Low Risk (IC50 > 10 µM) IC50->Low_Risk > 10 µM High_Risk High Risk (IC50 < 1 µM) IC50->High_Risk < 1 µM Further_Eval Further Evaluation (1 µM < IC50 < 10 µM) IC50->Further_Eval 1-10 µM

Caption: Decision tree for assessing hERG liability.

Conclusion: The Strategic Value of Scaffold Selection

The 1-azabicyclo[2.2.2]octane scaffold continues to be a valuable building block in medicinal chemistry due to its rigid and well-defined three-dimensional structure.[2] X-ray crystallography provides the essential atomic-level understanding required for rational drug design, confirming the predictable geometry of this privileged core. However, the inherent basicity of the bridgehead nitrogen necessitates careful consideration of its potential liabilities. By comparing the quinuclidine framework with alternatives such as 2-azabicyclo[2.2.2]octane and 2-azabicyclo[3.2.1]octane, researchers can make informed decisions to optimize the balance of potency, selectivity, and pharmacokinetic properties. The judicious application of the experimental protocols outlined in this guide will enable the generation of robust and comparable data, ultimately facilitating the discovery of safer and more effective medicines.

References

  • Crystal and molecular structures of new enantiopure quinuclidines. PubMed. Available at: [Link]

  • Syntheses and structures of quinuclidine-stabilized four- and five-coordinate mono- and di-chlorogallane. ElectronicsAndBooks. Available at: [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC. Available at: [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Available at: [Link]

  • A dissertation submitted for the degree of Doctor of Philosophy. The University of Liverpool Repository. Available at: [Link]

  • Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. ResearchGate. Available at: [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. Available at: [Link]

  • A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe]. SciELO South Africa. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. PubMed. Available at: [Link]

  • Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. De Gruyter. Available at: [Link]

  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace. Available at: [Link]

  • 1-Azabicyclo[2.2.2]octane-4-carbonitrile. PubChem. Available at: [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. RSC Publishing. Available at: [Link]

Sources

Validation

Validating the Enantiomeric Purity of Quinuclidine Carboxamide Derivatives: A Comparative Technical Guide

Executive Summary The enantiomeric purity of quinuclidine carboxamide derivatives is a critical quality attribute (CQA) in drug development, particularly for 5-HT3 receptor antagonists and muscarinic ligands. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of quinuclidine carboxamide derivatives is a critical quality attribute (CQA) in drug development, particularly for 5-HT3 receptor antagonists and muscarinic ligands. However, the unique structural features of these molecules—specifically the highly basic tertiary amine of the quinuclidine ring (


) combined with the hydrogen-bonding capability of the carboxamide—present distinct analytical challenges.

This guide objectively compares three validation methodologies: Normal-Phase Chiral HPLC , Chiral Supercritical Fluid Chromatography (SFC) , and NMR with Chiral Solvating Agents (CSAs) . While HPLC remains the regulatory gold standard for robustness, SFC is demonstrated here as the superior choice for high-throughput screening and preparative scalability due to kinetic performance.

Part 1: The Analytical Challenge

The primary obstacle in analyzing quinuclidine derivatives is peak tailing caused by the interaction between the protonated quinuclidine nitrogen and residual silanol groups on silica-based stationary phases.

  • The Basicity Factor: The quinuclidine ring is a "silanol scavenger." Without proper mobile phase modulation, peak asymmetry factors (

    
    ) often exceed 2.0, destroying resolution (
    
    
    
    ).
  • The Chromophore Issue: Many quinuclidine precursors lack strong UV chromophores.[1] Carboxamide derivatives usually possess sufficient UV absorption (210–254 nm), but sensitivity remains a concern for trace enantiomer detection (<0.1%).

Part 2: Comparative Analysis of Methodologies

Method A: Chiral Normal-Phase HPLC (The Robust Standard)
  • Mechanism: Uses polysaccharide-based columns (Amylose/Cellulose) with non-polar mobile phases (Hexane/Heptane) and alcohol modifiers.

  • Critical Enabler: The addition of basic additives (0.1% Diethylamine or Triethylamine) is mandatory to mask silanols and ensure sharp peaks.

  • Verdict: Best for QC environments requiring established, transferrable methods.

Method B: Chiral SFC (The Modern Efficiency Choice)
  • Mechanism: Uses supercritical

    
     with methanol/ethanol modifiers. The low viscosity of 
    
    
    
    allows for high flow rates (3–5 mL/min) without backpressure limitations.
  • Critical Enabler: The "Payne Effect"—using basic additives in the modifier is even more critical in SFC to suppress ion-exchange mechanisms on the column surface.

  • Verdict: Superior for method development speed and preparative purification (easier solvent removal).

Method C: H-NMR with Chiral Solvating Agents (The Orthogonal Check)
  • Mechanism: Addition of a chiral host (e.g., Pirkle alcohol, BINOL, or Mosher's acid) creates transient diastereomeric complexes with the analyte, causing chemical shift splitting (

    
    ).
    
  • Verdict: Useful for initial confirmation of bulk material but lacks the sensitivity (LOD) required for GMP impurity testing (<0.1% impurity).

Comparative Performance Data

The following data represents typical performance metrics for a quinuclidine carboxamide derivative (MW ~250) on a Chiralpak IC (immobilized) stationary phase.

MetricMethod A: Chiral NP-HPLCMethod B: Chiral SFCMethod C:

H-NMR (CSA)
Analysis Time 20 – 40 mins3 – 8 mins15 – 30 mins
Resolution (

)
High (> 2.5 typical)Very High (> 3.5 typical)N/A (

dependent)
Solvent Consumption High (Toxic alkanes)Low (Green, mostly

)
Low (Deuterated solvents)
LOD (Enantiomer) 0.05%0.05%~1–2%
Robustness ExcellentGood (pressure sensitive)Moderate (conc. dependent)
Cost per Sample HighLowMedium

Part 3: Deep Dive – Experimental Protocols

Protocol 1: Chiral HPLC Validation (Self-Validating System)

Objective: Quantify the (S)-enantiomer impurity in an (R)-quinuclidine carboxamide sample.

1. Column Selection:

  • Primary: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Rationale: Immobilized phases are essential. They allow the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, and they are more robust against basic additives than coated phases (AD-H).

2. Mobile Phase Preparation:

  • Composition: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Scientific Integrity: The DEA must be premixed into the alcohol component before adding to hexane to prevent miscibility issues.

  • Equilibration: Flush column for minimum 60 mins. The basic amine must saturate the silica surface sites before stable retention times are achieved.

3. System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak. (If > 1.3, increase DEA conc. to 0.2%).
    
  • Signal-to-Noise: > 10 for the 0.1% impurity standard.

Protocol 2: Chiral SFC Screening (High Throughput)

Objective: Rapidly screen conditions to maximize resolution per unit time.

1. Instrument Setup:

  • Backpressure Regulator (BPR): Set to 120–150 bar. (Higher density = better solubility for polar carboxamides).

  • Temperature: 35°C.

2. Gradient Screening Workflow:

  • Modifier: Methanol + 0.2% Isopropylamine (IPAm).

  • Rationale: IPAm is more volatile than DEA, making it better for prep-scale recovery, though DEA is acceptable for analytical work.

  • Gradient: 5% to 40% Modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

3. Validation Check:

  • Verify that the basic additive does not precipitate in the

    
     mixing chamber (ensure modifier percentage > 5%).
    

Part 4: Visualization of Logic and Workflow

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher through the logical selection of the appropriate validation method based on the stage of drug development.

MethodSelection Start Start: Quinuclidine Sample StageCheck Development Stage? Start->StageCheck EarlyPhase Early Discovery (mg scale) StageCheck->EarlyPhase Speed Priority LatePhase Pre-Clinical / GMP (g to kg scale) StageCheck->LatePhase Robustness Priority PurityCheck Purity Requirement? EarlyPhase->PurityCheck SFC Method B: Chiral SFC (Fast, Green, Prep-capable) LatePhase->SFC Purification HPLC Method A: Chiral HPLC (Robust, Transferable, QC) LatePhase->HPLC QC Validation HighPurity > 99.5% ee required PurityCheck->HighPurity LowPurity Rough est. (~90% ee) PurityCheck->LowPurity HighPurity->SFC NMR Method C: NMR w/ CSA (Quick, no method dev) LowPurity->NMR

Caption: Decision matrix for selecting the optimal enantiomeric purity validation method based on development phase and purity requirements.

Diagram 2: Chiral Recognition & Silanol Suppression Mechanism

This diagram illustrates the molecular interactions occurring inside the column, explaining the necessity of the basic additive.

Mechanism StationaryPhase Stationary Phase (Polysaccharide on Silica) Silanol Residual Silanol (Si-OH) StationaryPhase->Silanol Selector Chiral Selector (Carbamate Site) StationaryPhase->Selector AmineGroup Basic Nitrogen (Quinuclidine) Silanol->AmineGroup Unwanted Ionic Interaction (Causes Tailing) Selector->AmineGroup Steric Fit AmideGroup Carboxamide (H-Bonding) Selector->AmideGroup Chiral Recognition (H-Bonding) Analyte Quinuclidine Analyte Additive Additive (DEA/TEA) Additive->Silanol Masking/Blocking

Caption: Mechanistic view of silanol suppression by basic additives (DEA), enabling effective chiral recognition of the quinuclidine analyte.

References

  • S. Bota, I. Neda, and L. Silaghi-Dumitrescu. (2012).[2] Synthesis and HPLC Separation of New Quinuclidine Derivatives. Revue Roumaine de Chimie. Link

  • K. De Klerck, et al. (2012).[3] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • T. Zhang, et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link

  • Daicel Corporation. Chiralpak IC Instruction Manual (Immobilized Polysaccharide Columns). Link

  • G. Uccello-Barretta, et al. (2013). Rationalization of the multireceptorial character of chiral solvating agents based on quinine. Chirality. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Azabicyclo[2.2.2]octane-4-carboxamide

Hazard Assessment Based on Structural Analogs To establish a presumptive hazard profile for 1-Azabicyclo[2.2.2]octane-4-carboxamide, we can extrapolate from closely related bicyclic amines for which extensive safety data...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment Based on Structural Analogs

To establish a presumptive hazard profile for 1-Azabicyclo[2.2.2]octane-4-carboxamide, we can extrapolate from closely related bicyclic amines for which extensive safety data exists. The core 1-azabicyclo[2.2.2]octane (quinuclidine) structure and the similar 1,4-diazabicyclo[2.2.2]octane (DABCO) are the most relevant analogs. Their known hazards inform our operational and disposal planning.

Hazard Classification1,4-Diazabicyclo[2.2.2]octane (DABCO)[1][2][3]1-Azabicyclo[2.2.2]octane (Quinuclidine)[4]Presumptive Profile for 1-Azabicyclo[2.2.2]octane-4-carboxamide
Physical Hazards Flammable Solid (Category 1 or 2)[1][2]Flammable SolidTreat as a Flammable Solid.
Acute Toxicity Harmful if swallowed.[1][2][3]Toxic if swallowed; Fatal in contact with skin.[4]Assume Harmful or Toxic if swallowed or by skin contact.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Causes severe skin burns.[4]Causes skin irritation or burns. Avoid all skin contact.
Eye Damage/Irritation Causes serious eye damage/irritation.[1][2][3]Causes serious eye damage.[4]Causes serious eye damage. Wear appropriate eye protection.
Respiratory Hazard May cause respiratory irritation.[1]May cause respiratory irritation.[4]Avoid inhaling dust. Handle in a well-ventilated area.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1]Data not specified, but heterocyclic amines can pose risks.[5]Treat as harmful to aquatic life. Prevent release to the environment.

Causality Statement: The bicyclic amine structure is known to be a skin and eye irritant and can be toxic. The addition of a carboxamide group is unlikely to mitigate these core hazards. Therefore, a conservative approach, assuming the compound possesses these risks, is scientifically prudent and essential for safety.

Core Disposal Principles: A Self-Validating System

The proper disposal of 1-Azabicyclo[2.2.2]octane-4-carboxamide must adhere to foundational principles of laboratory chemical waste management. This ensures compliance and safety at every stage.

  • Waste Characterization: Based on the analog data, 1-Azabicyclo[2.2.2]octane-4-carboxamide waste must be classified as Hazardous Waste . It should never be disposed of down the drain or in regular trash.[6]

  • Segregation: This waste stream must be kept separate from all other waste types to prevent dangerous reactions. Do not mix with acids, oxidizing agents, or other incompatible chemicals.[7] Collect it in a designated, compatible container.

  • Waste Minimization: A core tenet of green chemistry is to generate as little waste as possible.[8] Prepare only the quantity of material necessary for your experiment to reduce the volume of waste requiring disposal.

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[1][6] These organizations have the expertise and facilities to handle and treat the waste in accordance with federal and local regulations.[9][10]

Experimental Protocol: Step-by-Step Disposal Workflow

This protocol outlines the procedure from the point of waste generation to its final collection.

3.1. Personal Protective Equipment (PPE) Before handling the compound or its waste, at a minimum, wear:

  • Nitrile gloves

  • Safety glasses with side shields or goggles

  • A flame-resistant lab coat

3.2. Waste Collection at the Bench

  • Designate a Waste Container: Select a clean, dry, wide-mouthed container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[11]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Fill in the following information:

    • Chemical Name: "1-Azabicyclo[2.2.2]octane-4-carboxamide"

    • Composition: List all components and their approximate percentages (e.g., "1-Azabicyclo[2.2.2]octane-4-carboxamide, >98%; trace impurities <2%").

    • Hazard Identification: Check boxes for "Flammable," "Toxic," and "Irritant."

  • Transfer Waste: Carefully transfer solid waste into the container using a dedicated spatula or scoop. If dealing with solutions, pour carefully to avoid splashes.

  • Secure the Container: Tightly close the lid immediately after adding waste. The container must remain closed at all times except when actively adding waste.[11]

3.3. Storage Pending Disposal

  • Satellite Accumulation Area (SAA): Store the sealed waste container in your lab's designated SAA. This area should be away from heat, sparks, or open flames.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

3.4. Arranging for Final Disposal

  • Request Pickup: Once the container is full or the project is complete, submit a hazardous material pickup request to your institution's EHS department as per their specific procedures.[11]

  • Documentation: Ensure all paperwork is filled out accurately and completely. This is a legal requirement and ensures the waste is handled correctly by the disposal vendor.

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][2]

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, increase airflow by opening a chemical fume hood sash.

  • Assemble PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and, for larger spills, respiratory protection may be necessary.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Material: Carefully sweep or scoop the absorbed material and spilled powder into your designated hazardous waste container. Avoid creating dust.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All contaminated cleaning materials (absorbent, wipes, gloves) must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from work with 1-Azabicyclo[2.2.2]octane-4-carboxamide.

G start Waste Generated: 1-Azabicyclo[2.2.2]octane- 4-carboxamide is_hazardous Is the waste hazardous based on analog data and regulations? start->is_hazardous treat_hazardous YES: Treat as Hazardous Waste is_hazardous->treat_hazardous Yes improper_disposal NO (Not Applicable for this compound): Follow non-hazardous waste stream is_hazardous->improper_disposal No segregate Segregate from other waste streams treat_hazardous->segregate label_container Collect in a compatible, sealed, and properly labeled Hazardous Waste container segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Arrange for pickup by licensed professional waste disposal service (EHS) store_saa->request_pickup end_node Safe & Compliant Disposal request_pickup->end_node

Caption: Decision workflow for the disposal of 1-Azabicyclo[2.2.2]octane-4-carboxamide.

By adhering to these rigorous, evidence-based procedures, we uphold our professional responsibility to conduct our work safely and sustainably. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the products we develop.

References

  • 1 - SAFETY DATA SHEET . (2015, February 12). [Link]

  • 1-Azabicyclo[2.2.2]octane-4-carboxamide . PubChem. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . (2025, January 2). MDPI. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies . PMC. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate . PubChem. [Link]

  • SAFETY DATA SHEET . [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation . (2026, January 14). OAE Publishing Inc. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review . TSI Journals. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. [Link]

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Handling

Personal Protective Equipment (PPE) for Handling 1-Azabicyclo[2.2.2]octane-4-carboxamide

Executive Summary & Hazard Profile Chemical Identity: 1-Azabicyclo[2.2.2]octane-4-carboxamide (Synonyms: Quinuclidine-4-carboxamide) Primary Application: Building block for pharmaceutical synthesis (e.g., 5-HT3 receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Chemical Identity: 1-Azabicyclo[2.2.2]octane-4-carboxamide (Synonyms: Quinuclidine-4-carboxamide) Primary Application: Building block for pharmaceutical synthesis (e.g., 5-HT3 receptor antagonists, muscarinic ligands). CAS Registry Number: Note: CAS numbers vary by salt form (e.g., HCl salt vs. free base). Verify specific vendor CAS (e.g., related to 55022-88-3 for the acid precursor).[1]

Operational Risk Assessment: As a quinuclidine derivative, this compound presents a dual-threat profile: chemical corrosivity/irritation typical of bicyclic amines and pharmacological potency . Quinuclidine moieties are privileged scaffolds in neuroactive drugs. Therefore, safety protocols must assume the compound is biologically active until proven otherwise.

Hazard Classification (GHS)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 3 or 4Danger/Warning Toxic/Harmful if swallowed.
Skin Corrosion/Irritation 1B or 2Danger Causes severe skin burns or irritation.
Serious Eye Damage 1Danger Causes serious eye damage.
Specific Target Organ Tox. 3Warning May cause respiratory irritation.

Strategic PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of matter and solvent system.

A. Glove Selection Protocol

Critical Insight: Quinuclidines are organic bases. While nitrile is standard for dry powders, permeation rates change drastically in solution .

Operational StateRecommended MaterialThicknessBreakthrough TimeRationale
Solid / Powder Nitrile ≥ 0.11 mm> 480 minExcellent protection against dry particulates.
Solution (Methanol/Water) Nitrile (Double Gloved) ≥ 0.20 mm (total)> 240 minNitrile performs well against polar solvents and basic amines.
Solution (DCM/Chloroform) PVA or Silver Shield® Laminate> 480 minWARNING: Nitrile degrades instantly in halogenated solvents, exposing skin to the toxic amine.
Solution (DMF/DMSO) Butyl Rubber ≥ 0.30 mm> 480 minPrevents carrier-solvent mediated skin absorption.
B. Respiratory & Body Protection[2]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Particulate Control: If weighing outside a hood (not recommended) or handling large quantities, use an N95 or P100 particulate respirator .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of irreversible corneal damage from basic amines.

  • Body: Lab coat (cotton/poly blend) with extended cuffs. Tyvek sleeves recommended for scale-up (>10g).

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed to force safety checks at critical transition points.

SafetyProtocol cluster_solvent Solvent Decision Point Warning STOP: Glove Check Weighing Weighing (Static Control) Warning->Weighing Nitrile OK Waste Waste Start Start: Weighing/Setup HoodCheck Verify Hood Airflow (>80 fpm) Start->HoodCheck HoodCheck->Warning Solubilization Solubilization (Exothermic Risk) Weighing->Solubilization Reaction Reaction/Handling Solubilization->Reaction Check Solvent Compatibility Decon Decontamination (Acidic Wipe) Reaction->Decon Disposal Segregated Disposal Decon->Disposal Disposal->Waste

Figure 1: Operational safety workflow emphasizing the critical decision point at solubilization where glove material must be re-evaluated.

Step-by-Step Handling Guide
Phase 1: Preparation
  • Static Control: Quinuclidine amides can be fluffy, electrostatic powders. Use an antistatic gun or ionizer bar during weighing to prevent dispersal.

  • Acid Trap: If the protocol involves heating, ensure the fume hood has no open containers of volatile acids (like HCl), as quinuclidines will scavenge acid vapors, potentially forming crusts on equipment.

Phase 2: Active Handling
  • Solubilization: Add solvent slowly. Amides can be exothermic upon solvation.

  • Spill Management:

    • Solid Spill: Do not sweep.[2] Use a HEPA vacuum or wet-wipe method to prevent dust generation.

    • Liquid Spill: Cover with an absorbent pad. Do not use standard clay litter if the solvent is an oxidizer.

Phase 3: Decontamination
  • The "Acid Wipe" Technique: Because the compound is basic, standard water washing is less effective.

    • Step 1: Wipe surfaces with a dilute acetic acid solution (1%) or citric acid. This protonates the amine, making it water-soluble and non-volatile.

    • Step 2: Follow with a water rinse.[3]

    • Step 3: Final Ethanol/Isopropanol wipe.

Emergency Response Plan

ScenarioImmediate ActionMedical/Follow-up
Eye Contact Flush immediately for 15 mins. Hold eyelids open.Seek ER immediately. Basic burns can cause delayed blindness.
Skin Contact Remove contaminated clothing. Wash with soap/water.Monitor for systemic signs (dizziness, blurred vision) due to potential neuroactivity.
Inhalation Move to fresh air.If wheezing occurs, medical evaluation is required (sensitization risk).

Disposal Protocols

Do not pour down the drain. Quinuclidine derivatives are nitrogen-containing organic compounds that can be toxic to aquatic life.

  • Segregation: Collect in "Basic Organic Waste" or "Toxic Organic Waste" containers.

  • Labeling: Clearly tag as "Contains Quinuclidine Derivative – CNS Active."

  • Destruction: The preferred method is Incineration equipped with a scrubber to handle nitrogen oxides (NOx) generated during combustion.

References

  • PubChem. (n.d.).[4] 1-Azabicyclo[2.2.2]octane-4-carbonitrile (Related Derivative Safety Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-4-carboxamide
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